molecular formula C5H6I2N2O2 B1295625 1,3-Diiodo-5,5-dimethylhydantoin CAS No. 2232-12-4

1,3-Diiodo-5,5-dimethylhydantoin

Cat. No.: B1295625
CAS No.: 2232-12-4
M. Wt: 379.92 g/mol
InChI Key: RDZHCKRAHUPIFK-UHFFFAOYSA-N
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Description

1,3-Diiodo-5,5-dimethylhydantoin is a useful research compound. Its molecular formula is C5H6I2N2O2 and its molecular weight is 379.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diiodo-5,5-dimethylimidazolidine-2,4-dione
Source PubChem
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InChI

InChI=1S/C5H6I2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZHCKRAHUPIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1I)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6I2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176865
Record name Hydantoin, 1,3-diiodo-5,5-dimethyl-
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Molecular Weight

379.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2232-12-4
Record name 1,3-Diiodo-5,5-dimethyl-2,4-imidazolidinedione
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Record name Hydantoin, 1,3-diiodo-5,5-dimethyl-
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Record name Hydantoin, 1,3-diiodo-5,5-dimethyl-
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Record name 1,3-Diiodo-5,5-dimethylhydantoin
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,3-Diiodo-5,5-dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,3-Diiodo-5,5-dimethylhydantoin (DIH), a versatile iodinating agent. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physical and Chemical Properties

This compound is a stable, crystalline solid that serves as a convenient and effective source of electrophilic iodine for a variety of chemical transformations. Its physical characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₆I₂N₂O₂[1][2]
Molecular Weight 379.92 g/mol [1][2]
Appearance Cream to light brown crystalline powder[1][2]
Melting Point 190 - 198 °C (with decomposition)[1][2][3]
Solubility Insoluble in water. Soluble in acetone (B3395972) and alcohol. Slightly soluble in methylene (B1212753) chloride.[2][3][4]
Density (Predicted) 2.69 ± 0.1 g/cm³[3]
pKa (Predicted) -3.25 ± 0.40[5]
CAS Number 2232-12-4[1][2]

Experimental Protocols for Physical Property Determination

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity and potential applications in different reaction media.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, methylene chloride, hexane) are chosen for the test.

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves, it is recorded as soluble. If it does not, the mixture may be gently heated to determine the effect of temperature on solubility. The degree of solubility can be qualitatively described as insoluble, slightly soluble, or soluble.

Density Determination (Gas Pycnometry)

Gas pycnometry is a common method for determining the density of a solid powder.

Methodology:

  • Principle: The method relies on measuring the volume of the solid by displacing an inert gas (typically helium) in a chamber of known volume.

  • Procedure: A weighed sample of this compound is placed in the sample chamber. The chamber is then filled with helium at a known pressure. The gas is then expanded into a second empty chamber, and the resulting pressure is measured.

  • Calculation: By applying the gas laws, the volume of the solid sample can be accurately determined. The density is then calculated by dividing the mass of the sample by its measured volume.

Application Workflow: Iodination of an Aromatic Compound

This compound is widely used as an iodinating agent for various organic substrates, including electron-rich aromatic compounds. A general workflow for such a reaction is depicted below.

Iodination_Workflow Figure 1: General Workflow for the Iodination of an Arene using this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Arene in suitable solvent B Add this compound A->B C Add Acid Catalyst (optional) B->C D Stir at appropriate temperature C->D E Monitor reaction progress (e.g., TLC, GC) D->E F Quench reaction E->F G Extract with organic solvent F->G H Wash organic layer G->H I Dry and concentrate H->I J Purify by chromatography or recrystallization I->J K Characterize product (NMR, MS, etc.) J->K

Caption: General Workflow for the Iodination of an Arene.

References

An In-depth Technical Guide to 1,3-Diiodo-5,5-dimethylhydantoin: Chemical Structure, Bonding, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

1,3-Diiodo-5,5-dimethylhydantoin is a heterocyclic organic compound with the chemical formula C₅H₆I₂N₂O₂. The core of the molecule is a five-membered hydantoin (B18101) ring, substituted with two iodine atoms at the nitrogen positions (1 and 3) and two methyl groups at carbon 5.

The presence of two iodine atoms bonded to nitrogen atoms makes DIH a potent electrophilic iodinating agent. The electron-withdrawing nature of the carbonyl groups on the hydantoin ring further enhances the electrophilicity of the iodine atoms.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₆I₂N₂O₂[1][2]
Molecular Weight 379.92 g/mol [1][2]
Appearance Cream to light brown powder[1]
Melting Point 190-194 °C[1] or 198 °C (decomposes)[3][4][1][3][4]
Solubility Insoluble in water, soluble in alcohol and methylene (B1212753) chloride.
CAS Number 2232-12-4[1][2]

Bonding and Spectroscopic Characterization

Detailed single-crystal X-ray diffraction data for this compound, which would provide precise bond lengths and angles, is not publicly available. However, the bonding can be understood through general principles of chemical bonding and available spectroscopic information. The bonds within the hydantoin ring are covalent. The key bonds are the N-I bonds, which are relatively weak and polarized, making the iodine atoms electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes DIH an effective iodine source in chemical reactions.

Some sources indicate that DIH is unstable in solution, which can complicate analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[4] While specific spectral data is scarce in the literature, related compounds have been characterized. For instance, the crystal structures of the analogous 1,3-dichloro-5,5-dimethylhydantoin (B105842) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) have been determined and are available in the Cambridge Crystallographic Data Centre (CCDC).

Experimental Protocols: Synthesis of this compound

Two common methods for the synthesis of DIH are outlined below.

Method 1: Iodination using Iodine Monochloride

This method involves the reaction of 5,5-dimethylhydantoin (B190458) with iodine monochloride in the presence of a base.

  • Materials:

    • 5,5-dimethylhydantoin (0.05 mol)

    • Iodine monochloride (0.11 mol)

    • Sodium hydroxide (B78521) (0.1 mol)

    • Ice-water

  • Procedure:

    • Dissolve 5,5-dimethylhydantoin and sodium hydroxide in ice-water at 0 °C.

    • Slowly add iodine monochloride to the cooled solution with stirring.

    • The product, this compound, precipitates from the solution.

    • The solid product can be collected by filtration and used without further purification.[5]

Method 2: Iodination using Iodine and Sodium Hypochlorite (B82951)

This method utilizes iodine and an oxidizing agent, sodium hypochlorite, to iodinate the 5,5-dimethylhydantoin.

  • Materials:

    • 5,5-dimethylhydantoin (10.0 g, 0.078 mol)

    • Iodine (19.8 g, 0.078 mol)

    • Water (150 ml)

    • n-Butyl acetate (B1210297) (35 ml)

    • 11% aqueous sodium hypochlorite solution (50.3 g, 0.078 mol)

    • Ice bath

  • Procedure:

    • Combine 5,5-dimethylhydantoin, iodine, water, and n-butyl acetate in a 500-ml flask.

    • Cool the mixture to 10 °C or below using an ice bath.

    • Slowly add the sodium hypochlorite solution to the mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring the reaction mixture at the same temperature for 2 hours.

    • The crystalline product will precipitate out of the solution.

    • Collect the crystals by filtration and dry them under reduced pressure to obtain this compound. A yield of 90% has been reported for this method.[5]

Reactivity and Applications in Organic Synthesis

This compound is a versatile reagent primarily used for electrophilic iodination of a wide range of organic substrates. Its reactivity is comparable to molecular iodine, but it offers the advantage of being a stable, non-sublimating solid, which makes it easier and safer to handle.[6]

Key Applications:

  • Iodination of Aromatic Compounds: DIH is effective for the iodination of electron-rich aromatic compounds such as phenols, anilines, and activated arenes.[7]

  • Iodination of Alkenes and Alkynes: It can be used for the iodination of double and triple bonds.

  • Oxidation Reactions: DIH can act as an oxidizing agent in certain transformations.

  • Biocidal and Disinfectant Properties: Due to the release of iodine, DIH exhibits antimicrobial properties and is used in water treatment and disinfectant formulations.[1]

The general mechanism for electrophilic iodination using DIH involves the attack of a nucleophile (e.g., an activated aromatic ring) on one of the electrophilic iodine atoms of DIH.

Visualizations

The following diagrams illustrate the synthesis and a key reaction of this compound.

G Synthesis of this compound (Method 2) cluster_reactants Reactants cluster_conditions Reaction Conditions 5,5-Dimethylhydantoin 5,5-Dimethylhydantoin Reaction_Mixture Reaction Mixture 5,5-Dimethylhydantoin->Reaction_Mixture Iodine (I2) Iodine (I2) Iodine (I2)->Reaction_Mixture Sodium Hypochlorite (NaOCl) Sodium Hypochlorite (NaOCl) Sodium Hypochlorite (NaOCl)->Reaction_Mixture Slow addition Water / n-Butyl Acetate Water / n-Butyl Acetate Water / n-Butyl Acetate->Reaction_Mixture <= 10 °C <= 10 °C <= 10 °C->Reaction_Mixture 2 hours 2 hours 2 hours->Reaction_Mixture Precipitation Precipitation of Product Reaction_Mixture->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying DIH_Product This compound Filtration_Drying->DIH_Product

Caption: Experimental workflow for the synthesis of this compound.

G Electrophilic Iodination of an Aromatic Compound using DIH DIH This compound (DIH) Intermediate Wheland Intermediate [Ar(H)I]+ DIH->Intermediate Aromatic Electron-Rich Aromatic Compound (Ar-H) Aromatic->Intermediate Nucleophilic Attack on Electrophilic Iodine Product Iodinated Aromatic Compound (Ar-I) Intermediate->Product Deprotonation Hydantoin_Anion Hydantoin Anion Intermediate->Hydantoin_Anion Proton Transfer

Caption: General mechanism for the electrophilic iodination of an aromatic compound.

References

A Comprehensive Technical Guide to the Synthesis and Preparation of 1,3-Diiodo-5,5-dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiodo-5,5-dimethylhydantoin (DIH) is a versatile and efficient reagent for iodination and oxidation reactions in organic synthesis.[1][2] Its solid, non-sublimating nature makes it a more convenient and safer alternative to molecular iodine.[1] This guide provides an in-depth overview of the primary synthetic routes for preparing DIH, complete with detailed experimental protocols, quantitative data, and process visualizations. The information presented is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge for the successful laboratory-scale preparation of this important reagent.

Introduction

This compound, also known as DIH, is a heterocyclic organic compound widely employed as an iodinating and oxidizing agent.[1][2] It offers high reactivity and selectivity in various transformations, including the iodination of aromatic compounds, the conversion of alcohols and amines to nitriles, and other specialized applications.[3] The precursor, 5,5-dimethylhydantoin (B190458), is readily synthesized from acetone, ammonium (B1175870) carbonate, and potassium cyanate.[2] This document details the most common and effective laboratory methods for the synthesis of DIH from 5,5-dimethylhydantoin.

Synthesis Methodologies

Two primary methods for the synthesis of this compound are presented, utilizing different iodinating and oxidizing agents.

Method 1: Iodination using Iodine Monochloride

This classical method, first reported in 1965, involves the direct iodination of 5,5-dimethylhydantoin using iodine monochloride in a basic medium.[2][4]

Method 2: Iodination using Iodine and Sodium Hypochlorite (B82951)

A more recent approach utilizes a combination of molecular iodine and an oxidizing agent, such as sodium hypochlorite, to achieve the di-iodination of the hydantoin (B18101) ring.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two described synthesis methods.

Table 1: Reactant Quantities for DIH Synthesis

Method Reactant Molar Quantity (mol) Mass (g) Volume (mL)
1 5,5-Dimethylhydantoin0.05--
Iodine Monochloride0.11--
Sodium Hydroxide (B78521)0.1--
2 5,5-Dimethylhydantoin0.07810.0-
Iodine0.07819.8-
Sodium Hypochlorite (11%)0.07850.3-
Water--150
n-Butyl Acetate (B1210297)--35

Table 2: Reaction Conditions and Yields

Method Parameter Value
1 Temperature0 °C
SolventIce-water
YieldNot specified
2 Temperature< 10 °C
Reaction Time2 hours
SolventsWater, n-Butyl Acetate
Yield90%

Detailed Experimental Protocols

Protocol for Method 1: Iodination using Iodine Monochloride
  • In a suitable reaction vessel, prepare a solution of sodium hydroxide (0.1 mol) in ice-water.

  • Cool the solution to 0 °C using an ice bath.

  • Add 5,5-dimethylhydantoin (0.05 mol) to the cold sodium hydroxide solution with stirring.

  • Slowly add iodine monochloride (0.11 mol) to the reaction mixture, maintaining the temperature at 0 °C.

  • Continue stirring at 0 °C until the reaction is complete.

  • The product, this compound, precipitates from the solution.

  • Isolate the product by filtration. The product is often used without further purification.[4]

Protocol for Method 2: Iodination using Iodine and Sodium Hypochlorite
  • To a 500-mL glass flask, add 5,5-dimethylhydantoin (10.0 g, 0.078 mol) and iodine (19.8 g, 0.078 mol).[4]

  • Add 150 mL of water and 35 mL of n-butyl acetate to the flask.[4]

  • Cool the mixture to below 10 °C in an ice bath.[4]

  • Slowly add an 11% aqueous solution of sodium hypochlorite (50.3 g, 0.078 mol) to the reaction mixture, ensuring the temperature remains below 10 °C.[4]

  • After the addition is complete, continue stirring the mixture at the same temperature for 2 hours, during which a crystal precipitate will form.[4]

  • Collect the precipitated crystals by filtration.[4]

  • Dry the collected crystals under reduced pressure to obtain this compound. A yield of 26.7 g (90%) can be expected.[4]

Visualized Workflows and Pathways

The following diagrams illustrate the chemical synthesis pathways and a general experimental workflow.

Synthesis_Method_1 cluster_reactants Reactants DMH 5,5-Dimethylhydantoin reaction_center DMH->reaction_center ICl Iodine Monochloride ICl->reaction_center NaOH Sodium Hydroxide NaOH->reaction_center DIH This compound reaction_center->DIH Ice-water, 0 °C

Caption: Synthesis of DIH via Iodine Monochloride.

Synthesis_Method_2 cluster_reactants Reactants DMH 5,5-Dimethylhydantoin reaction_center DMH->reaction_center Iodine Iodine (I₂) Iodine->reaction_center NaOCl Sodium Hypochlorite NaOCl->reaction_center DIH This compound reaction_center->DIH Water/n-Butyl Acetate, < 10 °C

Caption: Synthesis of DIH via Iodine and Sodium Hypochlorite.

Experimental_Workflow start Start reagent_prep Prepare Reactant Solutions/Mixture start->reagent_prep reaction Controlled Addition & Reaction (Temperature Monitoring) reagent_prep->reaction precipitation Product Precipitation reaction->precipitation filtration Isolate Product by Filtration precipitation->filtration drying Dry Product Under Vacuum filtration->drying end Final Product: DIH drying->end

Caption: General Experimental Workflow for DIH Synthesis.

Safety Considerations

  • This compound is an oxidizing agent and may intensify fire.

  • It can cause severe skin burns and eye damage.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

The synthesis of this compound can be reliably achieved through multiple synthetic routes, with the iodination of 5,5-dimethylhydantoin using either iodine monochloride or an iodine/sodium hypochlorite system being the most prevalent. The method employing sodium hypochlorite offers a high yield and utilizes readily available reagents. By following the detailed protocols and adhering to safety precautions, researchers can effectively prepare this valuable iodinating agent for a wide range of applications in organic synthesis and drug development.

References

Mechanism of action of 1,3-Diiodo-5,5-dimethylhydantoin in iodination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 1,3-Diiodo-5,5-dimethylhydantoin in Iodination

Introduction

This compound (DIH) is a stable, solid, and highly effective N-halo reagent used for the electrophilic iodination of a wide range of organic compounds.[1][2][3] As a crystalline solid that does not sublimate, DIH offers a safer and more convenient alternative to molecular iodine (I₂).[1] Its reactivity is comparable to that of N-iodosuccinimide (NIS), another common iodinating agent.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of DIH in iodination reactions, focusing on its application in the functionalization of aromatic compounds and ketones. It includes detailed mechanistic pathways, quantitative data, and experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Mechanism of Action: Electrophilic Iodine Source

The primary role of DIH in iodination is to serve as a source of an electrophilic iodine species, effectively an "I⁺" equivalent.[2][3] The iodine atoms in DIH are bonded to nitrogen, a relatively electronegative atom, which polarizes the N-I bond and makes the iodine atom susceptible to nucleophilic attack. The general mechanism for the iodination of a nucleophilic substrate (Nu-H), such as an electron-rich arene, involves the attack of the nucleophile on one of the iodine atoms of DIH. This is followed by the removal of a proton by a base, yielding the iodinated product and 1-iodo-5,5-dimethylhydantoin or 5,5-dimethylhydantoin (B190458) as byproducts.[4]

Electrophilic Aromatic Iodination (SEAr)

DIH is particularly effective for the iodination of electron-rich aromatic and heteroaromatic compounds through an electrophilic aromatic substitution (SEAr) mechanism.[2][5][6] The reaction generally proceeds as follows:

  • Generation of Electrophile : The aromatic ring, acting as a nucleophile, attacks an electrophilic iodine atom on the DIH molecule.

  • Formation of σ-Complex : This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

  • Deprotonation : A weak base present in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the iodoarene product.

The reactivity of DIH can be significantly enhanced by the presence of an acid catalyst, which protonates the carbonyl oxygen of DIH, further increasing the electrophilicity of the iodine atoms.[6]

SEAr_Mechanism General Mechanism of Electrophilic Aromatic Iodination with DIH Arene Ar-H (Aromatic Substrate) Sigma_Complex σ-Complex (Wheland Intermediate) Arene->Sigma_Complex Attack on I⁺ DIH This compound (DIH) DIH->Sigma_Complex Byproduct 1-Iodo-5,5-dimethylhydantoin DIH->Byproduct Product Ar-I (Iodinated Product) Sigma_Complex->Product Deprotonation Base Base Sigma_Complex->Base

Caption: General mechanism for Electrophilic Aromatic Substitution (SEAr) using DIH.

Catalytic Activation of DIH

While DIH can iodinate highly activated arenes directly, its efficacy is often improved with catalysts. Various catalytic systems have been developed to enhance the electrophilicity of DIH, allowing for the iodination of less reactive substrates under milder conditions.

  • Organocatalysis : Thioureas and disulfides have been employed as Lewis base catalysts.[1][7] These catalysts activate DIH by forming a complex, which enhances the polarization of the N-I bond and makes the iodine more susceptible to attack. For example, a disulfide catalyst activates DIH to promote the iodination of anisoles and acetanilides in acetonitrile (B52724) under mild conditions.[1][7]

Disulfide_Catalysis Disulfide-Catalyzed Activation of DIH cluster_activation Activation Step cluster_iodination Iodination Step DIH DIH Activated_Complex [DIH---S(R)-SR] Activated Complex DIH->Activated_Complex Catalyst R-S-S-R (Disulfide Catalyst) Catalyst->Activated_Complex Product Ar-I Activated_Complex->Product Electrophilic Attack Arene Ar-H Arene->Product

Caption: Lewis base (disulfide) activation of DIH for aromatic iodination.

  • Acid Catalysis : Brønsted acids like sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (TfOH) can protonate DIH, increasing its reactivity.[6] This allows for the iodination of even deactivated aromatic compounds, such as nitrobenzene.[6]

Iodination of Ketones

DIH is also utilized for the α-iodination of ketones. The mechanism is typically acid-catalyzed and proceeds through an enol intermediate.[8][9]

  • Enolization : The ketone is first protonated on its carbonyl oxygen by an acid catalyst. A base then removes an α-proton to form the enol tautomer. This is the slow, rate-determining step of the reaction.[8]

  • Nucleophilic Attack : The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic iodine of DIH.

  • Deprotonation : The resulting intermediate is deprotonated to yield the α-iodoketone and regenerate the acid catalyst.

Because the formation of the enol is the rate-determining step, the reaction rate is often independent of the iodine concentration (zero-order in iodine).[8][10]

Ketone_Iodination Mechanism of Acid-Catalyzed α-Iodination of a Ketone cluster_enolization Rate-Determining Step: Enolization cluster_iodination Fast Step: Iodination Ketone Ketone (R-CO-CH₂R') Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone H_plus H⁺ Enol Enol (R-C(OH)=CHR') Protonated_Ketone->Enol -H⁺ Intermediate Iodinated Intermediate Enol->Intermediate Attack on DIH DIH DIH DIH->Intermediate Product α-Iodoketone (R-CO-CH(I)R') Intermediate->Product -H⁺ Experimental_Workflow General Experimental Workflow for Aromatic Iodination Start Start Setup 1. Dissolve Substrate & Catalyst in Solvent Start->Setup Add_DIH 2. Add DIH Setup->Add_DIH React 3. Stir at Room Temp (Monitor by TLC) Add_DIH->React Quench 4. Quench with aq. Na₂S₂O₃ React->Quench Extract 5. Organic Extraction Quench->Extract Dry 6. Dry & Concentrate Extract->Dry Purify 7. Column Chromatography Dry->Purify End End (Pure Product) Purify->End

References

Spectroscopic Characterization of 1,3-Diiodo-5,5-dimethylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,3-Diiodo-5,5-dimethylhydantoin (DIH), a versatile iodinating agent and disinfectant. Due to the compound's inherent instability in solution, which complicates experimental measurements, this document focuses on predicted spectroscopic values and generalized experimental protocols. The information herein is intended to aid researchers in the characterization and analysis of this important chemical entity.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure, comparison with analogous compounds, and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-quality NMR spectra of this compound is challenging due to its decomposition in many common deuterated solvents. This instability can lead to the appearance of impurity peaks in the spectra. Therefore, rapid acquisition using a cold probe and a carefully selected solvent is recommended.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.5 - 1.7Singlet6HTwo methyl groups at C5

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~170 - 175Carbonyl carbons (C2 and C4)
~60 - 65Quaternary carbon (C5)
~20 - 25Methyl carbons (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to its carbonyl groups and other key functional moieties.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
1770 - 1710StrongAsymmetric and symmetric C=O stretching of the hydantoin (B18101) ring
1350 - 1250MediumC-N stretching
600 - 500Medium to WeakC-I stretching
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
379.92Molecular ion peak [M]⁺
253[M - I]⁺
127[I]⁺
Further fragmentationLoss of CO, methyl groups

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Due to the compound's instability, dissolve a minimal amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) immediately before analysis.

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters (¹H NMR):

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, to be minimized to avoid sample degradation.

Acquisition Parameters (¹³C NMR):

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or higher, depending on sample concentration.

Note on Analysis: The potential for rapid degradation in solution necessitates swift data acquisition. It is advisable to run a quick ¹H NMR spectrum first to assess sample integrity. The presence of unexpected peaks may indicate decomposition.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS) (Electron Ionization - EI)

Instrumentation: A mass spectrometer with an electron ionization source.

Sample Introduction:

  • Direct Insertion Probe (DIP): Load a small amount of the solid sample into a capillary tube and insert it into the ion source using the direct insertion probe. Gently heat the probe to volatilize the sample.

Acquisition Parameters:

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

  • Source Temperature: 150-250 °C.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample of This compound IR ATR-FTIR Analysis Sample->IR MS EI-MS Analysis Sample->MS NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Data IR Spectrum: Functional Group ID IR->IR_Data MS_Data Mass Spectrum: MW and Fragmentation MS->MS_Data NMR NMR Analysis (¹H and ¹³C) NMR_Prep->NMR NMR_Data NMR Spectra: Structural Elucidation NMR->NMR_Data Final Comprehensive Structural Confirmation IR_Data->Final MS_Data->Final NMR_Data->Final

Workflow for the spectroscopic characterization of this compound.

Solubility Profile of 1,3-Diiodo-5,5-dimethylhydantoin in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Diiodo-5,5-dimethylhydantoin (DIH), a versatile iodinating agent. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed, generalized experimental protocol for determining precise solubility parameters. This guide is intended to empower researchers to generate specific and accurate solubility data tailored to their experimental needs.

Qualitative Solubility of this compound

This compound is a crystalline solid that is generally insoluble in water. Its solubility in organic solvents varies, with a tendency to dissolve in polar aprotic and some polar protic solvents. The available qualitative data is summarized in the table below.

Solvent FamilySolventSolubility
Ketones AcetoneSoluble[1]
Halogenated Alkanes Dichloromethane (Methylene Chloride)Soluble to Slightly Soluble[1]
Ethers Tetrahydrofuran (THF)Slightly Soluble
1,4-DioxaneSlightly Soluble
Alcohols Alcohol (General)Soluble
Aqueous WaterInsoluble

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound in various organic solvents at different temperatures, the following detailed experimental protocol, based on the widely accepted isothermal shake-flask method, is recommended.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Analytical balance (±0.0001 g)

  • Volumetric flasks

  • Syringe filters (chemically resistant, e.g., PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge (optional)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined empirically.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis (for non-volatile solvents):

    • If the solvent is non-volatile, the concentration of the solute can be determined gravimetrically.

    • Weigh the volumetric flask containing the filtered solution.

    • Carefully evaporate the solvent under reduced pressure or in a fume hood.

    • Once the solvent is completely removed, reweigh the flask containing the dried solute.

    • The mass of the dissolved this compound can be calculated by subtracting the initial mass of the flask from the final mass.

  • Spectroscopic/Chromatographic Analysis (preferred method):

    • For volatile solvents or for higher accuracy, use an analytical technique like HPLC or UV-Vis spectroscopy.

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration of the standard solutions.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

    • Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep_solution Prepare Supersaturated Solution (Excess DIH in Solvent) start->prep_solution equilibration Equilibrate at Constant Temperature (Thermostatic Shaker) prep_solution->equilibration settle Allow Excess Solid to Settle equilibration->settle sampling Withdraw Supernatant settle->sampling filtration Filter to Remove Undissolved Solid sampling->filtration analysis_choice Choose Analytical Method filtration->analysis_choice gravimetric Gravimetric Analysis (Evaporate Solvent & Weigh Residue) analysis_choice->gravimetric Non-volatile Solvent spectroscopic Spectroscopic/Chromatographic Analysis (e.g., HPLC, UV-Vis) analysis_choice->spectroscopic Volatile Solvent/ Higher Accuracy calculate_grav Calculate Solubility (g/100mL) gravimetric->calculate_grav prep_standards Prepare Standard Solutions & Generate Calibration Curve spectroscopic->prep_standards end End calculate_grav->end analyze_sample Analyze Diluted Sample prep_standards->analyze_sample calculate_spec Calculate Solubility from Calibration Curve analyze_sample->calculate_spec calculate_spec->end

Solubility Determination Workflow

References

Thermal Stability and Decomposition of 1,3-Diiodo-5,5-dimethylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiodo-5,5-dimethylhydantoin (DIH) is a versatile iodinating agent used in various organic syntheses. Despite its utility, DIH is known to be thermally sensitive, posing potential risks if not handled and stored correctly. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal stability and decomposition of DIH. While specific, in-depth thermo-analytical studies on DIH are limited in publicly available literature, this document synthesizes existing data, draws comparisons with analogous halogenated hydantoins, and outlines recommended experimental protocols for its thermal analysis. This guide aims to equip researchers and professionals with the necessary information to ensure the safe and effective use of this important reagent.

Introduction

This compound, a heterocyclic compound, is a widely utilized reagent for iodination reactions in organic chemistry. Its efficacy is counterbalanced by its inherent thermal instability, which necessitates a thorough understanding of its decomposition behavior for safe handling, storage, and application. This document details the known thermal properties of DIH, including its decomposition temperature and factors influencing its stability. Furthermore, it provides insights into potential decomposition pathways and outlines methodologies for its comprehensive thermal analysis, drawing parallels with other N-halo compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of DIH is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₅H₆I₂N₂O₂[1]
Molecular Weight 379.92 g/mol [1]
Appearance White to light yellow or orange powder/crystal
Decomposition Temperature ~198 °C

Thermal Stability and Decomposition

The thermal stability of DIH is a critical parameter for its safe handling and storage. Available data indicates that the compound decomposes, with the liberation of iodine, at elevated temperatures.

Decomposition Temperature

Multiple sources from chemical suppliers indicate that this compound has a decomposition temperature of approximately 198 °C.

Factors Influencing Stability

The stability of DIH is significantly affected by the presence of moisture and elevated temperatures, even well below its listed decomposition point. A patent on the production and storage of DIH reveals that its decomposition, characterized by the release of molecular iodine (I₂), can occur at temperatures as low as 40 °C, particularly in the presence of water.[2]

The patent highlights the following observations for a wet DIH sample (containing 2-15% water):

  • At 40 °C for 3 hours, 4-6% of the compound decomposes.[2]

  • At 70 °C for 3 hours, 9-30% of the compound decomposes.[2]

These findings underscore the importance of storing DIH in a dry environment and at reduced temperatures. The patent recommends storing the compound at or below 15 °C to inhibit decomposition and the subsequent release of iodine.[2] The visual indicator of decomposition is often a change in color of the material to orange or brown, which is characteristic of the presence of molecular iodine, a phenomenon also observed in other N-iodo compounds like N-Iodosuccinimide (NIS).[3]

Comparative Thermal Analysis with Other Halogenated Hydantoins

The key findings from this comparative study were:

  • Halogenated hydantoins can undergo thermal runaway.[4]

  • The presence of water significantly increases the thermal hazard.[4]

  • For DCDMH, the decomposition products were identified as nitrogen dioxide (NO₂), cyanide, and chloromethane.[4]

It is plausible that the thermal decomposition of DIH follows a similar pattern, with the N-I bond being the weakest and likely to cleave first, leading to the formation of iodine radicals and subsequent decomposition of the hydantoin (B18101) ring. The decomposition products of DIH are likely to include molecular iodine, nitrogen oxides, and potentially iodinated organic fragments.

Proposed Experimental Protocols for Thermal Analysis

To obtain a comprehensive understanding of the thermal stability and decomposition kinetics of DIH, a series of thermo-analytical experiments are recommended. The following protocols are based on standard methods for analyzing potentially energetic materials and are adapted from methodologies used for other N-halo compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is crucial for determining the onset of decomposition and the mass loss profile.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of DIH (2-5 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: Dry nitrogen purge at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Heat from ambient temperature to 30 °C and hold for 10 minutes to equilibrate.

    • Ramp the temperature from 30 °C to 300 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates allows for the determination of kinetic parameters.

  • Data Analysis: The onset temperature of decomposition, the percentage of mass loss at different stages, and the final residual mass are determined from the TGA curve. The data from multiple heating rates can be used to calculate the activation energy of decomposition using methods such as the Kissinger or Ozawa-Flynn-Wall method.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. This technique is used to determine the thermal transitions such as melting and the exothermicity of the decomposition.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of DIH (1-3 mg) is hermetically sealed in an aluminum or gold-plated copper pan.

  • Atmosphere: Dry nitrogen purge at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Heat from ambient temperature to a temperature above the decomposition range (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The onset temperature of the decomposition exotherm, the peak temperature, and the enthalpy of decomposition (ΔHd) are determined from the DSC curve.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetric technique that is used to study the time, temperature, and pressure relationships of a material undergoing an exothermic decomposition. It is particularly useful for assessing thermal runaway hazards.

  • Instrument: An accelerating rate calorimeter.

  • Sample Preparation: A known quantity of DIH is placed in a suitable sample container (e.g., a titanium or Hastelloy bomb).

  • Methodology: The sample is heated in a stepwise manner. After each heating step, the instrument waits for a period to detect any self-heating. If the rate of self-heating exceeds a certain threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature. The temperature and pressure of the sample are then monitored as a function of time.

  • Data Analysis: The data from the ARC experiment provides the onset temperature of thermal runaway, the self-heating rate, the pressure generation rate, and the temperature of no return. This information is critical for process safety and for defining safe operating and storage conditions.

Visualization of Experimental Workflow and Decomposition Logic

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow for thermal analysis and a logical representation of the factors influencing DIH stability.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis Techniques cluster_data Data Acquisition and Analysis cluster_output Final Assessment DIH_Sample This compound (DIH) Sample TGA Thermogravimetric Analysis (TGA) DIH_Sample->TGA DSC Differential Scanning Calorimetry (DSC) DIH_Sample->DSC ARC Accelerating Rate Calorimetry (ARC) DIH_Sample->ARC Mass_Loss Mass Loss vs. Temperature TGA->Mass_Loss Heat_Flow Heat Flow vs. Temperature DSC->Heat_Flow Temp_Pressure Temperature & Pressure vs. Time ARC->Temp_Pressure Kinetics Kinetic Parameters (Ea, A) Mass_Loss->Kinetics Decomposition_Products Decomposition Products (via hyphenated techniques e.g., TGA-MS) Mass_Loss->Decomposition_Products Heat_Flow->Kinetics Temp_Pressure->Kinetics Stability_Profile Thermal Stability Profile Kinetics->Stability_Profile Decomposition_Products->Stability_Profile Safety_Guidelines Safe Handling & Storage Guidelines Stability_Profile->Safety_Guidelines

Caption: Proposed experimental workflow for the thermal analysis of DIH.

DIH_Stability_Factors cluster_stressors Stress Factors cluster_products Decomposition Products DIH This compound (Stable State) Decomposition Decomposition DIH->Decomposition Initiation Heat Elevated Temperature Heat->Decomposition Moisture Presence of Water Moisture->Decomposition Accelerates Iodine Molecular Iodine (I₂) Decomposition->Iodine Gases Gaseous Products (e.g., NOx, CN-compounds) Decomposition->Gases Residue Solid Residue Decomposition->Residue

Caption: Factors influencing the thermal decomposition of DIH.

Conclusion and Recommendations

This compound is a thermally sensitive compound with a decomposition temperature reported to be around 198 °C. However, decomposition can occur at significantly lower temperatures, especially in the presence of moisture, leading to the release of molecular iodine. Due to the limited availability of specific thermo-analytical data for DIH in the literature, it is strongly recommended that researchers and drug development professionals conduct their own thermal stability assessments using the protocols outlined in this guide. Understanding the thermal behavior of DIH is paramount for ensuring laboratory safety, maintaining reagent quality, and developing robust and safe chemical processes. It is advised to always store DIH in a cool, dry, and dark place, and to handle it with appropriate personal protective equipment.

References

Navigating Chemical Identity and Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of CAS 2232-12-4 and the Broader Landscape of Biologically Active Pyrimidine (B1678525) Thioethers

This technical guide addresses the chemical properties and applications of CAS number 2232-12-4, while also exploring the significant therapeutic potential of a structurally related class of compounds, the 2-substituted pyrimidine thioethers, to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Section 1: 1,3-Diiodo-5,5-dimethylhydantoin (CAS 2232-12-4)

Initial investigations into CAS number 2232-12-4 identify the compound as this compound. This chemical is primarily recognized for its role as a reagent in organic synthesis rather than for direct biological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 2232-12-4
Molecular Formula C₅H₆I₂N₂O₂
Molecular Weight 379.92 g/mol
Appearance Cream to light brown crystalline powder
Melting Point 190-194 °C
Solubility Insoluble in water; soluble in alcohol and methylene (B1212753) chloride
Synonyms DIH, 1,3-Diiodo-5,5-dimethyl-2,4-imidazolidinedione
Synthesis and Applications in Organic Chemistry

This compound is a valuable iodinating agent in various chemical transformations. Its synthesis and primary applications are outlined below.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 5,5-dimethylhydantoin (B190458) with an iodinating agent, such as iodine monochloride, in the presence of a base.

  • Materials: 5,5-dimethylhydantoin, Iodine Monochloride, Sodium Hydroxide, Water, Ice.

  • Procedure:

    • Dissolve 5,5-dimethylhydantoin in an aqueous solution of sodium hydroxide, cooled in an ice bath to maintain a temperature of 0-5 °C.

    • Slowly add a solution of iodine monochloride to the reaction mixture with vigorous stirring.

    • Continue stirring for a specified period, allowing the reaction to proceed to completion.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold water to remove any unreacted starting materials and byproducts.

    • Dry the product under vacuum to yield this compound.

Applications:

  • Iodination Reactions: It serves as an efficient reagent for the iodination of various organic substrates.

  • Oxidative Conversions: Used in the preparation of nitriles from the corresponding alcohols and amines.

  • Chemoselective Iododesilylation: Employed in the stereospecific iododesilylation of silylated alkenes.

  • Sulfonylamidation: Facilitates the preparation of N-benzyl toluenesulfonamides.

Below is a conceptual workflow for the general application of this compound in organic synthesis.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_applications Applications 5_5_dimethylhydantoin 5,5-Dimethylhydantoin Reaction Reaction in Basic Solution 5_5_dimethylhydantoin->Reaction Iodinating_Agent Iodinating Agent (e.g., ICl) Iodinating_Agent->Reaction DIH This compound (CAS 2232-12-4) Reaction->DIH Iodination Iodination Reactions DIH->Iodination Oxidation Oxidative Conversions DIH->Oxidation Other_Reactions Other Synthetic Transformations DIH->Other_Reactions

Caption: Synthesis and application workflow of this compound.

Section 2: 2-Substituted Pyrimidine Thioethers - A Class of Biologically Active Molecules

Properties and Synthesis of a Related Pyrimidine Thioether
PropertyValue
Compound Name 4-Chloro-2-((4-chlorobenzyl)thio)-6-methylpyrimidine
Molecular Formula C₁₂H₁₀Cl₂N₂S
Molecular Weight 285.2 g/mol

Experimental Protocol: General Synthesis of 2-((4-chlorobenzyl)thio)pyrimidine Derivatives

The synthesis of this class of compounds typically involves the nucleophilic substitution of a halogenated pyrimidine with a thiol.

  • Starting Materials: A di-substituted pyrimidine (e.g., 4,6-dichloro-2-methylpyrimidine), 4-chlorobenzyl thiol, and a suitable base.

  • Procedure:

    • Dissolve the di-substituted pyrimidine in an appropriate solvent.

    • Add the base to the solution.

    • Introduce 4-chlorobenzyl thiol to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion, monitored by techniques such as Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and extract the product.

    • Purify the crude product using column chromatography or recrystallization.

A generalized workflow for the synthesis of 2-thiopyrimidine derivatives is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Pyrimidine_Core Substituted Pyrimidine (e.g., Dichloropyrimidine) Nucleophilic_Substitution Nucleophilic Substitution (in the presence of a base) Pyrimidine_Core->Nucleophilic_Substitution Thiol Thiol Derivative (e.g., 4-chlorobenzyl thiol) Thiol->Nucleophilic_Substitution Thioether_Product 2-Substituted Pyrimidine Thioether Nucleophilic_Substitution->Thioether_Product

Caption: General synthesis workflow for 2-substituted pyrimidine thioethers.

Biological Activities and Therapeutic Potential

Pyrimidine derivatives are of great interest in medicinal chemistry due to their diverse pharmacological activities.[1] The introduction of a thioether linkage at the 2-position has been shown to be a successful strategy in the development of novel therapeutic agents. These compounds have been reported to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3]

Anticancer Activity:

Several 2-thiopyrimidine derivatives have demonstrated potent antitumor activity against various cancer cell lines, including leukemia, colon, and breast cancer.[2] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] Others have been found to modulate the activity of transcription factors like STAT3 and STAT5a, which are often dysregulated in cancer.[6]

A conceptual diagram illustrating potential anticancer mechanisms of 2-thiopyrimidine derivatives is provided below.

G cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes Pyrimidine_Derivative 2-Thiopyrimidine Derivative EGFR_VEGFR2 EGFR / VEGFR-2 Pyrimidine_Derivative->EGFR_VEGFR2 inhibition STAT3_STAT5a STAT3 / STAT5a Pyrimidine_Derivative->STAT3_STAT5a inhibition Other_Kinases Other Kinases Pyrimidine_Derivative->Other_Kinases inhibition Proliferation_Inhibition Inhibition of Proliferation EGFR_VEGFR2->Proliferation_Inhibition Angiogenesis_Inhibition Inhibition of Angiogenesis EGFR_VEGFR2->Angiogenesis_Inhibition STAT3_STAT5a->Proliferation_Inhibition Apoptosis Induction of Apoptosis Other_Kinases->Apoptosis

Caption: Potential anticancer mechanisms of action for 2-thiopyrimidine derivatives.

Anti-inflammatory and Antimicrobial Activities:

In addition to their anticancer properties, 2-thiopyrimidine derivatives have also been investigated for their anti-inflammatory and antimicrobial effects. Some compounds have shown good anti-inflammatory and analgesic activity in preclinical models.[7] Furthermore, this class of molecules has been explored for its potential to combat various bacterial and fungal pathogens.[8]

Conclusion

References

An In-depth Technical Guide to 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiodo-5,5-dimethylhydantoin (DIH) is a versatile and powerful reagent in organic chemistry, primarily utilized as an efficient iodinating agent and a mild oxidant. Since its first synthesis, DIH has found widespread application in the preparation of iodoarenes, the conversion of alcohols and aldehydes to nitriles, and as a disinfectant and biocide. This whitepaper provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and key applications of DIH. Detailed experimental protocols for its synthesis and representative applications are presented, alongside a thorough compilation of quantitative data. Furthermore, reaction pathways for its principal transformations are illustrated using logical diagrams to provide a clear understanding of the underlying mechanisms.

Introduction

This compound, commonly abbreviated as DIH, is a heterocyclic organic compound belonging to the hydantoin (B18101) family. Its structure is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups, with iodine atoms attached to both nitrogens. This unique arrangement makes DIH a highly effective electrophilic iodine source. Compared to molecular iodine, DIH is a non-volatile solid, making it easier and safer to handle in a laboratory setting. Its reactivity and selectivity have established it as a valuable tool in modern organic synthesis. Beyond its role in synthesis, the iodine-releasing properties of DIH also confer significant antimicrobial activity, leading to its use in water treatment and as a disinfectant.

Discovery and History

The first synthesis of this compound was reported in 1965 by Orfeo O. Orazi, R. A. Corral, and H. E. Bertorello.[1][2][3][4][5] Their work, published in the Journal of Organic Chemistry, detailed the iodination of 5,5-dimethylhydantoin (B190458) and explored the utility of the resulting N-iodohydantoins as iodinating agents.[1][2][3][4][5] This initial research laid the foundation for the subsequent development and application of DIH in a variety of chemical transformations. Over the decades, numerous studies have expanded upon its synthetic utility, establishing it as a go-to reagent for specific iodinations and oxidations.

Physicochemical and Spectral Data

DIH is a cream to light brown crystalline powder. Key physicochemical and spectral properties are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2232-12-4[6]
Molecular Formula C₅H₆I₂N₂O₂[6]
Molecular Weight 379.92 g/mol [6]
Appearance Cream to light brown crystalline powder
Melting Point 192–196 °C (decomposes)[7]
Solubility Insoluble in water; Soluble in acetone, methylene (B1212753) chloride
Storage Temperature -20°C

Table 2: Spectral Data of this compound

Spectrum TypeKey Peaks / SignalsReference(s)
¹H NMR Due to the absence of protons on the hydantoin ring and the symmetry of the methyl groups, a single peak is expected for the C(CH₃)₂ protons. However, the compound's instability in some NMR solvents can lead to decomposition and the appearance of additional peaks.[8][9]
¹³C NMR Signals are expected for the carbonyl carbons (C=O), the quaternary carbon (C(CH₃)₂), and the methyl carbons (CH₃).[9][10]
FTIR (cm⁻¹) Characteristic peaks for the carbonyl groups (C=O) and C-N bonds are prominent. The presence of the C-I bonds will also influence the fingerprint region.[11][12]
Mass Spectrometry The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of iodine atoms and parts of the hydantoin ring.[13][14][15]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of DIH are presented below.

Method 1: From 5,5-Dimethylhydantoin, Iodine, and Sodium Hypochlorite (B82951)

This method provides a high yield of DIH.

  • Materials:

    • 5,5-Dimethylhydantoin (10.0 g, 0.078 mol)

    • Iodine (19.8 g, 0.078 mol)

    • Water (150 mL)

    • n-Butyl acetate (B1210297) (35 mL)

    • 11% Sodium hypochlorite solution (50.3 g, 0.078 mol)

  • Procedure:

    • To a 500-mL flask, add 5,5-dimethylhydantoin, iodine, water, and n-butyl acetate.[6]

    • Cool the mixture to 10°C or below in an ice bath.[6]

    • Slowly add the sodium hypochlorite solution while maintaining the temperature below 10°C.[6]

    • After the addition is complete, stir the reaction mixture at the same temperature for 2 hours.[6]

    • A crystalline product will precipitate. Filter the crystals.[6]

    • Dry the collected crystals under reduced pressure to obtain this compound.[6]

  • Yield: Approximately 90%.[6]

Method 2: From 5,5-Dimethylhydantoin and Iodine Monochloride

This is the originally reported method.

  • Materials:

    • 5,5-Dimethylhydantoin (0.05 mol)

    • Iodine Monochloride (0.11 mol)

    • Sodium Hydroxide (B78521) (0.1 mol)

    • Ice-water

  • Procedure:

    • Prepare a solution of sodium hydroxide in ice-water at 0°C.[6]

    • Add 5,5-dimethylhydantoin to the cold sodium hydroxide solution.[6]

    • Slowly add iodine monochloride to the reaction mixture while maintaining the temperature at 0°C.[6]

    • The product precipitates and can be used without further purification for many applications.[6]

Iodination of Aromatic Compounds: Synthesis of 4-Iodoanisole

This protocol exemplifies the use of DIH for the electrophilic iodination of an activated aromatic ring.

  • Materials:

  • Procedure:

    • In a flask, dissolve anisole in ethanol and cool the solution.[16]

    • Slowly add concentrated sulfuric acid while stirring and maintaining a low temperature.[16]

    • Add DIH in three portions over 2-3 minutes.[16]

    • Once the reaction is complete (monitored by TLC), dilute the mixture with a 3% solution of sodium sulfite.[16]

    • Filter the resulting precipitate, wash with water, and dry.[16]

    • Recrystallize the crude product from an appropriate solvent to obtain pure 4-iodoanisole.[16]

  • Yield: Up to 97%.[16]

Oxidation of Alcohols to Nitriles: Synthesis of Benzonitrile from Benzyl (B1604629) Alcohol

This protocol demonstrates the oxidative conversion of a primary alcohol to a nitrile.

  • Materials:

  • Procedure:

    • In a reaction vessel, combine benzyl alcohol and aqueous ammonia.

    • Add DIH to the mixture.

    • Heat the reaction mixture, for example, at 60°C.[7][17]

    • Monitor the reaction for the consumption of the starting material.

    • Upon completion, the reaction mixture can be worked up by extraction with an organic solvent.

    • The organic layer is then dried and the solvent evaporated to yield the nitrile product.[18]

Reaction Pathways and Mechanisms

The utility of DIH in organic synthesis stems from its ability to act as an electrophilic iodine source and a mild oxidant. The following diagrams, generated using the DOT language, illustrate the key reaction pathways.

Electrophilic Aromatic Iodination

DIH is an excellent reagent for the iodination of electron-rich aromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Caption: Electrophilic Aromatic Iodination using DIH.

Oxidation of Primary Alcohols to Nitriles

The conversion of primary alcohols to nitriles using DIH in aqueous ammonia is a two-step process involving the initial oxidation of the alcohol to an aldehyde, followed by conversion to the nitrile.

Alcohol_to_Nitrile_Oxidation cluster_oxidation Step 1: Oxidation cluster_nitrile_formation Step 2: Nitrile Formation Alcohol R-CH2-OH Aldehyde R-CHO Alcohol->Aldehyde DIH Aldehyde2 R-CHO Imine R-CH=NH Aldehyde2->Imine + NH3 - H2O Nitrile R-C≡N Imine->Nitrile Oxidation (DIH)

Caption: Two-step conversion of primary alcohols to nitriles.

A more detailed workflow for the TEMPO-catalyzed variant is as follows:

TEMPO_Catalyzed_Oxidation Alcohol R-CH2-OH Aldehyde R-CHO Alcohol->Aldehyde Oxidation TEMPO TEMPO (Catalyst) Oxoammonium Oxoammonium Ion TEMPO->Oxoammonium Oxidized by DIH Oxoammonium->TEMPO Reduces Imine R-CH=NH Aldehyde->Imine Condensation DIH DIH (Stoichiometric Oxidant) Reduced_DIH Reduced DIH DIH->Reduced_DIH Ammonia Aqueous NH3 Ammonia->Imine Nitrile R-C≡N Imine->Nitrile Oxidation

References

An In-Depth Technical Guide to the Electrophilicity of 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic nature of 1,3-diiodo-5,5-dimethylhydantoin (DIH), a versatile and powerful reagent in modern organic synthesis. DIH serves as a potent source of electrophilic iodine, facilitating a wide range of iodination reactions crucial for the development of novel pharmaceuticals and functional materials.

Core Concepts: Electrophilicity and Reactivity

This compound is a stable, crystalline solid that offers significant advantages over other iodinating agents like molecular iodine (I₂) and N-iodosuccinimide (NIS). Its reactivity is comparable to or, in some cases, superior to these traditional reagents, and it is more convenient to handle due to its non-sublimating nature.[1] The electrophilicity of DIH can be attributed to the polarization of the N-I bonds, which are activated by acidic conditions or through catalysis, rendering the iodine atoms susceptible to nucleophilic attack.

The reactivity of DIH is highly dependent on the reaction medium. In the presence of strong acids, such as sulfuric acid or trifluoromethanesulfonic acid, a "superelectrophilic" iodine species is generated, capable of iodinating even electron-deficient aromatic compounds.[2] This enhanced reactivity opens avenues for the synthesis of previously inaccessible iodinated molecules.

Data Presentation: Quantitative Analysis of DIH in Electrophilic Iodination

The efficacy of DIH as an electrophilic iodinating agent is demonstrated in the following tables, which summarize its performance in both uncatalyzed and catalyzed reactions across a variety of aromatic substrates.

Table 1: Uncatalyzed Iodination of Aromatic Compounds with DIH in Acidic Media

Aromatic SubstrateAcid MediumTemperature (°C)Reaction Time (min)ProductYield (%)
BenzeneH₂SO₄ (90%)2015Iodobenzene85
TolueneH₂SO₄ (90%)20104-Iodotoluene92
AnisoleH₂SO₄ (90%)054-Iodoanisole95
ChlorobenzeneH₂SO₄ (90%)20304-Iodochlorobenzene80
NitrobenzeneCF₃SO₃H013-Iodonitrobenzene85

Table 2: Disulfide-Catalyzed Iodination of Electron-Rich Aromatic Compounds with DIH

Aromatic SubstrateDisulfide Catalyst (mol%)Temperature (°C)Reaction Time (h)ProductYield (%)
Anisole(4-MeOC₆H₄S)₂ (10)2514-Iodoanisole99
1,3-Dimethoxybenzene(4-MeOC₆H₄S)₂ (10)250.54-Iodo-1,3-dimethoxybenzene98
N-Phenylacetamide(4-MeOC₆H₄S)₂ (10)2534-Iodo-N-phenylacetamide95
1-Methylindole(4-MeOC₆H₄S)₂ (10)2513-Iodo-1-methylindole92
1-Phenylpyrazole(4-MeOC₆H₄S)₂ (10)50244-Iodo-1-phenylpyrazole85

Table 3: Comparative Iodination of Phenol with DIH, NIS, and I₂

Iodinating AgentSolventTemperature (°C)Reaction Time (h)ProductYield (%)
DIHDioxane250.52,4-Diiodophenol90
NISDioxane2522,4-Diiodophenol85
I₂Dioxane25242,4-Diiodophenol70

Experimental Protocols

This section provides detailed methodologies for key experiments involving DIH.

Protocol 1: General Procedure for the Uncatalyzed Iodination of Aromatic Compounds in Sulfuric Acid

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the aromatic substrate (10 mmol).

  • Reaction Setup: Cool the flask in an ice bath to 0 °C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (90%, 20 mL) to the flask with vigorous stirring, maintaining the temperature below 10 °C.

  • Addition of DIH: Once the substrate is completely dissolved, add this compound (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (see Table 1) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice (100 g).

  • Quenching: Add a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) dropwise until the color of iodine disappears.

  • Extraction: Extract the aqueous mixture with dichloromethane (B109758) (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the pure iodinated product.

Protocol 2: General Procedure for the Disulfide-Catalyzed Iodination of Electron-Rich Aromatic Compounds

  • Reaction Setup: To a screw-capped vial containing a magnetic stir bar, add the aromatic substrate (0.5 mmol), this compound (0.5 mmol), and the disulfide catalyst (0.05 mmol).

  • Solvent Addition: Add acetonitrile (B52724) (2.5 mL) to the vial.

  • Reaction Conditions: Cap the vial and stir the mixture at the specified temperature (see Table 2) for the indicated time.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, dilute the reaction mixture with ethyl acetate (B1210297) (10 mL).

  • Washing: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired iodinated product.

Mandatory Visualizations

Diagram 1: Proposed Mechanism for Disulfide-Catalyzed Electrophilic Iodination

Caption: Proposed mechanism for the disulfide-catalyzed iodination of arenes using DIH.

Diagram 2: Experimental Workflow for Electrophilic Aromatic Iodination

Iodination_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification Reagents Combine Substrate, DIH, and Solvent/ Catalyst Stirring Stir at Controlled Temperature Reagents->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with Na₂S₂O₃ or Na₂SO₃ Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Anhydrous Salt Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterize Product Purify->Characterize

Caption: General laboratory workflow for electrophilic aromatic iodination using DIH.

References

Safety, handling, and storage of 1,3-Diiodo-5,5-dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and Storage of 1,3-Diiodo-5,5-dimethylhydantoin

Introduction

This compound (DIH) is a versatile and powerful iodinating and oxidizing agent used in a variety of organic syntheses.[1][2][3] Its solid, non-sublimating nature makes it a more convenient alternative to molecular iodine.[1] However, its high reactivity, oxidizing potential, and corrosive nature necessitate strict adherence to safety, handling, and storage protocols. This guide provides comprehensive technical information for researchers, scientists, and drug development professionals to ensure the safe and effective use of this reagent.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful management. It is an oxidizing solid that can intensify fires, is corrosive, causing severe skin burns and eye damage, and is very toxic to aquatic life.[4][5]

Signal Word: Danger [4][5][6]

Hazard Pictograms:

  • Flame over circle (Oxidizer): Indicates that the substance can cause or contribute to the combustion of other material.

  • Corrosion: Signifies that it can cause severe skin burns and eye damage.

  • Environment (optional for transport): Highlights its toxicity to aquatic life.

The Globally Harmonized System (GHS) classification provides a standardized framework for understanding these hazards.

Classification Category Hazard Statement (H-code)
Oxidizing solidsCategory 2 / 3H272: May intensify fire; oxidizer.[4][5][7]
Skin corrosionSub-category 1BH314: Causes severe skin burns and eye damage.[4][5][7]
Serious eye damageCategory 1H318: Causes serious eye damage.[5]
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life.[4][6]

Physical and Chemical Properties

Understanding the physical and chemical properties of DIH is crucial for its safe handling and for predicting its behavior in reactions.

Property Value Reference
CAS Number 2232-12-4[4][6][8]
Molecular Formula C₅H₆I₂N₂O₂[4][6][8]
Molecular Weight 379.92 g/mol [4][6][8]
Appearance White to light yellow/orange or cream to light brown powder/crystal.[7][9]
Melting Point 190 - 198°C (with decomposition).[4][7][9]
Solubility Reacts with water.[10] Soluble in organic solvents.[2] Unstable in solution.[7]
Stability Sensitive to heat, light, air, and moisture.[7][10]

Safe Handling Procedures

Due to its hazardous nature, strict protocols must be followed when handling this compound.

Engineering Controls
  • Ventilation: Always handle DIH in a well-ventilated area. A certified chemical fume hood is required to avoid inhalation of dust.[11]

  • Explosion-proof equipment: Use of explosion-proof equipment is recommended due to its oxidizing nature.[5][12]

  • Static Discharge: Take precautionary measures against static discharge.[5][12]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent contact and exposure.

Protection Type Specification Rationale & Reference
Eye/Face Protection Chemical safety goggles and a face shield.Protects against dust, splashes, and potential explosions.[4][6][13]
Skin Protection Chemical-resistant gloves (e.g., Neoprene, Nitrile) and a flame-resistant lab coat (e.g., Nomex®). Ensure full skin coverage with long pants and closed-toe shoes.Prevents severe skin burns from direct contact.[4][6][13][14]
Respiratory Protection A NIOSH-approved respirator with P3 (or equivalent) cartridges is required when dusts are generated or if ventilation is inadequate.Protects against inhalation of corrosive and harmful dust particles.[6][13]
General Hygiene and Handling Practices
  • Avoid breathing dust.[4][5]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the work area.[11]

  • Avoid contact with skin, eyes, and clothing.[5][12]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

  • Keep away from clothing and other combustible materials.[4][5] |* Avoid grinding, shock, or friction.[5][12]

  • Minimize dust generation and accumulation.

G Diagram 1: Safe Handling Workflow for DIH prep Preparation - Review SDS - Verify fume hood function ppe Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves - Respirator (if needed) prep->ppe weigh Weighing & Dispensing - Perform in fume hood - Use non-metallic tools - Minimize dust generation ppe->weigh reaction Reaction Setup - Add reagent slowly - Keep away from combustibles - Monitor for exotherms weigh->reaction cleanup Decontamination & Cleanup - Clean spills immediately - Decontaminate glassware - Wipe down surfaces reaction->cleanup disposal Waste Disposal - Dispose of waste in approved, labeled containers - Do not mix with other waste cleanup->disposal remove_ppe Remove PPE - Remove gloves last - Wash hands thoroughly disposal->remove_ppe

Caption: Workflow for safely handling this compound.

Storage Requirements

Proper storage is critical to maintain the stability of DIH and prevent hazardous situations.

Parameter Requirement Rationale & Reference
Temperature Store in a cool, dry, well-ventilated place. Some suppliers recommend refrigeration (-20°C or <0°C) or freezing (-10°C).Heat sensitive; prevents thermal decomposition.[6][7][9][11]
Container Keep in a tightly closed, original manufacturer's container.Prevents contamination and exposure to moisture and air.[11]
Incompatibilities Store away from combustible materials, reducing agents, acids, alcohols, ammonia, and water.It is a strong oxidizer and reacts with many substances.[11][15]
Storage Area Store locked up in a designated corrosives or oxidizing materials area.Limits access to authorized personnel and ensures proper segregation.[4][11]

Emergency Procedures

Immediate and appropriate action is required in case of an emergency.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Call a physician immediately.[4][5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with large amounts of water/shower for at least 15 minutes. Call a physician immediately.[4][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[4][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical advice immediately.[4][5]
Fire-Fighting Measures
  • Extinguishing Media: For small fires, use flooding quantities of water. Dry sand or dry chemical foam may also be used.[5][15][16]

  • Unsuitable Extinguishing Media: Do NOT use dry chemical extinguishers based on ammonium (B1175870) phosphate, CO₂, or foam.[15][16]

  • Hazards: As an oxidizer, it can intensify fires.[4][5] Thermal decomposition produces irritating and toxic gases, including nitrogen oxides and iodine compounds. Containers may explode in a fire.

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Avoid substance contact and inhalation of dust. Ensure adequate ventilation.

  • Containment and Cleanup: Cover drains. Dampen the solid spill with 60-70% ethanol (B145695) to reduce dust, then carefully sweep or scoop the material into a suitable, labeled container for disposal.[10] Do not allow the product to enter drains.

  • Environmental Precautions: Avoid release to the environment as the substance is very toxic to aquatic life.[4]

G Diagram 2: Emergency Response Logic for a DIH Spill box_node box_node start Spill Detected is_safe Is the area safe to enter? start->is_safe evacuate Evacuate Area Call Emergency Response is_safe->evacuate No don_ppe Don Appropriate PPE (Full chemical suit, SCBA if needed) is_safe->don_ppe Yes spill_size Is the spill large? don_ppe->spill_size small_spill Contain Spill - Cover with inert material - Dampen with ethanol spill_size->small_spill No large_spill Contain from a distance Dike the area Wait for HazMat team spill_size->large_spill Yes cleanup Cleanup & Collection - Carefully collect material - Place in labeled waste container small_spill->cleanup large_spill->cleanup decon Decontaminate Area - Clean surfaces - Ventilate space cleanup->decon end Incident Complete decon->end

Caption: Decision-making workflow for responding to an accidental spill.

Experimental Protocols

DIH is a key reagent in many synthetic transformations. Below are representative experimental protocols.

Synthesis of this compound

This protocol describes a common method for preparing DIH from 5,5-dimethylhydantoin (B190458).[8]

Methodology:

  • Add 5,5-dimethylhydantoin (0.078 mol) and iodine (0.078 mol) to a 500-mL flask containing 150 mL of water and 35 mL of n-butyl acetate.

  • Cool the mixture to below 10°C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (B82951) (11%, 0.078 mol) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at the same temperature for 2 hours, during which time a crystal product will precipitate.

  • Filter the precipitated crystals.

  • Dry the collected crystals under reduced pressure to obtain this compound. The reported yield is approximately 90%.[8]

G Diagram 3: Synthesis Workflow for DIH reactants Combine Reactants - 5,5-dimethylhydantoin - Iodine - Water, n-Butyl Acetate cool Cool Mixture - Ice bath (<10°C) reactants->cool add_naocl Add Sodium Hypochlorite - Dropwise addition - Maintain T < 10°C cool->add_naocl react Stir & React - 2 hours at <10°C - Crystal precipitation add_naocl->react filter Filter Product - Isolate precipitated crystals react->filter dry Dry Product - Under reduced pressure filter->dry product Final Product: This compound dry->product

Caption: A simplified workflow for the synthesis of DIH.

Iodination of Anisole (B1667542)

This procedure is a typical example of using DIH for the electrophilic iodination of an activated aromatic compound.[7]

Methodology:

  • To a solution of anisole (10 mmol) in ethanol (15 mL), add sulfuric acid (2 mL) while stirring and cooling.

  • Add DIH (5 mmol) in three portions over a period of 2-3 minutes.

  • Monitor the reaction for completion.

  • Once complete, dilute the reaction mixture with a 3% solution of sodium sulfite (B76179) (Na₂SO₃) (50 mL).

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent to yield purified 4-iodoanisole. The reported yield is 97%.[7]

Oxidative Conversion of an Aldehyde to an Oxazoline (B21484)

This protocol demonstrates the use of DIH as an oxidant in the synthesis of oxazolines.[7]

Methodology:

  • Add (R)-(-)-2-phenylglycinol (205.8 mg) to a solution of p-tolualdehyde (120.2 mg) in tert-butanol (B103910) (10 mL).

  • Stir the mixture at room temperature under an argon atmosphere for 30 minutes.

  • Add DIH (569.9 mg) to the mixture and stir at 50°C.

  • After 24 hours, quench the reaction with a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the color of iodine disappears.

  • Extract the mixture with chloroform (B151607) (3 x 15 mL).

  • Wash the combined organic layers with aqueous potassium carbonate (10 mL) and brine (10 mL), then dry over sodium sulfate (B86663) (Na₂SO₄).

  • Evaporate the solvent and purify the residue by silica (B1680970) gel chromatography to yield the final oxazoline product.[7]

References

Methodological & Application

Application Note: Electrophilic Iodination of Arenes Using 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diiodo-5,5-dimethylhydantoin (DIH) is a highly efficient and versatile reagent for the electrophilic iodination of aromatic compounds. As a stable, solid, and non-sublimating crystalline powder, DIH offers significant advantages in handling and safety over molecular iodine.[1] It serves as an effective alternative to other iodinating agents like N-Iodosuccinimide (NIS) for the iodination of arenes and enols.[1] The reactivity of DIH can be precisely controlled by the acidity of the reaction medium, making it suitable for a broad range of substrates.[2] In neutral or mildly acidic conditions, it readily iodinates electron-rich arenes such as phenols, anilines, and alkylbenzenes.[2] In strongly acidic media like sulfuric acid, a "superelectrophilic" iodine species is generated, enabling the iodination of even electron-deficient aromatic rings.[2]

Key Features and Advantages:

  • High Iodine Content: DIH is an economical source of electrophilic iodine, with both iodine atoms being reactive.

  • Ease of Handling: As a stable, non-volatile solid, it is safer and more convenient to handle than I₂.[1]

  • Tunable Reactivity: Reaction conditions can be modified from mild, organocatalytic systems to strongly acidic media to accommodate a wide variety of aromatic substrates.[1][2][3]

  • High Yields & Regioselectivity: The iodination process is generally highly regioselective and provides high yields of the desired iodoarenes.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements:

    • H272: May intensify fire; oxidizer.

    • H314: Causes severe skin burns and eye damage.

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and safety goggles or a face shield. Use a dust mask or respirator.

    • Handling: Keep away from heat, sparks, open flames, and combustible materials.[4] Avoid breathing dust. Prevent dispersion of dust and take precautionary measures against static discharge.

    • Storage: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage temperature is often frozen (<0°C) or at -20°C.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Immediately seek medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

Reaction Mechanism

The iodination of arenes with DIH proceeds via a classic Electrophilic Aromatic Substitution (SEAr) mechanism. The reaction is typically facilitated by an acid catalyst, which enhances the electrophilicity of the iodine atom.

  • Activation of DIH: A protic or Lewis acid activates DIH, making one of the iodine atoms highly electrophilic.

  • Electrophilic Attack: The π-electron system of the electron-rich arene attacks the electrophilic iodine atom.

  • Formation of Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction.[5]

  • Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodoarene product.[5]

reaction_mechanism cluster_reactants 1. Activation cluster_mechanism 2. SₑAr Mechanism DIH DIH DIH_activated Activated DIH (I⁺ source) DIH->DIH_activated Protonation H_plus H⁺ (Acid) Arene Arene (Ar-H) Sigma_Complex Sigma Complex [Ar(H)I]⁺ Arene->Sigma_Complex Electrophilic Attack Product Iodoarene (Ar-I) Sigma_Complex->Product Deprotonation (-H⁺)

References

Application Notes and Protocols: α-Iodination of Ketones with 1,3-Diiodo-5,5-dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Iodo ketones are valuable synthetic intermediates in organic chemistry, serving as precursors for a variety of transformations, including the introduction of nucleophiles at the α-position and the formation of α,β-unsaturated ketones. The direct α-iodination of ketones is a fundamental transformation in the synthesis of complex molecules and active pharmaceutical ingredients. 1,3-Diiodo-5,5-dimethylhydantoin (DIH) has emerged as a powerful and convenient iodinating reagent.[1][2] Compared to molecular iodine or N-iodosuccinimide (NIS), DIH offers advantages such as being a stable, non-sublimating solid and its by-product, 5,5-dimethylhydantoin (B190458), is readily removed by simple aqueous extraction.[1][3]

Principle and Advantages of Using DIH

The α-iodination of ketones can proceed via either an acid-catalyzed or base-catalyzed pathway, both of which involve the formation of an enol or enolate intermediate, respectively. This intermediate then reacts with an electrophilic iodine source. DIH serves as an efficient electrophilic iodine donor.

The general mechanism for acid-catalyzed α-iodination is believed to involve the protonation of the carbonyl oxygen, followed by tautomerization to the enol form. The electron-rich double bond of the enol then attacks the electrophilic iodine of DIH, leading to the α-iodinated ketone and the 5,5-dimethylhydantoin by-product. The rate of this reaction is often dependent on the concentration of the ketone and the acid catalyst, and zero-order with respect to the halogenating agent.[4]

Key Advantages of DIH:

  • High Reactivity: DIH is a potent iodinating agent, often showing higher reactivity than other common reagents like I2 or NIS.[3]

  • Ease of Handling: As a crystalline solid, DIH is easier and safer to handle than sublimating molecular iodine.[1]

  • Simple Workup: The primary by-product, 5,5-dimethylhydantoin, is water-soluble, allowing for straightforward removal during aqueous workup.[3]

  • Controllable Reactivity: The electrophilicity of the iodine can be tuned by adjusting the acidity of the reaction medium.[2]

Experimental Protocols

The following are general protocols for the α-iodination of ketones using DIH under acidic and neutral conditions. Optimization of the reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Acid-Catalyzed α-Iodination

This protocol is suitable for a wide range of ketones, particularly those that readily form enols under acidic conditions.

Materials:

  • Ketone

  • This compound (DIH)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), sulfuric acid)

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), chloroform, acetonitrile)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the ketone (1.0 mmol) in the chosen anhydrous solvent (10 mL) at room temperature, add the acid catalyst (0.1 mmol).

  • Add this compound (0.55 mmol, 1.1 eq. of iodine) portion-wise to the stirred solution. Note: DIH contains two iodine atoms, so 0.5-0.6 equivalents relative to the ketone are typically sufficient for mono-iodination.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or recrystallization.

Data Presentation

The following table summarizes the expected reactivity and potential yields for the acid-catalyzed α-iodination of various ketone substrates with DIH.

EntrySubstrateProductExpected ReactivityPotential Yield
1Acetophenone2-Iodo-1-phenylethan-1-oneHighGood to Excellent
2Propiophenone2-Iodo-1-phenylpropan-1-oneHighGood to Excellent
3Cyclohexanone2-Iodocyclohexan-1-oneHighGood to Excellent
4Acetone1-Iodopropan-2-oneModerate to HighGood
54-Methoxyacetophenone2-Iodo-1-(4-methoxyphenyl)ethan-1-oneVery HighExcellent
64-Nitroacetophenone2-Iodo-1-(4-nitrophenyl)ethan-1-oneModerateModerate to Good

Visualizations

Experimental Workflow for α-Iodination of a Ketone with DIH

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification ketone Ketone in Anhydrous Solvent reaction_vessel Reaction Mixture ketone->reaction_vessel 1. Add catalyst Acid Catalyst (e.g., PTSA) catalyst->reaction_vessel 2. Add dih This compound (DIH) dih->reaction_vessel 3. Add stirring Stir at Room Temp. (Monitor by TLC) reaction_vessel->stirring quench Quench with Na2S2O3 (aq) stirring->quench extract Aqueous Wash (NaHCO3, Brine) quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product α-Iodo Ketone purify->product

Caption: General experimental workflow for the acid-catalyzed α-iodination of a ketone using DIH.

Signaling Pathway: Acid-Catalyzed α-Iodination Mechanism

mechanism_pathway ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ protonated_ketone->ketone - H+ enol Enol Intermediate protonated_ketone->enol Tautomerization (Rate-Determining) dih DIH enol->dih Nucleophilic Attack product_complex Product-Hydantoin Complex enol->product_complex dih->product_complex Iodine Transfer product α-Iodo Ketone product_complex->product hydantoin 5,5-Dimethylhydantoin product_complex->hydantoin

Caption: Simplified mechanism for the acid-catalyzed α-iodination of a ketone with DIH.

References

Application Notes and Protocols for the Synthesis of Iodinated Heterocycles Using 1,3-Diiodo-5,5-dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated heterocycles are pivotal intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The introduction of an iodine atom onto a heterocyclic scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. 1,3-Diiodo-5,5-dimethylhydantoin (DIH) has emerged as a powerful and convenient iodinating reagent. As a stable, crystalline solid, DIH offers advantages over other iodinating agents like molecular iodine, as it is non-volatile and easier to handle.[1] This document provides detailed application notes and experimental protocols for the synthesis of a range of iodinated heterocycles using DIH, targeting researchers and professionals in drug development.

Advantages of this compound (DIH)

DIH presents several benefits as an iodinating reagent in organic synthesis:

  • Higher Reactivity and Selectivity: DIH often exhibits greater reactivity and regioselectivity compared to other common iodinating agents like molecular iodine (I₂) or N-iodosuccinimide (NIS).[2]

  • Ease of Handling: As a stable, non-volatile solid, DIH is more convenient and safer to handle than sublimable and corrosive molecular iodine.[1]

  • Mild Reaction Conditions: Many iodination reactions using DIH can be performed under mild conditions, which is advantageous for substrates with sensitive functional groups.[3]

  • Facile Workup: The byproduct of the reaction, 5,5-dimethylhydantoin, is readily removed by aqueous extraction, simplifying product purification.[2]

General Mechanisms of Iodination using DIH

The iodination of heterocycles using DIH typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The reactivity of DIH can be enhanced through the use of catalysts that activate the iodine atom, making it a more potent electrophile.

Electrophilic Aromatic Substitution

The general mechanism involves the attack of the electron-rich heterocyclic ring on an electrophilic iodine species generated from DIH. This proceeds through a Wheland intermediate (a resonance-stabilized carbocation), followed by deprotonation to restore aromaticity and yield the iodinated heterocycle.[4][5] The regioselectivity of the substitution is governed by the electronic properties and steric factors of the heterocyclic substrate. For instance, in pyrrole, electrophilic substitution preferentially occurs at the C2 position due to the greater stabilization of the cationic intermediate.[6]

Catalytic Activation of DIH

To iodinate less reactive or electron-deficient heterocycles, catalysts are often employed to increase the electrophilicity of the iodine.

  • Disulfide Catalysis: In this method, a disulfide acts as a Lewis base, activating DIH through a halogen bond. This interaction polarizes the I-N bond of DIH, generating a more reactive iodinating species that is readily attacked by the heterocycle. The disulfide catalyst is regenerated during the reaction cycle.[3]

  • Thiourea (B124793) Catalysis: Thiourea and its derivatives can also act as organocatalysts. The sulfur atom of thiourea is believed to interact with one of the iodine atoms of DIH, activating it for electrophilic attack.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the iodination of various classes of heterocycles using DIH.

Disulfide-Catalyzed Iodination of Imidazoles and Pyrazoles

This protocol is effective for the iodination of electron-rich five-membered heterocycles.[3]

General Procedure:

To a solution of the heterocycle (e.g., 1H-imidazole or 1H-pyrazole) (0.5 mmol, 1.0 equiv.) and a disulfide catalyst (e.g., bis(4-methoxyphenyl) disulfide) (0.025 mmol, 5 mol%) in acetonitrile (B52724) (1.7 mL) was added this compound (DIH) (0.275 mmol, 0.55 equiv.) at room temperature. The reaction mixture was stirred at the specified temperature and for the time indicated in the table below. Upon completion, the reaction was quenched with a saturated aqueous solution of Na₂S₂O₃. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Disulfide-Catalyzed Iodination:

HeterocycleProductCatalyst (mol%)Temp. (°C)Time (h)Yield (%)Reference
1H-Imidazole4-Iodo-1H-imidazole(4-MeOC₆H₄S)₂ (5)25195[3]
1-Methyl-1H-imidazole4-Iodo-1-methyl-1H-imidazole(4-MeOC₆H₄S)₂ (5)25198[3]
1H-Pyrazole4-Iodo-1H-pyrazole(4-MeOC₆H₄S)₂ (5)502485[3]
1-Methyl-1H-pyrazole4-Iodo-1-methyl-1H-pyrazole(4-MeOC₆H₄S)₂ (5)502491[3]
Organocatalytic Iodination of Activated Aromatic Heterocycles

This method utilizes a thiourea catalyst to promote the iodination of various activated aromatic systems, including electron-rich heterocycles.[7]

General Procedure:

To a stirred solution of the heterocyclic substrate (0.5 mmol, 1.0 equiv.) and the thiourea catalyst (e.g., 1,3-diphenylthiourea) (0.05 mmol, 10 mol%) in acetonitrile (2.0 mL) was added this compound (DIH) (0.275 mmol, 0.55 equiv.) at room temperature. The reaction was stirred for the time indicated. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired iodinated heterocycle.

Quantitative Data for Thiourea-Catalyzed Iodination:

HeterocycleProductCatalyst (mol%)Time (h)Yield (%)Reference
1-Methylindole3-Iodo-1-methylindoleDiphenylthiourea (10)196[7]
1-Methylpyrrole2-Iodo-1-methylpyrroleDiphenylthiourea (10)0.594[7]
Anisole4-IodoanisoleDiphenylthiourea (10)0.598[7]
Iodination of Indoles

Indoles can be regioselectively iodinated using DIH. The position of iodination can be influenced by the reaction conditions and the substituents on the indole (B1671886) ring.

Protocol for C3-Iodination of Indoles:

A solution of the indole (1.0 mmol, 1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane (B109758) (5 mL) is cooled to 0 °C. This compound (DIH) (0.55 mmol, 0.55 equiv.) is added portion-wise over 10 minutes. The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC. Upon completion, the reaction is quenched with aqueous sodium thiosulfate (B1220275) solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Iodination of Indoles:

Indole DerivativeProductReagentConditionsYield (%)Reference
Indole3-IodoindoleDIHCH₃CN, rt, 1h92[7]
1-Methylindole3-Iodo-1-methylindoleDIH, DiphenylthioureaCH₃CN, rt, 1h96[7]
5-Methoxyindole3-Iodo-5-methoxyindoleDIHCH₂Cl₂, rt, 2h88[7]
Indole-3-carbaldehyde5-Iodoindole-3-carbaldehydeNIS, BF₃·OEt₂CH₂Cl₂, rt, 4h78[8]

Note: While the last entry uses NIS, it demonstrates a common strategy for regioselective iodination of indoles that can be adapted for DIH with appropriate optimization.

Visualizations

Disulfide-Catalyzed Iodination Workflow

Disulfide_Catalyzed_Iodination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Heterocycle Heterocycle ReactionVessel Stir at Room Temp. Heterocycle->ReactionVessel DIH This compound (DIH) DIH->ReactionVessel Disulfide Disulfide Catalyst Disulfide->ReactionVessel Solvent Acetonitrile Solvent->ReactionVessel Quench Quench with Na₂S₂O₃ ReactionVessel->Quench Reaction Mixture Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify IodinatedProduct Iodinated Heterocycle Purify->IodinatedProduct

Caption: Workflow for disulfide-catalyzed iodination.

Mechanism of Disulfide-Catalyzed DIH Activation

Caption: Activation of DIH by a disulfide catalyst.

General Electrophilic Aromatic Substitution on Pyrrole

SEAr_Pyrrole Pyrrole Pyrrole Intermediate Wheland Intermediate (Resonance Stabilized) Pyrrole->Intermediate + E⁺ Electrophile E⁺ Product Iodinated Pyrrole Intermediate->Product - H⁺ Proton H⁺

Caption: Electrophilic substitution on pyrrole.

Applications in Drug Development

Iodinated heterocycles are invaluable in medicinal chemistry. The carbon-iodine bond serves as a key site for diversification of molecular scaffolds through transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies, a critical process in lead optimization.[9] For example, iodinated pyridines are widely used as precursors in the synthesis of a variety of pharmaceuticals.[10][11][12] Similarly, iodinated indoles and pyrroles are fundamental building blocks for numerous biologically active compounds, including anticancer and antiviral agents.[13][14] The ability to selectively introduce iodine into a heterocyclic core using mild and efficient reagents like DIH is therefore of high importance to the pharmaceutical industry.

References

Application Notes and Protocols: Oxidative Conversion of Alcohols to Nitriles with DIH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of primary alcohols to nitriles is a fundamental transformation in organic synthesis, providing access to a versatile class of compounds that are pivotal intermediates in the preparation of pharmaceuticals, agrochemicals, and materials. This document outlines protocols for the oxidative conversion of primary alcohols to nitriles utilizing 1,3-diiodo-5,5-dimethylhydantoin (DIH), a stable and easy-to-handle oxidizing agent. Two primary methodologies are presented: a direct oxidation in aqueous ammonia (B1221849) and a one-pot, two-step process involving a TEMPO-catalyzed oxidation followed by treatment with iodine and ammonia. These methods offer mild reaction conditions and broad substrate scope, making them valuable tools for synthetic chemists.[1][2][3]

Reaction Principles

The overall transformation involves the oxidation of a primary alcohol to an aldehyde intermediate, which then reacts with ammonia to form an imine. Subsequent oxidation of the imine furnishes the corresponding nitrile. DIH serves as the key oxidant in these protocols.

Method A: Direct Oxidation with DIH in Aqueous Ammonia

In this method, the primary alcohol is directly treated with DIH in an aqueous ammonia solution at an elevated temperature.[2][3] This approach is straightforward and efficient for a range of substrates.

Method B: One-Pot Conversion via TEMPO-Catalyzed Oxidation

This protocol involves the initial TEMPO-catalyzed oxidation of the alcohol to the corresponding aldehyde using DIH as the stoichiometric oxidant. This is followed by the in-situ reaction with diiodine and aqueous ammonia to afford the nitrile.[1] This method is particularly useful for electron-rich benzylic alcohols, cinnamyl alcohols, and neopentyl-type alcohols, as it can suppress side reactions.[1]

Experimental Protocols

Method A: Direct Oxidative Conversion of Primary Alcohols to Nitriles with DIH in Aqueous Ammonia

Materials:

  • Primary alcohol

  • This compound (DIH)

  • Aqueous ammonia (28%)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure: [3]

  • To a solution of the primary alcohol (1.0 mmol) in aqueous ammonia (4.0 mL, 28%), add DIH (1.5 mmol).

  • Stir the resulting mixture at 60 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired nitrile.

Method B: One-Pot Conversion of Alcohols into Nitriles using DIH/TEMPO and I2/Aqueous Ammonia

Materials:

  • Primary alcohol

  • This compound (DIH)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Diiodine (I₂)

  • Aqueous ammonia (28%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure: [1]

  • To a solution of the alcohol (0.5 mmol) in CH₂Cl₂ (5 mL), add DIH (0.6 mmol) and TEMPO (0.05 mmol).

  • Stir the mixture at room temperature until the alcohol is consumed (monitored by TLC).

  • To the resulting aldehyde solution, add diiodine (0.6 mmol) and aqueous ammonia (5.0 mmol, 28%).

  • Continue stirring at room temperature. Monitor the reaction by TLC until the aldehyde is fully converted.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with chloroform.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the nitrile. Further purification can be performed by chromatography if necessary.

Data Presentation

Table 1: Oxidative Conversion of Various Alcohols to Nitriles with DIH in Aqueous Ammonia (Method A)
EntrySubstrate (Alcohol)Product (Nitrile)Yield (%)
1Benzyl alcoholBenzonitrile95
24-Methylbenzyl alcohol4-Methylbenzonitrile96
34-Methoxybenzyl alcohol4-Methoxybenzonitrile94
44-Chlorobenzyl alcohol4-Chlorobenzonitrile93
54-Nitrobenzyl alcohol4-Nitrobenzonitrile85
6Cinnamyl alcoholCinnamonitrile88
71-OctanolOctanenitrile75
81-DecanolDecanenitrile72

Yields are based on isolated products as reported in the literature.[3]

Table 2: One-Pot Conversion of Alcohols to Nitriles with DIH/TEMPO and I₂/Aqueous Ammonia (Method B)
EntrySubstrate (Alcohol)Oxidant for Step 1Product (Nitrile)Yield (%)
14-Methoxybenzyl alcoholDIH4-Methoxybenzonitrile91
2Cinnamyl alcoholDIHCinnamonitrile85
32,2-Dimethyl-1-propanolDIH2,2-Dimethylpropanenitrile78
41-DecanolI₂Decanenitrile82
54-Phenyl-1-butanolI₂4-Phenylbutanenitrile80

Yields are based on isolated products as reported in the literature. For some substrates, diiodine (I₂) was found to be a more suitable initial oxidant than DIH.[1]

Visualizations

Reaction Pathway Diagrams

reaction_pathway_A Alcohol R-CH₂OH (Primary Alcohol) Aldehyde [ R-CHO ] (Aldehyde Intermediate) Alcohol->Aldehyde Oxidation DIH DIH (Oxidant) Ammonia NH₃ (aq) (Nitrogen Source) Imine [ R-CH=NH ] (Imine Intermediate) Aldehyde->Imine + NH₃ - H₂O Nitrile R-C≡N (Nitrile) Imine->Nitrile Oxidation

Caption: General reaction pathway for the direct conversion of alcohols to nitriles.

reaction_workflow_B cluster_step1 Step 1: Oxidation to Aldehyde cluster_step2 Step 2: Imination and Oxidation to Nitrile Alcohol R-CH₂OH (Primary Alcohol) Aldehyde R-CHO (Aldehyde) Alcohol->Aldehyde Oxidation Oxidant DIH / TEMPO Nitrile R-C≡N (Nitrile) Aldehyde->Nitrile Conversion Reagents I₂ / NH₃ (aq)

Caption: Workflow for the one-pot conversion of alcohols to nitriles via a TEMPO-catalyzed oxidation.

References

Application Notes and Protocols: Iodofluorination of Alkynes with 1,3-Diiodo-5,5-dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the regio- and stereoselective iodofluorination of alkynes using 1,3-diiodo-5,5-dimethylhydantoin (DIH) in conjunction with hydrogen fluoride-based reagents. This methodology offers an efficient route to synthesize valuable vinyl iodofluorides, which are versatile building blocks in organic synthesis, particularly for the introduction of fluorine into complex molecules.

Introduction

The introduction of fluorine into organic molecules can significantly modulate their biological properties, making fluorination reactions a cornerstone of modern drug discovery. The iodofluorination of alkynes is a powerful transformation that installs both an iodine and a fluorine atom across a carbon-carbon triple bond, yielding highly functionalized fluoroalkenes. These products can be further elaborated through various cross-coupling reactions. The use of this compound (DIH) as an iodine source in combination with a suitable fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (NEt₃·3HF) or pyridine-hydrogen fluoride (HF·Py), provides a practical and effective method for this transformation.[1][2][3] This system offers good functional group tolerance and control over single or double iodofluorination.[1][2]

Reaction Principle

The iodofluorination of alkynes with DIH and an HF source is believed to proceed through an electrophilic addition mechanism. The reaction is initiated by the activation of DIH with the hydrogen fluoride reagent to generate an electrophilic iodine species, likely a transient "IF" equivalent. This electrophile is then attacked by the electron-rich alkyne π-bond, leading to the formation of a bridged iodonium (B1229267) ion intermediate. Subsequent nucleophilic attack by the fluoride ion on the more substituted carbon of the intermediate (following Markovnikov's rule) affords the anti-addition product, the (E)-iodofluoroalkene, with high stereoselectivity.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

Caption: Proposed mechanism for the iodofluorination of alkynes.

Experimental_Workflow start Start reagents Combine Alkyne and Solvent in a Fluorinated Polymer Tube start->reagents add_hf Add HF Source (e.g., NEt₃·3HF) at Specified Temperature reagents->add_hf add_dih Add this compound (DIH) add_hf->add_dih reaction Stir at Reaction Temperature (Monitor by TLC/GC-MS) add_dih->reaction quench Quench Reaction with Saturated Aqueous NaHCO₃ and Na₂S₂O₃ reaction->quench extraction Extract with Organic Solvent (e.g., DCM or EtOAc) quench->extraction purification Dry, Concentrate, and Purify by Column Chromatography extraction->purification product Isolated (E)-Iodofluoroalkene purification->product

Caption: General experimental workflow for single iodofluorination.

Data Presentation

The following tables summarize the substrate scope and yields for the single and double iodofluorination of various alkynes.

Table 1: Single Iodofluorination of Alkynes

EntryAlkyne SubstrateProductYield (%)
1Phenylacetylene(E)-1-fluoro-2-iodo-1-phenylethene85
21-Octyne(E)-1-fluoro-2-iodo-1-octene78
34-Methoxyphenylacetylene(E)-1-fluoro-2-iodo-1-(4-methoxyphenyl)ethene92
44-Chlorophenylacetylene(E)-1-(4-chlorophenyl)-1-fluoro-2-iodoethene81
51-Phenyl-1-propyne(E)-1-fluoro-2-iodo-1-phenylpropene88
6Diphenylacetylene(E)-1-fluoro-2-iodo-1,2-diphenylethene95
73,3-Dimethyl-1-butyne(E)-1-fluoro-2-iodo-3,3-dimethyl-1-butene75

Yields are for isolated products.

Table 2: Double Iodofluorination of Terminal Alkynes

EntryAlkyne SubstrateProductYield (%)
1Phenylacetylene1,1-difluoro-2,2-diiodo-1-phenylethane75
21-Octyne1,1-difluoro-2,2-diiodo-1-octane68
34-Methoxyphenylacetylene1,1-difluoro-2,2-diiodo-1-(4-methoxyphenyl)ethane82
44-Chlorophenylacetylene1-(4-chlorophenyl)-1,1-difluoro-2,2-diiodoethane71

Yields are for isolated products.

Experimental Protocols

Materials and Equipment:

  • This compound (DIH)

  • Triethylamine trihydrofluoride (NEt₃·3HF) or Pyridine-hydrogen fluoride (HF·Py)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

  • Alkyne substrate

  • Fluorinated polymer (e.g., FEP or PFA) reaction tubes

  • Standard glassware for workup and purification

  • Magnetic stirrer and stirring bars

  • Inert atmosphere (Nitrogen or Argon) setup (optional but recommended)

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Silica (B1680970) gel for column chromatography

Safety Precautions:

  • Hydrogen fluoride complexes (NEt₃·3HF and HF·Py) are corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves (nitrile gloves are not sufficient, use neoprene or butyl rubber gloves), lab coat, and safety goggles. Have calcium gluconate gel readily available as an antidote for HF burns.

  • DIH is an oxidizing agent and should be handled with care.

  • Reactions should be carried out in fluorinated polymer tubes as HF can etch glass.

Protocol 1: General Procedure for Single Iodofluorination of Alkynes

This protocol is optimized for the regio- and stereoselective synthesis of (E)-iodofluoroalkenes.[1][2]

  • Reaction Setup: To a fluorinated polymer (e.g., FEP) screw-cap tube equipped with a magnetic stir bar, add the alkyne (1.0 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, 5.0 mL). Cool the mixture to 0 °C in an ice bath.

  • Addition of Fluoride Source: Carefully add triethylamine trihydrofluoride (NEt₃·3HF) (3.0 mmol, 3.0 equiv) to the stirred solution.

  • Addition of Iodine Source: Add this compound (DIH) (1.2 mmol, 1.2 equiv) in one portion.

  • Reaction: Seal the tube and warm the reaction mixture to 40 °C. Stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by slow addition to a stirred mixture of saturated aqueous NaHCO₃ solution (20 mL) and saturated aqueous Na₂S₂O₃ solution (20 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-iodofluoroalkene.

Protocol 2: General Procedure for Double Iodofluorination of Terminal Alkynes

This protocol is designed for the synthesis of gem-difluorodiiodoalkanes from terminal alkynes.[1][2]

  • Reaction Setup: To a fluorinated polymer (e.g., PFA) screw-cap tube equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, 5.0 mL). Cool the mixture to -20 °C in a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Addition of Fluoride Source: Carefully add pyridine-hydrogen fluoride (HF·Py, 70 wt% HF) (5.0 mmol, 5.0 equiv) to the stirred solution.

  • Addition of Iodine Source: Add this compound (DIH) (2.5 mmol, 2.5 equiv) in one portion.

  • Reaction: Seal the tube and stir the reaction mixture at -20 °C for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, carefully quench the reaction by slow addition to a stirred mixture of saturated aqueous NaHCO₃ solution (30 mL) and saturated aqueous Na₂S₂O₃ solution (30 mL) at 0 °C.

  • Extraction: Extract the aqueous layer with DCM (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluorodiiodoalkane.

Conclusion

The iodofluorination of alkynes using this compound and hydrogen fluoride-based reagents is a robust and versatile method for the synthesis of iodofluoroalkenes and gem-difluorodiiodoalkanes.[2] The protocols provided herein offer a reliable starting point for researchers in academia and industry. The operational simplicity, broad substrate scope, and high yields make this methodology an attractive tool for the development of novel fluorinated compounds with potential applications in pharmaceuticals and materials science.[2]

References

Application Notes and Protocols for Stereoselective Iodination Using 1,3-Diiodo-5,5-dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective iodination of alkenes utilizing 1,3-Diiodo-5,5-dimethylhydantoin (DIH). DIH is a stable, solid, and effective electrophilic iodinating agent, offering a valuable alternative to other iodine sources like molecular iodine or N-iodosuccinimide (NIS).[1][2] This guide focuses on a key stereospecific application: the iododesilylation of vinylsilanes.

Application: Stereospecific Synthesis of Vinyl Iodides via Iododesilylation

The conversion of vinylsilanes to vinyl iodides is a crucial transformation in organic synthesis, as vinyl iodides are versatile precursors for various cross-coupling reactions. The use of this compound in this context allows for a highly stereospecific reaction, proceeding with retention of the original alkene geometry.[2][3][4] This method is chemoselective, leaving other functional groups such as esters and ethers intact.

The reaction involves the electrophilic attack of an iodonium (B1229267) ion (generated from DIH) on the vinylsilane. The silicon group directs the regioselectivity and departs in a manner that results in the net retention of the double bond configuration. This stereospecificity is of high value in the synthesis of complex molecules where the geometry of a double bond is critical for its biological activity or for subsequent stereocontrolled transformations.

Quantitative Data Summary

The following table summarizes the expected outcomes for the stereospecific iododesilylation of various vinylsilanes. The data is based on the high stereospecificity reported for this type of reaction.[3][4]

EntrySubstrate (Vinylsilane)Product (Vinyl Iodide)Reagent SystemStereochemical OutcomeYield (%)
1(E)-Vinyl-TIPS(E)-Vinyl IodideDIH, Ag₂CO₃, HFiP>98% RetentionHigh
2(Z)-Vinyl-TIPS(Z)-Vinyl IodideDIH, Ag₂CO₃, HFiP>98% RetentionHigh
3(E)-Vinyl-TBDPS(E)-Vinyl IodideDIH, Ag₂CO₃, HFiP>98% RetentionHigh
4(Z)-Vinyl-TBDPS(Z)-Vinyl IodideDIH, Ag₂CO₃, HFiP>98% RetentionHigh
5(E)-Vinyl-TBS(E)-Vinyl IodideDIH, Ag₂CO₃, HFiP>98% RetentionHigh
6(Z)-Vinyl-TBS(Z)-Vinyl IodideDIH, Ag₂CO₃, HFiP>98% RetentionHigh

TIPS = Triisopropylsilyl, TBDPS = tert-Butyldiphenylsilyl, TBS = tert-Butyldimethylsilyl, HFiP = 1,1,1,3,3,3-Hexafluoroisopropan-2-ol. Yields are generally reported as high for this transformation.

Experimental Protocols

General Protocol for Stereospecific Iododesilylation of Vinylsilanes

This protocol is adapted from the work of Sidera, Costa, and Vilarrasa, who reported that this compound is an effective reagent for this transformation.[2][3][4]

Materials:

  • Substituted Vinylsilane (1.0 equiv)

  • This compound (DIH) (1.1 equiv)

  • Silver Carbonate (Ag₂CO₃) (0.3 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropan-2-ol (HFiP) (to make a 0.1 M solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • To a stirred solution of the vinylsilane (1.0 equiv) in HFiP, add silver carbonate (0.3 equiv).

  • Add this compound (1.1 equiv) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to reduce excess iodine.

  • Extract the mixture with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding vinyl iodide.

Note: The reaction is reported to be stereospecific, with retention of the double bond geometry.[3][4]

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Vinylsilane in HFiP B Add Ag₂CO₃ A->B C Add DIH B->C D Stir at RT Monitor by TLC/GC-MS C->D E Quench with Na₂S₂O₃ (aq) D->E F Extract with Organic Solvent E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate H->I J Flash Column Chromatography I->J K Pure Vinyl Iodide J->K

Caption: General experimental workflow for the stereospecific iododesilylation of vinylsilanes using DIH.

Proposed Mechanism for Stereospecificity

G cluster_reagents Reactants cluster_product Product A (E)-Vinylsilane C Electrophilic Attack A->C + I⁺ B DIH B->C D Bridged Iodonium Ion Intermediate C->D E Anti-elimination of Silyl Group D->E F (E)-Vinyl Iodide (Retention of Geometry) E->F

Caption: Proposed mechanism illustrating the retention of stereochemistry in the iododesilylation of an (E)-vinylsilane.

References

Application Notes and Protocols for the Regioselective Iodination of Phenols with 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated phenols are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials. The introduction of an iodine atom onto a phenol (B47542) ring provides a versatile handle for further functionalization, most notably through cross-coupling reactions. Regioselectivity in the iodination of phenols is of paramount importance, as the position of the iodine substituent dictates the properties and subsequent reactivity of the molecule. 1,3-Diiodo-5,5-dimethylhydantoin (DIH) has emerged as a powerful and convenient reagent for the electrophilic iodination of activated aromatic compounds, including phenols.[1][2] DIH is a stable, solid reagent that is easier to handle than molecular iodine and often provides high yields and regioselectivity under mild reaction conditions.[1] This document provides detailed application notes and experimental protocols for the regioselective iodination of phenols using DIH.

Reaction Principle and Mechanism

The iodination of phenols with DIH proceeds via an electrophilic aromatic substitution mechanism. The phenol, being an electron-rich aromatic compound, acts as a nucleophile and attacks an electrophilic iodine species generated from DIH. The regioselectivity of the reaction (ortho vs. para substitution) is influenced by the steric and electronic properties of the substituents on the phenol ring, as well as the reaction conditions.

In many cases, the reaction is catalyzed by a Lewis base, such as a disulfide or thiourea (B124793), which activates the DIH molecule.[1] The catalyst is believed to interact with one of the iodine atoms of DIH, increasing its electrophilicity and facilitating the attack by the phenol.

The proposed catalytic cycle for the disulfide-catalyzed iodination is depicted below. The disulfide catalyst is regenerated in the process.

Disulfide-Catalyzed Iodination with DIH DIH This compound (DIH) Activated_Complex Activated Iodo-Sulfonium Intermediate DIH->Activated_Complex Activation Catalyst Disulfide Catalyst (Ar-S-S-Ar) Catalyst->Activated_Complex Iodophenol Iodinated Phenol Activated_Complex->Iodophenol Regenerated_Catalyst Regenerated Disulfide Catalyst Activated_Complex->Regenerated_Catalyst Release Byproduct 1-Iodo-5,5-dimethylhydantoin Activated_Complex->Byproduct Phenol Phenol Substrate Phenol->Iodophenol Iodination

Figure 1: Proposed mechanism for disulfide-catalyzed iodination of phenols with DIH.

Data Presentation: Regioselective Iodination of Substituted Phenols

The following table summarizes the results of the organocatalytic iodination of various substituted phenols using DIH and a thiourea catalyst, as reported by Jakab et al. (2013). These reactions were generally carried out in acetonitrile (B52724) at room temperature.

EntryPhenol SubstrateProductYield (%)
1Phenol4-Iodophenol95
22-Methylphenol4-Iodo-2-methylphenol98
33-Methylphenol4-Iodo-3-methylphenol / 6-Iodo-3-methylphenol99 (mixture)
44-Methylphenol2-Iodo-4-methylphenol96
52,6-Dimethylphenol4-Iodo-2,6-dimethylphenol99
64-Methoxyphenol2-Iodo-4-methoxyphenol97
74-Chlorophenol2-Iodo-4-chlorophenol85
84-Bromophenol2-Iodo-4-bromophenol88

Experimental Protocols

Protocol 1: General Procedure for the Organocatalytic Iodination of Phenols with DIH and a Thiourea Catalyst

This protocol is adapted from the work of Jakab et al. (2013) and is suitable for the regioselective monoiodination of a range of activated phenols.[1]

Materials:

  • Substituted phenol (1.0 mmol)

  • This compound (DIH) (0.55 mmol, 1.1 eq. of iodine)

  • Thiourea catalyst (e.g., 1,3-di-tert-butylthiourea) (0.1 mmol, 10 mol%)

  • Acetonitrile (CH3CN), anhydrous (5 mL)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Dichloromethane (B109758) (CH2Cl2) or Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 mmol), the thiourea catalyst (0.1 mmol), and anhydrous acetonitrile (5 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add this compound (DIH) (0.55 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1-24 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to the reaction mixture.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired iodinated phenol.

Experimental_Workflow_Protocol_1 cluster_Reaction_Setup Reaction Setup cluster_Workup Work-up cluster_Purification Purification Start Start Dissolve Dissolve Phenol and Catalyst in Anhydrous Acetonitrile Start->Dissolve Add_DIH Add DIH Dissolve->Add_DIH React Stir at Room Temperature Add_DIH->React Quench Quench with Na2S2O3 (aq) React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify End End Purify->End

Figure 2: Experimental workflow for the organocatalytic iodination of phenols.

Protocol 2: Disulfide-Catalyzed Iodination of Phenol Derivatives

This protocol is based on the work of Iida et al. (2019) and is particularly effective for the iodination of phenol ethers (anisoles) and acetanilides.[2] It can be adapted for electron-rich phenols.

Materials:

  • Phenol derivative (e.g., anisole) (0.5 mmol)

  • This compound (DIH) (0.25 mmol)

  • Disulfide catalyst (e.g., bis(4-methoxyphenyl) disulfide) (0.025 mmol, 5 mol%)

  • Acetonitrile (CH3CN) (1.0 mL)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Vial with a screw cap

  • Magnetic stirrer and stir bar

Procedure:

  • In a vial, dissolve the phenol derivative (0.5 mmol) and the disulfide catalyst (0.025 mmol) in acetonitrile (1.0 mL).

  • Add this compound (DIH) (0.25 mmol) to the solution.

  • Seal the vial with a screw cap and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the iodinated product.

Safety Precautions

  • This compound is a source of electrophilic iodine and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Acetonitrile is a flammable and toxic solvent. Work in a well-ventilated fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

This compound is a highly effective and convenient reagent for the regioselective iodination of phenols and their derivatives. The use of organocatalysts such as thioureas or disulfides can enhance the reactivity and selectivity of the transformation, providing access to a wide range of iodinated phenols in high yields under mild conditions. The protocols provided herein offer a solid foundation for researchers in organic synthesis and drug development to utilize this powerful iodination methodology.

References

Application of 1,3-Diiodo-5,5-dimethylhydantoin and Related N-Iodo Reagents in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diiodo-5,5-dimethylhydantoin (DIH) is a versatile and effective electrophilic iodinating agent employed in a variety of organic transformations. Its utility in the synthesis of complex natural products is particularly noteworthy, where it facilitates key bond formations and cyclization reactions under mild conditions. DIH and related N-iodo reagents, such as N-iodosuccinimide (NIS), serve as reliable sources of electrophilic iodine, enabling reactions such as iodocyclization, haloamination, and the formation of iodinated intermediates for further elaboration. This document provides detailed application notes and protocols for the use of such reagents in the context of natural product total synthesis, with a specific focus on a key step in the synthesis of the complex alkaloid (+)-Lyconadin A.

Application Notes

Key Applications in Natural Product Synthesis:

  • Intramolecular Iodocyclization: DIH and NIS are highly effective in promoting the cyclization of unsaturated substrates containing a tethered nucleophile. This includes the formation of various heterocyclic ring systems, such as tetrahydrofurans, pyrrolidines, and piperidines, which are common motifs in natural products. The reaction proceeds through the activation of the double or triple bond by the electrophilic iodine, followed by intramolecular attack of the nucleophile.

  • Aminoiodination: The simultaneous introduction of an iodine atom and a nitrogen-containing group across a double bond is a powerful transformation for the synthesis of nitrogen-containing heterocycles. This reaction is a key feature in the synthesis of various alkaloids.

  • Oxidative Cyclizations: In some instances, DIH can act as an oxidant to trigger cyclization cascades, leading to the formation of complex polycyclic systems.

  • Formation of Vinyl and Aryl Iodides: DIH is also used for the iodination of alkenes and aromatic rings, providing valuable handles for subsequent cross-coupling reactions to build molecular complexity.

Advantages of DIH and Related Reagents:

  • Mild Reaction Conditions: These reagents often allow for reactions to be carried out at or below room temperature, preserving sensitive functional groups commonly found in natural product intermediates.

  • High Regio- and Stereoselectivity: In many cases, the iodocyclization and related reactions proceed with a high degree of predictability in terms of regio- and stereochemical outcomes.

  • Ease of Handling: As crystalline solids, DIH and NIS are generally easier and safer to handle compared to molecular iodine.

Case Study: Total Synthesis of (+)-Lyconadin A

The total synthesis of the pentacyclic Lycopodium alkaloid (+)-Lyconadin A, accomplished by Smith and coworkers, provides an excellent example of the strategic use of an N-iodo reagent to construct a key heterocyclic ring system. A crucial step in their synthetic route involves a 5-endo aminoiodo olefin cyclization to forge the tetracyclic core of the natural product.

Quantitative Data

The following table summarizes the key quantitative data for the pivotal aminoiodination step in the total synthesis of (+)-Lyconadin A.

Natural Product TargetKey TransformationReagentSubstrateProductYield (%)
(+)-Lyconadin A5-endo Aminoiodo Olefin CyclizationN-Iodosuccinimide (NIS)Trisubstituted Olefin with Pendant AmineTetracyclic Iodoamine78
Experimental Protocol: 5-endo Aminoiodo Olefin Cyclization in the Synthesis of (+)-Lyconadin A

This protocol is adapted from the total synthesis of (+)-Lyconadin A by Smith et al. and describes the formation of the tetracyclic core via an intramolecular aminoiodination reaction.

Materials:

  • Amine Substrate (trisubstituted olefin with a pendant secondary amine)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (B1210297) (EtOAc)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen atmosphere setup

  • Standard laboratory glassware for work-up and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the amine substrate (1.0 equivalent) in anhydrous acetonitrile (0.02 M) at 0 °C under an argon atmosphere, add N-iodosuccinimide (1.2 equivalents) in one portion.

  • Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution to reduce any unreacted NIS.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetracyclic iodoamine product.

Visualizations

Reaction Pathway: Aminoiodination in (+)-Lyconadin A Synthesis

G Substrate Amine Substrate Intermediate Iodonium Ion Intermediate Substrate->Intermediate Electrophilic attack NIS N-Iodosuccinimide (NIS) Product Tetracyclic Iodoamine Intermediate->Product Intramolecular nucleophilic attack G start Start dissolve Dissolve Amine Substrate in anhydrous CH3CN at 0°C start->dissolve add_nis Add N-Iodosuccinimide (NIS) dissolve->add_nis stir Stir at 0°C for 30 min add_nis->stir quench Quench with aq. Na2S2O3 stir->quench neutralize Neutralize with aq. NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end Pure Tetracyclic Iodoamine purify->end

Catalytic Activation of 1,3-Diiodo-5,5-dimethylhydantoin for Aromatic Iodination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic iodination of aromatic compounds utilizing 1,3-Diiodo-5,5-dimethylhydantoin (DIH) as the iodine source. The protocols outlined below focus on two highly effective organocatalytic systems: disulfide catalysis and thiourea (B124793) catalysis. These methods offer mild reaction conditions, high yields, and excellent regioselectivity, making them valuable tools in synthetic chemistry and drug development.

Introduction

This compound (DIH) is a stable, easy-to-handle, and efficient electrophilic iodinating reagent. While DIH can iodinate highly activated aromatic substrates, its reactivity towards less electron-rich arenes is often sluggish. The use of catalysts to activate DIH enhances its electrophilicity, broadening the substrate scope and improving reaction efficiency under mild conditions. This document details two such catalytic systems.

Section 1: Disulfide-Catalyzed Iodination of Electron-Rich Aromatic Compounds

This method, developed by Iida, Arai, and coworkers, employs a disulfide catalyst that acts as a Lewis base to activate DIH, facilitating the electrophilic iodination of a wide range of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4]

Catalytic Cycle and Mechanism

The proposed catalytic cycle involves the activation of DIH by the disulfide catalyst through a halogen bond interaction. This interaction increases the electrophilicity of the iodine atom, which is then attacked by the electron-rich aromatic substrate. The catalyst is regenerated upon completion of the iodination.

Disulfide_Catalysis DIH This compound (DIH) Active_Complex Activated Complex [Ar-S(I)-S-Ar]⁺[DIH-I]⁻ DIH->Active_Complex Activation Cat Disulfide Catalyst (Ar-S-S-Ar) Cat->Active_Complex Iodo_Arene Iodinated Product (Ar'-I) Active_Complex->Iodo_Arene Byproduct 1-Iodo-5,5-dimethylhydantoin Active_Complex->Byproduct Arene Aromatic Substrate (Ar'-H) Arene->Iodo_Arene Iodination Regen_Cat Regenerated Catalyst Iodo_Arene->Regen_Cat Regen_Cat->Cat Catalytic Cycle

Caption: Proposed catalytic cycle for disulfide-catalyzed iodination.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the iodination of various aromatic substrates using 4,4'-dimethoxydiphenyl disulfide as the catalyst.

EntrySubstrateCatalyst Loading (mol%)Time (h)Temperature (°C)Yield (%)
1Anisole1012595
21,3-Dimethoxybenzene50.525>99
3N-Phenylacetamide1032592
41-Methyl-1H-indole50.5098
5Pyrrole101085
6Thiophene10245078
Experimental Protocol: General Procedure for Disulfide-Catalyzed Iodination

Materials:

  • Aromatic substrate

  • This compound (DIH)

  • 4,4'-Dimethoxydiphenyl disulfide (or other disulfide catalyst)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the aromatic substrate (1.0 mmol), 4,4'-dimethoxydiphenyl disulfide (0.05-0.1 mmol, 5-10 mol%), and anhydrous acetonitrile (5 mL).

  • Stir the mixture at the specified temperature (refer to the table above).

  • Add this compound (DIH) (0.55 mmol, 1.1 equivalents for mono-iodination) in one portion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired iodinated aromatic compound.

Section 2: Thiourea-Catalyzed Iodination of Activated Aromatic Compounds

This organocatalytic method, reported by Schreiner and coworkers, utilizes a thiourea derivative as a catalyst to activate DIH for the iodination of activated aromatic compounds.[1][5] The reaction proceeds with high regioselectivity and yields.

Catalytic Activation and Workflow

The catalytic activity of thiourea is attributed to the nucleophilic sulfur atom, which is assisted by hydrogen bonding from the N-H protons. This interaction with DIH generates a more potent electrophilic iodine species.

Thiourea_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Start Start Reactants Combine Substrate, DIH, and Thiourea Catalyst in Solvent Start->Reactants Stir Stir at Room Temperature Reactants->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na₂S₂O₃ solution Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify End Obtain Pure Iodinated Product Purify->End

Caption: Experimental workflow for thiourea-catalyzed iodination.

Quantitative Data Summary

The table below presents data for the iodination of various activated aromatic compounds using a thiourea catalyst in acetonitrile.

EntrySubstrateCatalyst Loading (mol%)Time (h)Temperature (°C)Yield (%)
11,3,5-Trimethoxybenzene100.252598
2Mesitylene2022595
3Anisole20242585
4N,N-Dimethylaniline100.52597
52-Naphthol1012596
Experimental Protocol: General Procedure for Thiourea-Catalyzed Iodination

Materials:

  • Activated aromatic substrate

  • This compound (DIH)

  • Thiourea catalyst (e.g., N,N'-diphenylthiourea)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the activated aromatic substrate (1.0 mmol) and the thiourea catalyst (0.1-0.2 mmol, 10-20 mol%) in anhydrous acetonitrile (5 mL).

  • Add this compound (DIH) (0.55 mmol, 1.1 equivalents for mono-iodination) to the solution.

  • Stir the reaction mixture at room temperature.

  • Follow the progress of the reaction using thin-layer chromatography (TLC).

  • After completion, add a saturated aqueous solution of Na₂S₂O₃ to quench the reaction.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure iodinated product.

Safety Precautions

  • This compound is an oxidizing agent and should be handled with care.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Work-up of Reactions Involving 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diiodo-5,5-dimethylhydantoin (DIH) is a versatile and efficient reagent for a variety of organic transformations, including iodination of aromatic and aliphatic compounds, oxidation of alcohols and amines, and promotion of cyclization reactions.[1][2] Its solid, non-sublimating nature makes it a more convenient alternative to molecular iodine.[1] A critical step in any reaction is the work-up procedure, which involves the isolation and purification of the desired product from the reaction mixture. This document provides detailed application notes and protocols for the effective work-up of reactions involving DIH, ensuring high purity and yield of the final product. The primary by-product in these reactions is 5,5-dimethylhydantoin (B190458) (DMH), the removal of which is a key focus of the work-up procedures outlined below.

General Principles of DIH Reaction Work-up

The work-up for reactions utilizing DIH generally involves three main stages: quenching of the excess reagent and any liberated iodine, removal of the 5,5-dimethylhydantoin by-product, and purification of the desired product. The choice of a specific work-up protocol will depend on the stability and solubility of the desired product.

Core Work-up Protocols

Two primary protocols are presented here, a general aqueous work-up and a filtration-based work-up for products that are sensitive to aqueous conditions or where the by-product precipitates.

Protocol 1: General Aqueous Work-up

This is the most common procedure and is suitable for products that are soluble in organic solvents and stable to water and dilute aqueous solutions.

Experimental Protocol:

  • Quenching: Upon completion of the reaction (monitored by a suitable technique such as TLC or LC-MS), cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Quench the excess DIH and any colored iodine species by washing the organic layer with a 10% aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃).[3] Continue washing until the characteristic brown/purple color of iodine is no longer visible in the organic layer.

  • Extraction and Washing:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).

    • Wash the organic layer sequentially with:

      • Water (to remove the bulk of 5,5-dimethylhydantoin).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acidic by-products).

      • Brine (saturated aqueous NaCl solution) to facilitate phase separation and remove residual water.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Further purify the crude product by techniques such as column chromatography, recrystallization, or distillation as required.

Protocol 2: Filtration-Based Work-up

This protocol is advantageous when the 5,5-dimethylhydantoin by-product is insoluble in the reaction solvent and can be removed by filtration. This method is often employed in solvent-free reactions or reactions in non-polar solvents.

Experimental Protocol:

  • Dilution and Filtration: Upon reaction completion, dilute the reaction mixture with a non-polar organic solvent in which the desired product is soluble but the 5,5-dimethylhydantoin by-product is not (e.g., diethyl ether, hexanes). Stir the resulting slurry for a few minutes. Filter the mixture through a pad of celite to remove the insoluble 5,5-dimethylhydantoin.

  • Washing the Filtrate: Transfer the filtrate to a separatory funnel. If any residual iodine color is present, wash with a 10% aqueous sodium thiosulfate solution. Subsequently, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product as described in Protocol 1.

Data Presentation

The following table summarizes typical yields for reactions employing DIH, followed by a standard work-up procedure. Note that the yields are for the overall reaction and not a direct comparison of different work-up methods.

Reaction TypeSubstrateProductReagentWork-up HighlightsYield (%)
Iodination of ArenesAnisole4-IodoanisoleDIH, H₂SO₄Dilution with Na₂SO₃ solution, filtration, recrystallization97
Oxidation of Alcohols to NitrilesPrimary AlcoholsCorresponding NitrilesDIH, aq. NH₃Simple extraction with chloroformGood
Oxidative AminationBenzaldehyde, Secondary AmineBenzamideDIHAqueous work-upGood to High
Synthesis of OxazolinesAldehyde, 2-Aminoethanol2-Substituted OxazolineDIHQuenching with Na₂CO₃, extraction with CHCl₃Good

Troubleshooting Common Work-up Issues

IssuePotential CauseTroubleshooting Steps
Emulsion Formation High concentration of reactants or by-products; vigorous shaking.- Allow the mixture to stand for an extended period. - Add brine to increase the ionic strength of the aqueous phase.[5] - Centrifuge the mixture.[6] - Filter the mixture through a pad of celite.
Incomplete Removal of 5,5-dimethylhydantoin Insufficient washing with water.- Perform additional aqueous washes. - If the product is stable, consider recrystallization from hot water to remove the more soluble DMH.[7][8]
Persistent Iodine Color Incomplete quenching.- Add more of the quenching agent (e.g., 10% sodium thiosulfate solution) and shake thoroughly.
Low Product Recovery Product is partially soluble in the aqueous layer.- Back-extract the aqueous layers with the organic solvent. - Minimize the volume of aqueous washes.

Safety Precautions

This compound is an oxidizing agent and can cause skin and eye irritation.[9][10][11][12] Always handle DIH in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][10][11] Avoid inhalation of dust.[9][11] In case of contact with skin or eyes, rinse immediately with plenty of water.[9][10][11][12]

Visualized Workflows and Logical Relationships

The following diagrams illustrate the general workflow for DIH reaction work-up and a decision-making process for selecting an appropriate protocol.

G cluster_main General Work-up Workflow for DIH Reactions start Reaction Completion quench Quench with Reducing Agent (e.g., Na2S2O3) start->quench extract Liquid-Liquid Extraction quench->extract wash Aqueous Washes (Water, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify end Pure Product purify->end

Caption: General workflow for DIH reaction work-up.

G cluster_decision Decision Logic for DIH Work-up Protocol Selection product_sol Product Soluble in Organic Solvent? product_stable Product Stable to Aqueous Conditions? product_sol->product_stable Yes special_methods Consider Non-Aqueous Work-up or Direct Purification product_sol->special_methods No dmh_sol DMH Insoluble in Reaction Solvent? product_stable->dmh_sol No aqueous_workup Use General Aqueous Work-up (Protocol 1) product_stable->aqueous_workup Yes filtration_workup Use Filtration-Based Work-up (Protocol 2) dmh_sol->filtration_workup Yes dmh_sol->special_methods No

Caption: Decision logic for DIH work-up protocol selection.

References

Application Notes and Protocols for Large-Scale Synthesis Using 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,3-Diiodo-5,5-dimethylhydantoin (DIH) in large-scale organic synthesis. DIH is a versatile and efficient iodinating agent, offering a safer and more convenient alternative to molecular iodine.[1][2] Its applications are extensive, ranging from the iodination of aromatic compounds to the synthesis of nitriles, making it a valuable reagent in the pharmaceutical and fine chemical industries.

Overview and Advantages

This compound is a stable, solid reagent that simplifies handling and dispensing in large-scale operations compared to sublimating and corrosive molecular iodine.[1][2] Key advantages include its high reactivity, selectivity, and the straightforward removal of its byproduct, 5,5-dimethylhydantoin, through aqueous extraction.[3]

Safety and Handling for Large-Scale Operations

Hazard Identification:

  • Oxidizer: May intensify fire; keep away from combustible materials.[4][5]

  • Corrosive: Causes severe skin burns and eye damage.[4][5]

  • Health Hazard: Avoid breathing dust or mists.[4]

Personal Protective Equipment (PPE):

  • Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber), an apron, and protective clothing.

Engineering Controls for Large-Scale Use:

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a walk-in fume hood or a designated containment area with local exhaust ventilation.

  • Static Control: Use explosion-proof equipment and take precautionary measures against static discharge.[6]

  • Material Handling: For large quantities, use closed-system transfer methods to minimize dust exposure. Avoid grinding, shock, or friction.[6]

Spill and Emergency Procedures:

  • Spill: In case of a spill, evacuate the area. For small spills, dampen the solid material with a non-flammable solvent (e.g., water) before carefully collecting it into a suitable container for disposal. For large spills, contain the material and prevent it from entering drains.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water jets, as they may spread the fire.[5]

Large-Scale Synthesis of this compound

While specific industrial-scale protocols are proprietary, the following method, adapted from literature procedures, can be scaled for kilogram production with appropriate engineering controls.[7]

Reaction Scheme:

G DMH 5,5-Dimethylhydantoin Reaction Reaction Vessel (Controlled Temperature) DMH->Reaction Starting Material I2_NaOCl Iodine & Sodium Hypochlorite I2_NaOCl->Reaction Reagents Water_BuOAc Water & n-Butyl Acetate Water_BuOAc->Reaction Solvent System DIH This compound Byproducts NaCl & H2O Filtration Filtration Reaction->Filtration Precipitated Product Filtration->DIH Isolated Solid Filtration->Byproducts Aqueous Filtrate G Start Aromatic Substrate & Solvent in Reactor Acid Add Acid Catalyst (e.g., H₂SO₄) Start->Acid DIH Portion-wise Addition of DIH Acid->DIH React Reaction at Controlled Temperature DIH->React Quench Quench with aq. Na₂SO₃ React->Quench Isolate Isolate Product (Filtration/Extraction) Quench->Isolate Product Purified Iodinated Aromatic Compound Isolate->Product G Substrate Alcohol/Amine & Aqueous Ammonia DIH_add Add DIH Substrate->DIH_add Reaction Heat to 60°C DIH_add->Reaction Extraction Cool & Extract with Organic Solvent Reaction->Extraction Purification Wash, Dry, & Concentrate Extraction->Purification Nitrile Purified Nitrile Purification->Nitrile

References

Application Notes and Protocols for 1,3-Diiodo-5,5-dimethylhydantoin (DIDMH) as a Biocide in Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diiodo-5,5-dimethylhydantoin (DIDMH) is a halogenated hydantoin (B18101) derivative that serves as an effective biocide in various water treatment applications.[1][2] Its antimicrobial efficacy stems from its ability to release iodine, a potent oxidizing agent that effectively controls the growth of a broad spectrum of microorganisms, including bacteria and fungi.[1][2] This document provides detailed application notes, experimental protocols for efficacy evaluation, and an overview of its mechanism of action. While specific quantitative efficacy data for DIDMH is limited in publicly available literature, this guide synthesizes available information on DIDMH and related halogenated hydantoins to provide a comprehensive overview for research and development purposes.

Physicochemical Properties

PropertyValueReference
Chemical Name This compound
Synonyms DIH
CAS Number 2232-12-4
Molecular Formula C₅H₆I₂N₂O₂
Molecular Weight 379.92 g/mol
Appearance Cream to light brown powder[1]
Melting Point 190 - 194 °C[1]
Purity ≥ 96%

Mechanism of Action

The primary mechanism of action for DIDMH as a biocide is the release of iodine into the aqueous environment. This process can be illustrated as a signaling pathway from the introduction of DIDMH to the inactivation of microbial life.

cluster_hydrolysis Hydrolysis and Iodine Release cluster_antimicrobial Antimicrobial Action cluster_cellular_targets Cellular Targets cluster_outcome Outcome DIDMH This compound (DIDMH) Hydrolysis DIDMH->Hydrolysis Hydrolysis H2O Water (H₂O) Hypoiodous_Acid Hypoiodous Acid (HOI) (Primary Biocidal Agent) Hydrolysis->Hypoiodous_Acid Releases DMH 5,5-dimethylhydantoin (Degradation Product) Hydrolysis->DMH Penetration Hypoiodous_Acid->Penetration Penetrates Cell Wall Microorganism Microorganism (Bacteria, Fungi, Algae) Penetration->Microorganism Proteins Proteins Penetration->Proteins Oxidizes Enzymes Enzymes Penetration->Enzymes Oxidizes Nucleic_Acids Nucleic Acids Penetration->Nucleic_Acids Oxidizes Disruption Disruption of Metabolic Pathways Proteins->Disruption Enzymes->Disruption Loss_of_Function Loss of Cellular Function Nucleic_Acids->Loss_of_Function Cell_Death Microbial Cell Death Disruption->Cell_Death Loss_of_Function->Cell_Death

Caption: Mechanism of action of this compound (DIDMH) as a biocide in water.

In aqueous solutions, DIDMH undergoes hydrolysis to release hypoiodous acid (HOI), the primary biocidal agent. Hypoiodous acid readily penetrates the cell walls of microorganisms and exerts its antimicrobial effect by oxidizing key cellular components. This includes the disruption of protein and enzyme structures, leading to the inhibition of essential metabolic pathways, and the oxidation of nucleic acids, resulting in loss of genetic function. Ultimately, this multifaceted attack on cellular integrity and function leads to microbial cell death.

Biocidal Efficacy Data (Comparative)

Table 1: Log Reduction of Planktonic Bacteria by Halogenated Hydantoins

BiocideTarget MicroorganismConcentrationContact TimeLog Reduction (CFU/cm²)Reference
DBDMHEscherichia coli O157:H7Not SpecifiedNot Specified1.6 - 2.1[3]
DBDMHSalmonellaNot SpecifiedNot Specified0.7 - 2.3[3]
BCDMHLegionella pneumophilaUp to 2.0 ppmNot SpecifiedIneffective[4]

Table 2: Minimum Inhibitory Concentration (MIC) - General Reference for Antimicrobial Compounds

Compound ClassTarget MicroorganismMIC Range (µg/mL)Reference
Phenyl propenes and phenolic aldehydesStaphylococcus aureus750 - 160,000

Note: This table provides a general reference for MIC values of some antimicrobial compounds against a common waterborne pathogen and is not specific to DIDMH.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biocidal efficacy of DIDMH in water treatment scenarios.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) - Broth Microdilution Method

This protocol determines the lowest concentration of DIDMH that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare DIDMH Stock Solution D Perform Serial Dilutions of DIDMH in Microtiter Plate A->D B Prepare Standardized Microbial Inoculum (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) E Inoculate each well with Microbial Suspension B->E C Prepare 96-well Microtiter Plates with Growth Medium C->D D->E F Incubate Plates at Optimal Growth Temperature E->F G Visually Inspect for Turbidity to Determine MIC F->G H Plate Aliquots from Clear Wells onto Agar (B569324) Plates G->H I Incubate Agar Plates H->I J Count Colonies to Determine MBC (≥99.9% reduction) I->J

Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC).

Methodology:

  • Preparation of DIDMH Stock Solution: Prepare a concentrated stock solution of DIDMH in a suitable solvent (e.g., sterile deionized water, potentially with minimal co-solvent if necessary, prepared fresh due to instability in solution).

  • Preparation of Microbial Culture: Culture the target microorganism (e.g., Pseudomonas aeruginosa ATCC 15442, Staphylococcus aureus ATCC 6538) in an appropriate broth medium to the mid-logarithmic phase. Adjust the culture to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the DIDMH stock solution in the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism, no DIDMH) and a negative control (medium, no microorganism).

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of DIDMH at which no visible growth (turbidity) is observed.

  • MBC Determination: To determine the MBC, subculture 10 µL from each well showing no growth onto an appropriate agar medium. Incubate the agar plates at the optimal temperature for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Suspension Test for Biocidal Efficacy (Log Reduction)

This protocol evaluates the rate and extent of microbial killing by DIDMH in a liquid suspension.

Methodology:

  • Prepare Test Suspension: Create a suspension of the target microorganism in a solution that mimics the target water conditions (e.g., sterile hard water, cooling tower water matrix).

  • Introduce Biocide: Add a predetermined concentration of freshly prepared DIDMH solution to the microbial suspension at time zero.

  • Sampling and Neutralization: At specified contact times (e.g., 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the mixture and immediately add it to a neutralizing solution (e.g., sodium thiosulfate (B1220275) solution) to stop the biocidal action.

  • Enumeration: Perform serial dilutions of the neutralized samples and plate them on an appropriate agar medium.

  • Incubation and Counting: Incubate the plates and count the number of colony-forming units (CFUs).

  • Calculation: Calculate the log reduction in viable microorganisms at each contact time compared to the initial count.

Protocol 3: Biofilm Disinfection Efficacy Test

This protocol assesses the effectiveness of DIDMH in killing bacteria within a pre-formed biofilm.

cluster_growth Biofilm Growth cluster_treatment Treatment cluster_analysis Analysis A Inoculate Coupons in a Biofilm Reactor (e.g., CDC Biofilm Reactor) B Incubate under Controlled Conditions to Grow Biofilm A->B C Transfer Coupons to DIDMH Solution B->C D Expose for a Defined Contact Time C->D E Transfer Coupons to Neutralizer Solution D->E F Remove Biofilm from Coupons (e.g., Sonication, Scraping) E->F G Perform Serial Dilutions and Plate F->G H Incubate and Count CFUs G->H I Calculate Log Reduction H->I

Caption: Workflow for evaluating the efficacy of a biocide against a pre-formed biofilm.

Methodology:

  • Biofilm Growth: Grow biofilms of the target microorganism (e.g., Pseudomonas aeruginosa) on suitable surfaces (e.g., glass or stainless steel coupons) in a biofilm reactor (e.g., CDC biofilm reactor) under controlled conditions (e.g., 24-72 hours).

  • Rinsing: Gently rinse the coupons with sterile water to remove planktonic (free-floating) bacteria.

  • Treatment: Immerse the biofilm-coated coupons in a freshly prepared solution of DIDMH at the desired concentration for a specified contact time. Include a control group immersed in sterile water.

  • Neutralization: After the contact time, transfer the coupons to a neutralizing solution to quench the biocidal activity.

  • Biofilm Removal: Remove the biofilm from the coupons using a standardized method such as scraping or sonication into a known volume of sterile buffer.

  • Enumeration: Perform serial dilutions of the resulting suspension and plate on an appropriate agar medium to determine the number of viable bacteria.

  • Calculation: Calculate the log reduction of viable bacteria in the biofilm treated with DIDMH compared to the control.

Stability and Decomposition

Halogenated hydantoins, including DIDMH, can be unstable in aqueous solutions, and their stability is influenced by factors such as pH and temperature. The hydrolysis of DIDMH releases iodine, and the parent compound degrades to 5,5-dimethylhydantoin. It is important to note that DIDMH is reported to be unstable in solution, which necessitates the preparation of fresh solutions for efficacy testing and application. The degradation products, such as 5,5-dimethylhydantoin, are considered to be of low aquatic toxicity.[4]

Conclusion

This compound is a promising biocide for water treatment applications due to its iodine-releasing mechanism, which provides broad-spectrum antimicrobial activity. While specific quantitative efficacy data for DIDMH is not extensively available, the provided protocols offer a robust framework for its evaluation. Researchers and professionals are encouraged to perform specific efficacy testing under conditions that mimic their intended application to determine the optimal dosage and contact time for effective microbial control. Further research into the stability and full biocidal spectrum of DIDMH will be valuable for its broader application in water treatment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DIH-Mediated Iodination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for 1,3-diiodo-5,5-dimethylhydantoin (DIH)-mediated iodination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DIH, and what are its advantages as an iodinating agent?

A1: DIH, or this compound, is a stable, solid, and easy-to-handle electrophilic iodinating reagent. Its primary advantages over other iodinating agents like molecular iodine (I₂) or N-iodosuccinimide (NIS) include its high reactivity and the convenient removal of its byproduct, 5,5-dimethylhydantoin (B190458), which is soluble in water.[1] This simplifies the purification of the desired iodinated product.

Q2: What types of substrates are suitable for DIH-mediated iodination?

A2: DIH is particularly effective for the iodination of electron-rich aromatic and heteroaromatic compounds, such as phenols, anilines, anisoles, and acetanilides.[2] The success of the reaction is highly dependent on the electronic properties of the substrate.

Q3: What are the typical reaction conditions for a DIH-mediated iodination?

A3: A typical DIH-mediated iodination is carried out in an organic solvent, such as acetonitrile, at room temperature. The reaction often benefits from the presence of a catalyst, which can be a Brønsted acid, a Lewis acid, or a Lewis base, depending on the substrate's reactivity.[2]

Q4: How can I monitor the progress of my DIH-mediated iodination reaction?

A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This will allow you to determine when the starting material has been consumed and to check for the formation of byproducts.

Q5: How do I work up a DIH-mediated iodination reaction?

A5: A standard work-up procedure involves quenching the reaction to remove any unreacted DIH and iodine. This is typically achieved by washing the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃).[1] The organic layer is then separated, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during DIH-mediated iodination and provides potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Unreactive Substrate: The aromatic ring is electron-deficient.• Increase the reaction temperature. • Add a strong acid catalyst, such as sulfuric acid, to increase the electrophilicity of the iodine. • Consider using a more potent iodinating system if the substrate is highly deactivated.
2. Insufficient Reagent Activity: The DIH reagent may have decomposed.• Use a fresh batch of DIH. • Ensure the reagent has been stored in a cool, dry, and dark place.
3. Poor Solubility: The substrate or DIH may not be fully dissolved in the chosen solvent.• Try a different solvent or a solvent mixture to improve solubility. • Gently warm the reaction mixture to aid dissolution, but monitor for potential side reactions.
Formation of Multiple Products (Low Regioselectivity) 1. Overly Reactive Substrate: The aromatic ring is highly activated, leading to iodination at multiple positions.• Lower the reaction temperature (e.g., to 0 °C or below). • Reduce the stoichiometry of DIH to slightly less than one equivalent. • Add the DIH solution dropwise to the substrate solution to maintain a low concentration of the iodinating agent.
2. Steric and Electronic Effects: The directing effects of substituents on the aromatic ring can lead to a mixture of ortho, meta, and para isomers.• The regioselectivity is inherently dictated by the substrate's structure. Purification by column chromatography may be necessary to isolate the desired isomer.
Formation of Byproducts 1. Di-iodination: The product is more reactive than the starting material and undergoes a second iodination.• Use a stoichiometric amount or a slight excess of the substrate relative to DIH. • Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
2. Oxidation of Sensitive Functional Groups: The substrate contains functional groups that are sensitive to oxidation.• Perform the reaction at a lower temperature. • Use a milder catalyst or a non-oxidizing reaction medium.
Difficult Purification 1. Persistent Byproducts: The byproducts have similar polarity to the desired product.• Optimize the reaction conditions to minimize byproduct formation. • Employ a different purification technique, such as preparative TLC or HPLC. • Consider derivatizing the product or byproduct to alter its polarity before purification.
2. Residual 5,5-dimethylhydantoin: The byproduct from DIH has not been completely removed.• Ensure thorough washing with water during the work-up, as 5,5-dimethylhydantoin is water-soluble. • If the product is stable to basic conditions, a wash with a dilute aqueous base can help to remove the slightly acidic hydantoin.

Data Presentation

Table 1: Effect of Solvent and Temperature on the Iodination of Anisole with DIH

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetonitrile25292
2Dichloromethane25485
3Tetrahydrofuran25678
4Acetonitrile0488
5Acetonitrile50195

Note: This table is a representative summary compiled from typical results in the chemical literature and should be used as a guideline for optimization.

Experimental Protocols

General Protocol for the Iodination of an Activated Aromatic Compound (e.g., Anisole)

  • Reaction Setup: To a solution of the aromatic substrate (1.0 mmol) in a suitable solvent (5 mL, e.g., acetonitrile) in a round-bottom flask, add this compound (DIH) (1.1 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash it with a 10% aqueous solution of sodium thiosulfate (2 x 10 mL) to quench any unreacted DIH and iodine.

  • Extraction: Separate the organic layer and wash it with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_substrate Dissolve Substrate in Solvent add_dih Add DIH prep_substrate->add_dih stir Stir at Desired Temperature add_dih->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with Na₂S₂O₃ (aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical DIH-mediated iodination reaction.

troubleshooting_workflow start Low Yield? unreactive_substrate Unreactive Substrate (Electron-Deficient) start->unreactive_substrate Yes bad_reagent Decomposed DIH start->bad_reagent Yes solubility Poor Solubility start->solubility Yes increase_temp Increase Temperature / Add Acid Catalyst unreactive_substrate->increase_temp fresh_reagent Use Fresh DIH bad_reagent->fresh_reagent change_solvent Change Solvent / Co-solvent solubility->change_solvent

Caption: Troubleshooting logic for low yield in DIH-mediated iodination.

References

Technical Support Center: 1,3-Diiodo-5,5-dimethylhydantoin (DIH) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,3-Diiodo-5,5-dimethylhydantoin (DIH) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct of reactions involving this compound (DIH)?

A1: The most common and expected byproduct is 5,5-dimethylhydantoin (B190458) . This is the core structure of the DIH reagent after it has delivered its electrophilic iodine atoms to the substrate. It is typically a water-soluble solid that can be removed during the aqueous workup.

Q2: My reaction mixture has turned brown/purple. What is the cause and how can I fix it?

A2: A brown or purple color in the reaction mixture is usually indicative of the presence of molecular iodine (I₂). This can be formed from the decomposition of DIH, which may be accelerated by light or impurities. To remove the color, the reaction mixture can be washed with a solution of a mild reducing agent, such as 10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), during the workup until the organic layer is colorless.

Q3: How does DIH compare to other iodinating agents like N-Iodosuccinimide (NIS)?

A3: DIH is a powerful iodinating agent, comparable in reactivity to NIS.[1] A key advantage of DIH is its higher iodine content by weight. However, like NIS, it can be sensitive and its reactivity can be influenced by reaction conditions. The choice between DIH and NIS often depends on the specific substrate, desired selectivity, and reaction conditions.

Q4: What are the main side products I should be aware of when using DIH?

A4: Besides 5,5-dimethylhydantoin, the most common side products are related to the reactivity of the substrate and the reaction conditions. These include:

  • Di- or poly-iodinated products : Especially with electron-rich aromatic substrates like phenols and anilines, over-iodination is a common issue.[2]

  • Oxidized substrate : For sensitive substrates, DIH can act as an oxidant, leading to decomposition or the formation of undesired oxidized byproducts.

  • Partially iodinated hydantoins : Minor amounts of 1-iodo-5,5-dimethylhydantoin or 3-iodo-5,5-dimethylhydantoin may be present, but these are typically converted to 5,5-dimethylhydantoin during a reductive workup.[3]

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

Low or no yield of the iodinated product can be frustrating. Below is a systematic guide to troubleshoot this issue.

Potential Cause Troubleshooting Step Rationale
Poor Reagent Quality Use fresh, high-purity DIH. Store it in a dark, dry place.DIH can decompose over time, especially when exposed to light and moisture, reducing its activity.
Insufficient Activation For less reactive substrates, add a catalytic amount of a Brønsted acid (e.g., trifluoroacetic acid) or a Lewis acid.Acid catalysts can activate DIH, increasing its electrophilicity and promoting the iodination of less reactive substrates.[4]
Inappropriate Solvent Perform a solvent screen. Common solvents include acetonitrile (B52724), dichloromethane (B109758) (DCM), and chloroform.The solvent can significantly impact the solubility of reagents and the reaction rate.
Incorrect Temperature For sluggish reactions, try gentle heating. For highly reactive substrates, cooling the reaction may be necessary to prevent decomposition.Temperature control is crucial for balancing reaction rate and selectivity.
Issue 2: Formation of Multiple Products (Poor Selectivity)

The formation of multiple iodinated products, particularly di- or poly-iodinated compounds, is a common challenge.

Potential Cause Troubleshooting Step Rationale
Incorrect Stoichiometry Carefully control the molar ratio of DIH to the substrate. For mono-iodination, use 0.5-0.6 equivalents of DIH.Since DIH has two iodine atoms, using a stoichiometric excess can easily lead to over-iodination.
Highly Activated Substrate Lower the reaction temperature.Reducing the temperature can decrease the reaction rate and improve selectivity for mono-iodination of highly reactive substrates like phenols.[5]
Prolonged Reaction Time Monitor the reaction closely using TLC or GC-MS and quench it as soon as the starting material is consumed.Extended reaction times can allow for the slower formation of di- and poly-iodinated byproducts.
Strongly Acidic Conditions If using an acid catalyst, consider a weaker acid or reducing the catalyst loading.Highly acidic conditions can over-activate DIH, leading to reduced selectivity.

Experimental Protocols

Protocol 1: General Procedure for the Mono-iodination of an Activated Aromatic Compound

This protocol provides a general method for the mono-iodination of an electron-rich aromatic substrate.

  • Reaction Setup : To a solution of the aromatic substrate (1.0 mmol) in acetonitrile (10 mL) at 0 °C, add this compound (0.55 mmol, 0.55 equivalents) in one portion.

  • Reaction Monitoring : Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup : Once the starting material is consumed, quench the reaction by adding 10 mL of a 10% aqueous sodium thiosulfate solution.

  • Extraction : Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Washing : Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure mono-iodinated product.

Protocol 2: Removal of 5,5-Dimethylhydantoin and Excess Iodine

This protocol details the workup procedure to remove the primary byproduct and residual iodine.

  • Quenching : After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Reductive Wash : Transfer the mixture to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Repeat the wash until the organic layer is colorless. This step reduces any remaining DIH and molecular iodine (I₂) to iodide (I⁻).

  • Aqueous Wash : Wash the organic layer with water to remove the water-soluble 5,5-dimethylhydantoin and inorganic salts. A final wash with brine can improve phase separation.

  • Isolation : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo.

Visualizations

G cluster_reagents Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts Substrate Aromatic Substrate (Ar-H) DesiredProduct Iodinated Product (Ar-I) Substrate->DesiredProduct SideProduct Di-iodinated Product (Ar-I₂) Substrate->SideProduct DIH This compound (DIH) DIH->DesiredProduct DMH 5,5-Dimethylhydantoin DIH->DMH releases I+ DIH->SideProduct over-iodination Solvent Solvent (e.g., MeCN, DCM) Catalyst Acid Catalyst (Optional)

Caption: General reaction scheme for the iodination of an aromatic substrate using DIH.

G start Low Selectivity Observed (Mixture of Products) check_stoichiometry Is DIH stoichiometry > 0.5 eq for mono-iodination? start->check_stoichiometry adjust_stoichiometry Adjust DIH to 0.5-0.6 eq. check_stoichiometry->adjust_stoichiometry Yes check_temperature Is the reaction run at room temp or heated? check_stoichiometry->check_temperature No adjust_stoichiometry->check_temperature lower_temperature Lower reaction temperature to 0°C or below. check_temperature->lower_temperature Yes check_time Is the reaction time prolonged? check_temperature->check_time No lower_temperature->check_time monitor_reaction Monitor reaction closely and quench upon completion. check_time->monitor_reaction Yes end Improved Selectivity check_time->end No monitor_reaction->end

Caption: Troubleshooting workflow for improving selectivity in DIH-mediated iodination reactions.

References

Technical Support Center: Purification of Reaction Mixtures Containing 5,5-Dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of 5,5-dimethylhydantoin (B190458) (DMH), a common byproduct in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: In which reactions is 5,5-dimethylhydantoin commonly encountered as a byproduct?

A1: 5,5-dimethylhydantoin (DMH) is frequently generated as a byproduct in reactions where N-halo-5,5-dimethylhydantoins, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), are used as halogenating agents or oxidants. After the transfer of the halogen atom(s) to the substrate, the hydantoin (B18101) ring remains as DMH.[1][2][3]

Q2: What are the primary methods for removing 5,5-dimethylhydantoin from a reaction mixture?

A2: The most common and effective methods for removing DMH are:

  • Recrystallization: This is a highly effective method, particularly using water as the solvent. DMH exhibits high solubility in hot water and significantly lower solubility in cold water, allowing for its separation from the desired product upon cooling.[4][5]

  • Solvent Extraction: This technique involves partitioning the reaction mixture between an organic solvent and an aqueous phase. DMH, being polar, can be selectively extracted into the aqueous layer.[4]

  • Column Chromatography: For smaller scale purifications or when other methods are insufficient, column chromatography provides a high degree of separation based on the differential adsorption of the components of the mixture to the stationary phase.[4]

Q3: What physical and chemical properties of 5,5-dimethylhydantoin are important for its removal?

A3: Key properties of DMH relevant to its separation include its white crystalline solid form, a melting point of approximately 174-177 °C, and its solubility profile.[4][6] Understanding its solubility in various solvents is crucial for selecting the appropriate recrystallization solvent or extraction system.

Data Presentation: Solubility of 5,5-Dimethylhydantoin

The following table summarizes the solubility of 5,5-dimethylhydantoin in various common laboratory solvents. This data is essential for designing effective purification strategies.

SolventSolubility Trend with Increasing Temperature
WaterIncreases
MethanolIncreases
EthanolIncreases
1-PropanolIncreases
Isopropyl alcoholIncreases
1-ButanolIncreases
Isobutyl alcoholIncreases
2-ButanolIncreases
1-PentanolIncreases
Ethyl acetateIncreases
Propyl acetateIncreases
AcetonitrileIncreases

(Data sourced from a study on the solubility of DMH in 12 pure solvents)[4]

Experimental Protocols

Protocol 1: Removal by Recrystallization from Water

This protocol is ideal for thermally stable compounds that are poorly soluble in water, while DMH is highly soluble in hot water.

1. Dissolution:

  • Transfer the crude reaction mixture to an Erlenmeyer flask.
  • Add a minimal amount of hot deionized water and heat the mixture on a hot plate with constant stirring until all the DMH has dissolved. Your product should ideally remain as a solid or be sparingly soluble.

2. Hot Filtration (if necessary):

  • If your product has dissolved along with the DMH, and there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble materials.

3. Crystallization:

  • Allow the hot filtrate to cool slowly to room temperature. The DMH will remain in the solution while your less soluble product should crystallize.
  • To maximize the recovery of your product, place the flask in an ice bath after it has reached room temperature.

4. Isolation:

  • Collect the purified crystals of your product by vacuum filtration using a Büchner funnel.

5. Washing:

  • Wash the collected crystals with a small amount of ice-cold water to remove any residual DMH.

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Removal by Solvent Extraction

This method is suitable when the desired product has good solubility in an organic solvent that is immiscible with water.

1. Dissolution:

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

2. Aqueous Wash:

  • Add an equal volume of deionized water to the separatory funnel.
  • Shake the funnel vigorously, venting frequently to release any pressure.
  • Allow the layers to separate. The DMH will partition into the upper aqueous layer.

3. Separation:

  • Carefully drain the lower organic layer containing your purified product into a clean flask.
  • The aqueous layer containing the dissolved DMH can be discarded. For rigorous purification, this washing step can be repeated.

4. Drying:

  • Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate.

5. Concentration:

  • Filter off the drying agent.
  • Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Removal_Workflow Workflow for Removal of 5,5-Dimethylhydantoin Byproduct cluster_start Start: Crude Reaction Mixture cluster_recrystallization Method 1: Recrystallization cluster_extraction Method 2: Solvent Extraction cluster_end End: Purified Product crude_mixture Crude Reaction Mixture (Product + 5,5-Dimethylhydantoin) dissolve 1. Dissolve in minimal hot water crude_mixture->dissolve Choose Method dissolve_org 1. Dissolve in organic solvent crude_mixture->dissolve_org Choose Method hot_filter 2. Hot Filtration (optional) dissolve->hot_filter crystallize 3. Cool to crystallize product hot_filter->crystallize isolate_recrystallization 4. Isolate pure product (filtration) crystallize->isolate_recrystallization pure_product Purified Product isolate_recrystallization->pure_product wash 2. Wash with water dissolve_org->wash separate 3. Separate layers wash->separate dry_concentrate 4. Dry and concentrate organic layer separate->dry_concentrate dmh_waste DMH in aqueous waste separate->dmh_waste Aqueous layer with DMH dry_concentrate->pure_product

Caption: Decision workflow for removing 5,5-dimethylhydantoin.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize - The solution is not sufficiently saturated.- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product.[4]
"Oiling out" of the product - The melting point of your product is lower than the boiling point of the solvent.- The solution is highly supersaturated.- Use a solvent with a lower boiling point or a co-solvent system.- Reheat the solution and add more solvent before allowing it to cool slowly.[4]
Persistent color in crystals - Presence of colored impurities from the reaction or starting materials.[5]- Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.[5][7]
Low recovery of the product - Too much solvent was used for recrystallization.- The product has some solubility in the cold solvent.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the washing step is done with a minimal amount of ice-cold solvent.
Solvent Extraction Issues
IssuePossible Cause(s)Suggested Solution(s)
Emulsion formation - Vigorous shaking of the separatory funnel.- Similar densities of the two phases.- Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.
Poor separation of layers - The densities of the organic and aqueous phases are very similar.- Add a solvent of a different density to the organic layer (e.g., a small amount of a denser chlorinated solvent or a less dense hydrocarbon).- Add brine to the aqueous layer to increase its density.[4]
Product remains contaminated with DMH - Insufficient washing with the aqueous phase.- Perform multiple extractions with fresh portions of water.- Ensure thorough mixing of the two phases during extraction.

References

Troubleshooting low yields in iodination with DIH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Iodination with DIH

Welcome to the technical support center for troubleshooting iodination reactions using 1,3-diiodo-5,5-dimethylhydantoin (DIH). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of low yields in DIH-mediated iodination?

A1: Low yields are typically traced back to a few key areas: reagent quality, substrate reactivity, reaction conditions, and the presence of interfering substances. A systematic approach to troubleshooting is often the most effective way to identify the root cause.

Initial Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the DIH is active and the solvent is anhydrous.

  • Assess Substrate Reactivity: Confirm that your substrate is sufficiently activated for electrophilic iodination. Electron-deficient aromatic compounds are generally less reactive.[1][2]

  • Optimize Reaction Conditions: Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

  • Check for Side Reactions: Analyze the crude reaction mixture for byproducts that could indicate decomposition or undesired reactivity.

Below is a workflow to guide your troubleshooting process.

G start Low Yield Observed reagent 1. Check Reagent Quality start->reagent dih_active Is DIH active? (See Protocol 2) reagent->dih_active Check DIH substrate 2. Evaluate Substrate activated Is substrate electron-rich? substrate->activated Check Electronics conditions 3. Optimize Conditions catalyst Optimize Catalyst/ Activator conditions->catalyst Adjust analysis 4. Analyze Byproducts decomposition Substrate/ Product Decomposition? analysis->decomposition solvent_dry Is solvent anhydrous? dih_active->solvent_dry Yes replace_dih Replace DIH dih_active->replace_dih No solvent_dry->substrate Yes dry_solvent Dry solvent solvent_dry->dry_solvent No sterics Are sterics an issue? activated->sterics Yes increase_activation Increase activation (stronger acid/catalyst) activated->increase_activation No sterics->conditions No increase_time_temp Increase reaction time / temperature sterics->increase_time_temp Yes solvent_temp Optimize Solvent & Temperature catalyst->solvent_temp solvent_temp->analysis adjust_conditions Adjust conditions (e.g., lower temp) decomposition->adjust_conditions Yes success Yield Improved decomposition->success No / Resolved replace_dih->success dry_solvent->success increase_activation->success increase_time_temp->success adjust_conditions->success G DIH DIH Activated_Iodine Activated Iodine Species '[I+]' DIH->Activated_Iodine Activation Activator Activator (e.g., Acid, Lewis Base) Activator->Activated_Iodine Product Iodo-Arene Activated_Iodine->Product Arene Arene (Substrate) Arene->Product Electrophilic Attack Byproduct Regenerated Activator + Monohydantoin Product->Byproduct Proton Loss

References

Technical Support Center: 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding a potential side reaction when using 1,3-Diiodo-5,5-dimethylhydantoin (DIH) in the presence of acetone (B3395972) as a solvent or reagent.

Troubleshooting Guide: Unexpected Side Reaction with Acetone

Researchers using this compound (DIH) for iodination or oxidation reactions may encounter a common side reaction if acetone is present in the reaction mixture. The primary side reaction is the α-iodination of acetone to form iodoacetone (B1206111). This occurs because acetone can enolize, especially under acidic or basic conditions, and the resulting enol or enolate is a nucleophile that readily reacts with the electrophilic iodine from DIH.

Issue 1: Formation of an Unidentified, Lacrymatory Byproduct

  • Problem: You observe the formation of an unexpected byproduct that is a potent lachrymator (causes tearing). This is a strong indicator of iodoacetone formation.

  • Root Cause: Acetone, often used as a solvent, can undergo acid-catalyzed enolization. The enol form of acetone then reacts with DIH in an electrophilic substitution reaction to produce iodoacetone.

  • Solution:

    • Solvent Selection: If possible, replace acetone with a non-enolizable solvent such as dichloromethane (B109758) (DCM), chloroform, or acetonitrile. Ensure your desired reaction is compatible with the alternative solvent.

    • Temperature Control: The rate of enolization is temperature-dependent. Running the reaction at a lower temperature can significantly reduce the rate of the side reaction.

    • pH Control: The iodination of acetone is catalyzed by both acid and base. If your primary reaction conditions are acidic, consider using a less acidic catalyst or buffering the solution if the desired reaction tolerates it.

Issue 2: Reduced Yield of the Desired Product and Consumption of DIH

  • Problem: The yield of your intended product is lower than expected, and you notice that your DIH is being consumed more rapidly than stoichiometrically required for your main reaction.

  • Root Cause: The side reaction with acetone consumes DIH, making it unavailable for the desired transformation.

  • Solution:

    • Strictly Anhydrous Conditions: While acid catalysis is a primary driver, any residual base can also promote enolate formation. Ensure all reagents and glassware are thoroughly dried.

    • Order of Addition: Add DIH to the reaction mixture containing your substrate in a non-enolizable solvent before any necessary addition of acetone, if acetone is required as a reactant. If it is the solvent, its replacement is the best course of action.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the side reaction between DIH and acetone?

A1: The side reaction is the α-iodination of acetone. It typically proceeds via an acid-catalyzed enolization mechanism. First, the carbonyl oxygen of acetone is protonated by an acid catalyst. A base (which can be the solvent or another species in the mixture) then removes a proton from the α-carbon to form an enol intermediate. This electron-rich enol then attacks the electrophilic iodine of DIH, leading to the formation of iodoacetone and 5,5-dimethylhydantoin.

Q2: How can I detect the presence of iodoacetone in my reaction mixture?

A2: Iodoacetone has a characteristic sharp, irritating odor and is a lachrymator. For analytical confirmation, you can use techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the byproduct.

Q3: Is the α-iodination of acetone always a problem when using DIH?

A3: It is a potential issue whenever acetone is present, especially under acidic conditions. The extent of the side reaction will depend on the reaction temperature, the concentration of the acid catalyst, and the reaction time. In some cases, if the desired reaction is much faster than the iodination of acetone, the side reaction may be negligible.

Q4: Can this side reaction occur with other ketones besides acetone?

A4: Yes, any ketone with α-hydrogens can potentially undergo this side reaction. The rate of the reaction will depend on the structure of the ketone and its propensity to enolize.

Quantitative Data

Ketone[Ketone] (M)[HClO₄] (M)Rate Constant (k) x 10⁵ (s⁻¹)
Acetone0.050.011.2
Acetone0.100.012.4
Acetone0.050.022.5
Cyclohexanone0.050.013.8

Data is illustrative and based on kinetic studies of N-iodosuccinimide with ketones.

Experimental Protocols

Protocol for Monitoring the α-Iodination of Acetone

This protocol can be used to determine the rate of the side reaction under your specific experimental conditions.

  • Reagents and Materials:

    • This compound (DIH)

    • Acetone

    • Acid catalyst (e.g., HCl, H₂SO₄)

    • Non-enolizable solvent (e.g., Dichloromethane)

    • Quenching solution (e.g., aqueous sodium thiosulfate)

    • Standard for GC or HPLC analysis (e.g., an internal standard)

    • Reaction vessel, stirring apparatus, temperature control.

  • Procedure:

    • To a thermostated reaction vessel, add the solvent and acetone.

    • Add the acid catalyst and allow the mixture to stir and equilibrate to the desired temperature.

    • At time zero, add a known amount of DIH to initiate the reaction.

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the aliquot with a solution of sodium thiosulfate (B1220275) to stop the reaction.

    • Analyze the quenched aliquots by GC or HPLC to determine the concentration of iodoacetone formed over time.

Visualizations

Signaling Pathway of the Side Reaction

Side_Reaction_Pathway Acetone Acetone Protonated_Acetone Protonated Acetone Acetone->Protonated_Acetone + H+ (fast) Enol Enol Intermediate Protonated_Acetone->Enol - H+ (slow, rate-determining) Iodoacetone Iodoacetone Enol->Iodoacetone + DIH (fast) DIH DIH Hydantoin 5,5-Dimethylhydantoin DIH->Hydantoin Byproduct H_plus H+ Base Base

Caption: Acid-catalyzed enolization of acetone and subsequent reaction with DIH.

Experimental Workflow for Side Reaction Analysis

Experimental_Workflow Start Start: Reaction Setup Add_Reagents Add Solvent, Acetone, and Acid Catalyst Start->Add_Reagents Add_DIH Initiate with DIH (t=0) Add_Reagents->Add_DIH Sampling Take Aliquots at Time Intervals Add_DIH->Sampling Quench Quench with Na₂S₂O₃ Sampling->Quench Each Aliquot Analysis Analyze by GC-MS/NMR Quench->Analysis End End: Determine Rate of Side Reaction Analysis->End

Caption: Workflow for quantifying the α-iodination of acetone side reaction.

Technical Support Center: 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Diiodo-5,5-dimethylhydantoin (DIH). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of DIH in iodination reactions, with a special focus on preventing over-iodination.

Troubleshooting Guides

This section provides solutions to common problems encountered during iodination reactions using DIH. The guides are in a question-and-answer format to directly address specific issues.

Issue 1: Over-iodination of Activated Aromatic Compounds (e.g., Phenols, Anilines)

Question: My reaction is producing a mixture of mono-, di-, and even tri-iodinated products, but I only want the mono-iodinated compound. How can I improve the selectivity?

Answer: Over-iodination is a common issue with highly activated substrates. Here are several strategies to improve the selectivity for mono-iodination:

  • Stoichiometric Control: The extent of iodination is highly dependent on the stoichiometry of the reagents.[1] Ensure you are using a precise stoichiometry of DIH. Start with a 1:1 molar ratio of your substrate to DIH. For highly reactive substrates, you may even need to use a slight excess of the substrate.

  • pH Control (for Phenols): The phenoxide ion is significantly more activated than phenol (B47542) and is highly susceptible to over-iodination. To prevent its formation, maintain a neutral or slightly acidic pH. Using a buffer system, such as potassium phosphate (B84403) or sodium bicarbonate, can help achieve controlled mono-iodination.[2][3][4]

  • Use of Protecting Groups (for Anilines): The amino group in anilines is highly activating and prone to oxidation, which can lead to complex mixtures and tar-like byproducts.[3] Protecting the amino group as an acetanilide (B955) moderates the ring's reactivity, preventing both oxidation and over-iodination.[3]

  • Catalyst Systems: The use of disulfide or thiourea (B124793) catalysts with DIH can promote milder reaction conditions, which often leads to improved selectivity for mono-iodination.[5][6]

  • Slow Addition of DIH: Instead of adding all the DIH at once, consider a slow, portion-wise, or dropwise addition of the reagent to the reaction mixture. This can help to maintain a low concentration of the iodinating species at any given time, favoring mono-substitution.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can help to control the reaction rate and improve selectivity.

Issue 2: Reaction Mixture Turns Dark and Forms a Tarry Precipitate

Question: Upon addition of DIH to my aniline (B41778) substrate, the reaction mixture immediately turned dark, and I isolated a tar-like substance instead of my desired product. What is happening?

Answer: This is indicative of oxidation of the aniline substrate.[3] The electron-rich nature of the aniline ring and the amino group makes it highly susceptible to oxidation by iodinating agents. To prevent this:

  • Protect the Amino Group: As mentioned above, converting the aniline to an acetanilide is a highly effective strategy to prevent oxidation.[3]

  • Degas Solvents: Remove dissolved oxygen from your solvent by bubbling an inert gas (e.g., argon or nitrogen) through it before use.

  • Work Under an Inert Atmosphere: Conducting the reaction under an inert atmosphere of argon or nitrogen can help to minimize oxidation.

Issue 3: Low or No Conversion to the Iodinated Product

Question: My reaction is not proceeding, or the conversion to the iodinated product is very low. What can I do to improve the yield?

Answer: Low reactivity can be an issue with less activated or deactivated substrates. Consider the following:

  • Increase Reaction Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious, as higher temperatures can also lead to decreased selectivity and byproduct formation.

  • Use of a Lewis or Brønsted Acid Co-catalyst: For less reactive substrates, the addition of a catalytic amount of a Lewis acid or a Brønsted acid can enhance the electrophilicity of the iodine and promote the reaction.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) are commonly used. For some substrates, more polar solvents might be beneficial. Experiment with different solvents to find the optimal conditions for your specific substrate.

  • Check Reagent Quality: Ensure that your DIH is of good quality and has not decomposed. Store DIH in a cool, dark, and dry place.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using DIH over other iodinating agents like N-iodosuccinimide (NIS)?

A1: DIH is a solid, non-sublimating reagent, which makes it easier and safer to handle compared to molecular iodine.[6] While both DIH and NIS are effective iodinating agents, their reactivity and selectivity can differ depending on the substrate and reaction conditions.[7][8] For certain applications, DIH may offer better yields or selectivity.

Q2: How can I monitor the progress of my iodination reaction?

A2: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting material and the formation of the product.

Q3: What are the typical byproducts of an over-iodination reaction with DIH?

A3: The most common byproducts are di- and tri-iodinated derivatives of your starting material. In the case of highly activated substrates like anilines, oxidation and polymerization can lead to the formation of complex, often tar-like, mixtures.[3] With some specific substrates, other side reactions might occur, such as the formation of bis-iodinated byproducts in the iodination of naphthoquinones.[9]

Q4: What is the work-up procedure for a typical iodination reaction with DIH?

A4: A typical work-up involves quenching the reaction with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to remove any unreacted iodine. This is followed by an extraction with a suitable organic solvent. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

Data Presentation

Table 1: Stoichiometric Control of Phenol Iodination

SubstrateDIH (equivalents)SolventTemperature (°C)Product Distribution (Mono:Di:Tri)Reference
Phenol1.0Acetonitrile25Predominantly Mono
Phenol2.5Acetonitrile25Mixture of Di and Tri
4-Chlorophenol1.0Water/H₂O₂45Mono-iodinated[10]
4-Chlorophenol2.0Water/H₂O₂45Di-iodinated[10]

Table 2: Effect of Protecting Groups and pH on Selectivity

SubstrateIodinating AgentConditionsMajor ProductKey for SelectivityReference
AnilineDIHUncontrolledOxidation/Polymerization-[3]
AcetanilideDIHNeutralMono-iodoacetanilideAcetyl protecting group[3]
PhenolDIHUnbufferedMixture of iodophenols-[4]
PhenolDIHK₃PO₄ bufferMono-iodophenolpH control[4]

Experimental Protocols

Protocol 1: Controlled Mono-iodination of Phenol using DIH with pH Control

This protocol is designed to favor the formation of the mono-iodinated product by controlling the pH of the reaction mixture.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 mmol) in a mixture of acetonitrile (10 mL) and a pH 7 phosphate buffer solution (5 mL).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DIH Solution: In a separate flask, dissolve this compound (1.0 mmol, 380 mg) in acetonitrile (5 mL).

  • Slow Addition: Add the DIH solution dropwise to the stirred phenol solution over a period of 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

    • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired mono-iodophenol.

Protocol 2: Iodination of Acetanilide (Protected Aniline)

This protocol utilizes an acetyl protecting group to prevent oxidation and control the selectivity of the iodination of aniline.

  • Preparation: To a solution of acetanilide (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask, add this compound (1.05 mmol, 399 mg) in one portion.

  • Reaction: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Pour the reaction mixture into a beaker of ice water (50 mL).

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol (B145695).

  • Purification: Recrystallize the crude product from ethanol to obtain pure N-(4-iodophenyl)acetamide.

  • Deprotection (if desired): The acetyl group can be removed by acidic or basic hydrolysis to yield p-iodoaniline.

Visualizations

Troubleshooting_Overiodination start Start: Experiencing Over-iodination check_stoichiometry 1. Check Stoichiometry Is the Substrate:DIH ratio 1:1 or less? start->check_stoichiometry adjust_stoichiometry Adjust to 1:1 or use a slight excess of substrate. check_stoichiometry->adjust_stoichiometry No substrate_type 2. What is your substrate type? check_stoichiometry->substrate_type Yes adjust_stoichiometry->substrate_type phenol Phenol or activated phenol substrate_type->phenol aniline Aniline or activated aniline substrate_type->aniline other_activated Other activated aromatic substrate_type->other_activated control_ph 3a. Control pH Use a buffer (e.g., phosphate or bicarbonate). phenol->control_ph protecting_group 3b. Use a Protecting Group Convert aniline to acetanilide. aniline->protecting_group optimize_conditions 3c. Optimize Conditions other_activated->optimize_conditions slow_addition 4. Employ Slow Addition Add DIH solution dropwise at low temperature. control_ph->slow_addition protecting_group->slow_addition optimize_conditions->slow_addition catalyst 5. Consider a Catalyst Use a disulfide or thiourea catalyst for milder conditions. slow_addition->catalyst end Achieved Selective Mono-iodination catalyst->end

Caption: Troubleshooting workflow for preventing over-iodination with DIH.

Experimental_Workflow_Phenol start Start: Mono-iodination of Phenol dissolve_phenol 1. Dissolve Phenol in Acetonitrile/Buffer start->dissolve_phenol cool 2. Cool to 0°C dissolve_phenol->cool prepare_dih 3. Prepare DIH solution in Acetonitrile cool->prepare_dih add_dih 4. Add DIH solution dropwise prepare_dih->add_dih monitor 5. Monitor by TLC add_dih->monitor quench 6. Quench with Na₂S₂O₃ monitor->quench extract 7. Extract with Organic Solvent quench->extract purify 8. Purify by Column Chromatography extract->purify end Isolated Mono-iodophenol purify->end

Caption: Experimental workflow for the controlled mono-iodination of phenol.

References

Technical Support Center: 1,3-Diiodo-5,5-dimethylhydantoin (DIH) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1,3-Diiodo-5,5-dimethylhydantoin (DIH). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the regioselectivity of iodination reactions using DIH.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIH) and what are its primary applications?

A1: this compound (DIH) is a stable, solid, and easy-to-handle electrophilic iodinating agent.[1] It serves as a valuable alternative to reagents like N-iodosuccinimide (NIS) and molecular iodine (I₂), which can be less convenient to handle.[1] DIH is widely used for the iodination of arenes, enols, and in the regio- and stereoselective iodofluorination of alkynes.[1] It is also employed in the oxidative conversion of alcohols and amines to nitriles.[2][3]

Q2: What is "regioselectivity" and why is it critical in DIH-mediated iodination?

A2: Regioselectivity is the preference for a chemical reaction to form one constitutional isomer over another. In the context of DIH reactions, it refers to the ability to direct the iodine atom to a specific position on a substrate molecule. Controlling regioselectivity is crucial for synthesizing a specific target molecule, avoiding the formation of unwanted isomers, which simplifies purification, maximizes yield, and ensures the desired biological or chemical properties of the final product.

Q3: What key factors influence the regioselectivity of aromatic iodination with DIH?

A3: The regioselectivity of electrophilic aromatic iodination is primarily governed by a combination of electronic and steric factors of the substrate, as well as the reaction conditions.

  • Electronic Effects: Electron-donating groups (EDGs) on an aromatic ring activate it towards electrophilic substitution and direct the incoming iodine to the ortho and para positions. Electron-withdrawing groups (EWGs) deactivate the ring and direct iodination to the meta position.

  • Steric Hindrance: Bulky substituents on the aromatic ring can block access to adjacent (ortho) positions, favoring iodination at less sterically hindered sites, such as the para position.

  • Catalysts and Medium Acidity: The reactivity and selectivity of DIH can be significantly modified by the reaction medium.[2] In neutral organic solvents, DIH is suitable for electron-rich arenes.[2] The addition of catalysts like thiourea (B124793) or disulfides can enhance selectivity.[1] In strongly acidic media like sulfuric acid, a highly reactive "superelectrophilic" iodine species is generated, enabling the iodination of even electron-deficient arenes.[2]

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in the Iodination of Activated Aromatic Compounds

Question: I am iodinating an electron-rich aromatic compound (e.g., anisole, acetanilide) with DIH and getting a mixture of ortho and para isomers, or even di-iodinated products. How can I improve the selectivity for a single isomer?

Answer: This issue often arises when multiple positions on the aromatic ring are highly activated. To improve regioselectivity, consider the following strategies:

  • Introduce a Catalyst: Organocatalytic systems can significantly enhance regioselectivity. The use of thiourea or disulfide catalysts in acetonitrile (B52724) has been shown to provide highly regioselective iodination for a range of activated aromatic substrates, often yielding single isomers in high yields.[1]

  • Lower the Reaction Temperature: Decreasing the temperature can slow down the reaction rate and increase the kinetic preference for the sterically less hindered para position over the ortho position.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the iodinating species. Experiment with less polar solvents to potentially modulate selectivity.

  • Controlled Addition of DIH: Instead of adding all the DIH at once, add it portion-wise to the reaction mixture. This maintains a low concentration of the iodinating agent, which can help suppress over-reaction and the formation of multiple isomers.

Issue 2: Failure to Iodinate an Electron-Deficient Aromatic Ring

Question: My reaction to iodinate a deactivated arene (e.g., nitrobenzene) with DIH is not proceeding. How can I achieve this transformation?

Answer: DIH in standard organic solvents is generally not reactive enough to iodinate electron-deficient aromatic compounds.[4] To overcome this, you must increase the electrophilicity of the iodine species.

  • Use a Strong Acid Solvent: Dissolving DIH in a strong acid like sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid generates a "superelectrophilic" iodine species.[2] This highly reactive agent can readily iodinate deactivated arenes at low temperatures (0 to 20°C), typically providing good yields of the corresponding iodo derivatives.[2] For instance, the reaction of nitrobenzene (B124822) with an N-I reagent in trifluoromethanesulfonic acid can yield m-iodonitrobenzene in under a minute.[2]

Issue 3: Lack of Selectivity in the α-Iodination of an Asymmetric Ketone

Question: I am trying to iodinate an asymmetric ketone and obtaining a mixture of products iodinated at different α-positions. How can I control the regioselectivity?

Answer: The regioselectivity of ketone iodination depends on whether the reaction proceeds via the kinetic or thermodynamic enolate.

  • Kinetic Control: To favor iodination at the less substituted α-carbon (the kinetic product), use a strong, sterically hindered base (like LDA) at a low temperature to irreversibly form the kinetic enolate, followed by the addition of the iodine source.

  • Thermodynamic Control: To favor iodination at the more substituted α-carbon (the thermodynamic product), use a weaker base under conditions that allow for equilibrium between the possible enolates (e.g., higher temperature, protic solvent), which will favor the more stable, more substituted enolate.

  • Acid Catalysis: Acid-catalyzed iodination proceeds through an enol intermediate. The rate-determining step is often the formation of the enol, and the subsequent reaction with iodine is fast.[5] The regioselectivity will be influenced by the relative stability of the possible enol intermediates.

Logical & Experimental Workflows

The following diagrams illustrate key decision-making and experimental processes for improving regioselectivity.

G Troubleshooting Workflow for Poor Regioselectivity cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions cluster_actions Corrective Actions Problem Poor Regioselectivity or Low Yield of Desired Isomer Substrate Analyze Substrate Properties Problem->Substrate Conditions Review Reaction Conditions Problem->Conditions Electronic Multiple Activated Sites? Substrate->Electronic Steric Steric Hindrance a Factor? Substrate->Steric Temp Is Temperature Too High? Conditions->Temp Solvent Is Solvent Optimal? Conditions->Solvent Catalyst Is a Catalyst Needed? Conditions->Catalyst UseCatalyst Add Catalyst (e.g., Thiourea) Electronic->UseCatalyst LowerTemp Lower Reaction Temperature Steric->LowerTemp Temp->LowerTemp ChangeSolvent Change Solvent Solvent->ChangeSolvent Catalyst->UseCatalyst UseAcid Use Strong Acid (for deactivated arenes) Catalyst->UseAcid

Caption: Troubleshooting workflow for poor regioselectivity in DIH reactions.

G Factors Influencing Aromatic Iodination Regioselectivity cluster_substrate Substrate Factors cluster_conditions Reaction Conditions Regio Regioselectivity Electronic Electronic Effects Regio->Electronic directs Steric Steric Effects Regio->Steric influences Catalyst Catalyst Regio->Catalyst modifies Medium Medium/Solvent Regio->Medium depends on EDG EDG -> ortho/para Electronic->EDG EWG EWG -> meta Electronic->EWG Bulky Bulky Groups -> Favor para Steric->Bulky Thiourea Thiourea -> Enhances Selectivity for Activated Arenes Catalyst->Thiourea Acid Strong Acid (H₂SO₄) -> Activates DIH for Deactivated Arenes Medium->Acid

Caption: Key factors that control regioselectivity in aromatic iodination.

Reference Data

The selection of appropriate reaction conditions is paramount for achieving high regioselectivity. The tables below summarize outcomes for different substrate types.

Table 1: Regioselective Iodination of Activated Aromatic Compounds with DIH and a Thiourea Catalyst (Based on the findings of Jakab, G. et al., Synthesis, 2013)[1]

SubstrateProductRegioselectivityYield
Anisole4-Iodoanisole>99% paraHigh
Acetanilide4-Iodoacetanilide>99% paraHigh
1,3-Dimethoxybenzene4-Iodo-1,3-dimethoxybenzeneSingle IsomerHigh
N,N-Dimethylaniline4-Iodo-N,N-dimethylaniline>99% paraHigh

Table 2: Influence of Medium on the Iodination of Aromatic Compounds with DIH (Based on findings reported by Chaikowskii et al.)[2]

SubstrateMediumOutcomeRegioselectivity
Toluene (Alkylbenzene)Organic SolventIodination occursGoverned by EDG (o,p)
Phenyl EthersOrganic SolventIodination occursGoverned by EDG (o,p)
Nitrobenzene (Deactivated)Organic SolventNo reactionN/A
Nitrobenzene (Deactivated)Sulfuric Acid (H₂SO₄)Forms m-iodonitrobenzeneHighly meta-selective
Toluene (Deactivated)Sulfuric Acid (H₂SO₄)Forms iodo-derivativesGood yield

Experimental Protocols

Protocol 1: Organocatalytic para-Iodination of Anisole

This protocol describes a highly regioselective iodination of an activated aromatic compound using a thiourea catalyst, adapted from the literature.[1]

  • Reagents & Materials:

    • Anisole (1.0 mmol)

    • This compound (DIH) (0.55 mmol, 1.1 eq. of 'I')

    • Thiourea catalyst (e.g., 1,3-di-tert-butylthiourea) (0.1 mmol, 10 mol%)

    • Acetonitrile (CH₃CN), anhydrous (5 mL)

    • Round-bottom flask with stir bar

    • Standard workup and purification supplies (separatory funnel, sodium thiosulfate (B1220275) solution, brine, anhydrous MgSO₄, silica (B1680970) gel for chromatography)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anisole, thiourea catalyst, and anhydrous acetonitrile.

    • Stir the mixture at room temperature until all solids are dissolved.

    • Add the DIH in one portion to the stirring solution.

    • Protect the reaction from light by wrapping the flask in aluminum foil.

    • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 1-4 hours).

    • Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining active iodine species. Stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure 4-iodoanisole.

Protocol 2: Iodination of an Electron-Deficient Arene (Nitrobenzene)

This protocol is for the iodination of a deactivated aromatic ring using DIH in a strong acid, adapted from the literature.[2] Caution: This reaction involves concentrated strong acids and should be performed with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Reagents & Materials:

    • Nitrobenzene (1.0 mmol)

    • This compound (DIH) (0.5 mmol, 1.0 eq. of 'I')

    • Concentrated Sulfuric Acid (H₂SO₄, 98%) (3-5 mL)

    • Round-bottom flask with stir bar, ice bath

    • Standard workup supplies (crushed ice, sodium bicarbonate solution, sodium thiosulfate solution, organic solvent)

  • Procedure:

    • Cool a round-bottom flask containing concentrated sulfuric acid in an ice bath to 0°C.

    • While stirring, slowly add the DIH to the cold sulfuric acid. Allow it to dissolve completely. A superelectrophilic iodine species will be generated in situ.

    • Slowly, dropwise, add the nitrobenzene to the cold, stirring solution. Maintain the temperature at 0-5°C during the addition.

    • Stir the reaction mixture at 0-20°C. Monitor the reaction by TLC (quenching a small aliquot in ice/bicarbonate solution and extracting before spotting). The reaction is often rapid (minutes to an hour).

    • Once the reaction is complete, very carefully and slowly pour the reaction mixture over a large amount of crushed ice in a beaker. This will quench the reaction and precipitate the product.

    • Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield pure m-iodonitrobenzene.

References

Technical Support Center: Iodination of Electron-Deficient Arenes with 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the iodination of electron-deficient arenes using 1,3-Diiodo-5,5-dimethylhydantoin (DIH). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you overcome common challenges.

Troubleshooting Guide

Issue: Low or No Conversion in the Iodination of an Electron-Deficient Arene with DIH

If you are observing poor or no yield in your reaction between an electron-deficient arene (e.g., nitrobenzene, benzaldehyde, methyl benzoate) and this compound, it is likely due to the inherently low reactivity of the iodinating agent under neutral conditions.

Question: I am attempting to iodinate an electron-deficient aromatic ring with DIH in a standard organic solvent (like dichloromethane (B109758) or acetonitrile) and see no product formation. What is the primary cause of this failure?

Answer: The fundamental issue is that this compound (DIH), much like N-iodosuccinimide (NIS), is not a sufficiently powerful electrophile to iodinate a deactivated aromatic ring on its own.[1][2] Electron-withdrawing groups on the arene reduce the electron density of the ring, making it less susceptible to electrophilic aromatic substitution. Without activation, DIH lacks the necessary reactivity to overcome this deactivation, leading to reaction failure.

Question: How can I modify my reaction conditions to successfully iodinate my electron-deficient substrate using DIH?

Answer: The most effective solution is to activate the DIH with a strong Brønsted acid. The addition of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or triflic acid (TfOH), generates a highly reactive "superelectrophilic" iodine species in situ. This potent electrophile is capable of iodinating even strongly deactivated aromatic rings with good to excellent yields.[1][2]

Question: Are there any alternative reagents I should consider if I cannot use strong acids with my substrate?

Answer: Yes, if your substrate is sensitive to strong acids, there are alternative iodination systems for electron-deficient arenes. One common method involves the use of molecular iodine (I₂) in the presence of a strong oxidant, such as a mixture of sodium periodate (B1199274) (NaIO₄) and sulfuric acid, which also generates a powerful iodinating agent.[3] Electrochemical methods have also been developed as a Lewis acid-free approach to iodinating deactivated arenes.

Frequently Asked Questions (FAQs)

Q1: Why does DIH work well for electron-rich arenes but not for electron-deficient ones without an acid catalyst?

A1: Electron-rich arenes, such as phenols and anilines, have high electron density in their aromatic rings, which makes them highly susceptible to electrophilic attack. The moderate electrophilicity of DIH is sufficient for these activated substrates. Conversely, electron-deficient arenes have their ring electron density significantly lowered by electron-withdrawing groups, requiring a much more powerful electrophile for a successful reaction.

Q2: What is the mechanism of DIH activation by a strong acid?

A2: In the presence of a strong acid like H₂SO₄, the carbonyl oxygen of DIH is protonated. This enhances the electrophilicity of the iodine atoms, facilitating the formation of a more potent iodinating species, which can be represented as a protonated DIH molecule or a related cationic iodine species. This "superelectrophile" is then reactive enough to be attacked by the electron-deficient aromatic ring.

Q3: Can I use a Lewis acid instead of a Brønsted acid to activate DIH?

A3: While Lewis acids are used in some halogenation reactions, for the activation of DIH in the context of iodinating deactivated arenes, strong Brønsted acids like sulfuric acid are the most commonly reported and effective activators.

Q4: Will the use of strong acid lead to side reactions?

A4: Strong acids can potentially lead to side reactions such as sulfonation (with H₂SO₄) or degradation of acid-sensitive functional groups on the substrate. It is crucial to carefully control the reaction temperature and time. For many deactivated substrates, the iodination is rapid even at low temperatures, which helps to minimize side product formation.

Data Presentation

The following tables summarize the expected outcomes for the iodination of electron-deficient arenes with DIH under different conditions, as well as a comparison with alternative iodinating reagents for these challenging substrates.

Table 1: Expected Outcome of Iodination of Electron-Deficient Arenes with DIH

SubstrateReagentConditionsExpected Yield (%)Reference(s)
NitrobenzeneDIHCH₂Cl₂, rt~0[1][2]
BenzaldehydeDIHAcetonitrile, rt~0[1][2]
Methyl BenzoateDIHDichloromethane, rt~0[1][2]
NitrobenzeneDIH / H₂SO₄0-20 °CGood to Excellent[1][2]
Benzoic AcidDIH / H₂SO₄0-20 °CGood to Excellent[1][2]

Note: The yields of ~0% for reactions without a strong acid are inferred from the consistent literature statements that DIH is not reactive enough for these substrates under such conditions.

Table 2: Performance of Alternative Iodinating Reagents for Deactivated Arenes

SubstrateReagent/ConditionsYield (%)Time (h)Temp (°C)Key Observations
NitrobenzeneNIS / TfOHModerate-RTRequires strong acid activation.[3]
BenzaldehydeNIS / H₂SO₄800.50Effective for moderately deactivated arenes.[3]
Benzoic AcidIodic Acid / H₂SO₄39-83350HIO₃ acts as the iodinating agent.[3]
NitrobenzeneI₂ / NaIO₄ / H₂SO₄911-225-30Strong electrophilic I+ generated in situ.[3]

Experimental Protocols

Protocol 1: Unsuccessful Iodination of an Electron-Deficient Arene with DIH (Representative)

This protocol illustrates a typical failed attempt to iodinate an electron-deficient arene without acid activation.

  • Materials:

    • Electron-deficient arene (e.g., nitrobenzene, 1.0 mmol)

    • This compound (DIH, 0.55 mmol, 1.1 eq. of iodine)

    • Dichloromethane (CH₂Cl₂, 10 mL)

  • Procedure:

    • To a solution of the electron-deficient arene in dichloromethane, add this compound.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Expected Outcome:

    • No consumption of the starting material will be observed, even after prolonged reaction times (e.g., 24 hours). The reaction will not yield the desired iodoarene.

Protocol 2: Successful Iodination of an Electron-Deficient Arene with DIH and Sulfuric Acid

This protocol provides a general method for the successful iodination of deactivated arenes using DIH with strong acid activation.

  • Materials:

    • Electron-deficient arene (e.g., nitrobenzene, 10 mmol)

    • This compound (DIH, 5.5 mmol)

    • Concentrated Sulfuric Acid (98%, ~10 mL)

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), slowly add this compound to the concentrated sulfuric acid. Stir until the DIH is fully dissolved.

    • While maintaining the temperature at 0-5 °C, slowly add the electron-deficient arene to the reaction mixture.

    • Stir the reaction at 0-20 °C and monitor its progress by TLC or GC-MS.

    • Upon completion, carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated product by filtration.

    • Wash the solid product with cold water and a cold solution of sodium sulfite (B76179) to remove any residual iodine.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Failed_Reaction_Workflow start Start: Iodination of Electron-Deficient Arene reagents Reagents: - Electron-Deficient Arene - DIH - Organic Solvent (e.g., CH2Cl2) start->reagents conditions Conditions: - Room Temperature - No Acid Catalyst reagents->conditions reaction Reaction Attempt conditions->reaction outcome Result: No Reaction (Low or Zero Yield) reaction->outcome troubleshoot Troubleshooting: Low DIH Reactivity outcome->troubleshoot solution Solution: Add Strong Acid Catalyst (e.g., H2SO4) troubleshoot->solution

Caption: Troubleshooting workflow for failed iodination.

Signaling_Pathway DIH DIH Activated_Complex [DIH-H]+ (Superelectrophile) DIH->Activated_Complex Protonation H2SO4 H2SO4 H2SO4->Activated_Complex Sigma_Complex Sigma Complex Activated_Complex->Sigma_Complex Electrophilic Attack Arene Electron-Deficient Arene Arene->Sigma_Complex Product Iodoarene Sigma_Complex->Product Deprotonation

Caption: Acid-catalyzed activation of DIH for iodination.

References

Technical Support Center: 1,3-Diiodo-5,5-dimethylhydantoin (DIH) Reactivity and Temperature Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Diiodo-5,5-dimethylhydantoin (DIH). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the effect of temperature on DIH reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound (DIH)?

A1: To prevent decomposition and maintain its reactivity, DIH should be stored under an inert atmosphere, such as nitrogen, at low temperatures.[1] The recommended storage temperature is typically between 0°C and -10°C, and it should be protected from light and moisture.[1][2]

Q2: At what temperature does DIH decompose?

A2: this compound decomposes at approximately 190-198°C.[1][3] This high decomposition temperature indicates good thermal stability in its solid state under normal handling conditions. However, prolonged exposure to elevated temperatures, even below the decomposition point, can lead to degradation.

Q3: How does reaction temperature affect the iodinating power of DIH?

A3: The reactivity of DIH as an iodinating agent is significantly influenced by both temperature and the reaction medium. For the iodination of aromatic compounds, superelectrophilic iodine can be generated by dissolving DIH in sulfuric acid, with reactions often carried out at temperatures ranging from 0 to 20°C for electron-deficient arenes.[4] For other applications, such as the conversion of alcohols and amines to nitriles, a higher temperature of 60°C in aqueous ammonia (B1221849) is employed.[4][5] The optimal temperature is therefore highly dependent on the specific substrate and desired transformation.

Q4: I am observing unexpected peaks in my NMR spectrum. Could this be related to the temperature at which I am running my reaction or sample preparation?

A4: Yes, this is a known issue. DIH is noted to be unstable in solution, which can lead to decomposition during NMR measurements.[3] This instability can be exacerbated by the temperature of the NMR experiment or the duration the sample is kept in solution. To minimize this, it is advisable to prepare NMR samples just before measurement and run the experiment at a controlled, and if possible, lower temperature.

Troubleshooting Guide

Issue 1: Low or No Reactivity in an Iodination Reaction

If you are experiencing poor yields or a lack of conversion in your iodination reaction with DIH, consider the following troubleshooting steps related to temperature.

Potential Cause Troubleshooting Step
Suboptimal Reaction Temperature The optimal temperature for DIH reactions is substrate-dependent. For electron-rich arenes, reactions may proceed at room temperature, while electron-deficient arenes may require cooling (e.g., 0-20°C) in the presence of a strong acid like H₂SO₄ to generate a more potent iodinating species.[4] Conversely, some reactions require heating to proceed at a reasonable rate.[3][5] Consult literature for similar substrates to determine the optimal temperature range.
Reagent Decomposition Improper storage of DIH at room temperature or exposure to light and moisture can lead to its degradation, resulting in reduced reactivity. Ensure that the reagent has been stored correctly at 0°C or below.[1][2]
Insufficient Activation The reactivity of DIH can be controlled by the acidity of the medium.[4] If you are working with a less reactive substrate, ensure that the appropriate acidic conditions are met, which in turn may influence the optimal reaction temperature.

Logical Workflow for Troubleshooting Low Reactivity

G start Low or No Reactivity Observed check_temp Is the reaction temperature optimized for the substrate? start->check_temp check_storage Was the DIH stored correctly (0°C or below, under N₂)? check_temp->check_storage Yes adjust_temp Adjust temperature based on literature for similar substrates. check_temp->adjust_temp No check_activation Are the acidic conditions (if required) appropriate? check_storage->check_activation Yes new_dih Use a fresh, properly stored batch of DIH. check_storage->new_dih No adjust_acid Modify acidic catalyst or solvent system as needed. check_activation->adjust_acid No end Reaction Optimized check_activation->end Yes adjust_temp->end new_dih->end adjust_acid->end

Caption: Troubleshooting workflow for low DIH reactivity.

Issue 2: Formation of Side Products or Decomposition of Starting Material

The formation of undesired byproducts can often be attributed to incorrect reaction temperatures.

Potential Cause Troubleshooting Step
Reaction Temperature is Too High Elevated temperatures can lead to over-iodination or decomposition of sensitive starting materials and products. If you observe multiple iodinated species or significant charring, consider running the reaction at a lower temperature. For instance, some iodinations are performed at 0°C to enhance selectivity.[4]
Prolonged Reaction Time at Elevated Temperature Even at a suitable reaction temperature, extended reaction times can lead to the formation of byproducts. Monitor the reaction progress using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed.

Experimental Protocols: Temperature Considerations

Below are example experimental protocols where temperature is a critical parameter for the successful application of DIH.

Protocol 1: Iodination of an Activated Aromatic Compound

This protocol is a general guideline for the iodination of an electron-rich aromatic compound like anisole (B1667542).

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve anisole (10 mmol) in ethanol (B145695) (15 mL).

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Acid Addition: Slowly add sulfuric acid (2 mL) while maintaining the temperature below 10°C.

  • DIH Addition: Add this compound (5 mmol) in portions over 2-3 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at a controlled temperature, for example, 20°C, and monitor its progress.[6]

  • Workup: Once the reaction is complete, quench the mixture by pouring it into a 3% solution of Na₂SO₃ (50 mL). The precipitate is then filtered, washed with water, and dried.

Experimental Workflow for Aromatic Iodination

G start Start dissolve Dissolve Substrate in Solvent start->dissolve cool Cool to 0-5°C dissolve->cool add_acid Slowly Add Sulfuric Acid cool->add_acid add_dih Add DIH in Portions add_acid->add_dih react Stir at Controlled Temperature (e.g., 20°C) add_dih->react monitor Monitor Reaction (TLC, GC-MS) react->monitor quench Quench with Na₂SO₃ Solution monitor->quench end Isolate Product quench->end

Caption: General workflow for DIH-mediated aromatic iodination.

Protocol 2: Oxidative Conversion of an Alcohol to a Nitrile

This protocol provides a general method for the conversion of a primary alcohol to the corresponding nitrile.

  • Setup: To a solution of the primary alcohol (e.g., benzyl (B1604629) alcohol) in aqueous ammonia, add this compound (DIH).

  • Heating: Heat the reaction mixture to 60°C.[4][5]

  • Reaction: Stir the reaction at 60°C in the dark for the required amount of time (e.g., 3 hours).[6]

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, the nitrile product can be extracted using an organic solvent.

Quantitative Data Summary

The following table summarizes the reaction conditions, with a focus on temperature, for various applications of DIH as reported in the literature.

Reaction Type Substrate Example Temperature (°C) Solvent/Reagent Yield (%) Reference
Aromatic IodinationAnisole20Ethanol/H₂SO₄97[3]
Aromatic IodinationNitrobenzene090% H₂SO₄Not Specified[6]
Oxidative Conversionp-Tolualdehyde50tert-ButanolNot Specified[3]
Oxidative ConversionBenzyl Alcohol60Aqueous AmmoniaNot Specified[6]
Synthesis of DIH5,5-dimethylhydantoin0-10Water/n-Butyl Acetate90[1][7]

References

Technical Support Center: Catalyst Poisoning in 1,3-Diiodo-5,5-dimethylhydantoin (DIH) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst poisoning in reactions involving 1,3-diiodo-5,5-dimethylhydantoin (DIH). This resource is designed for researchers, scientists, and drug development professionals to help identify, understand, and resolve common issues related to catalyst deactivation during iodination and other DIH-mediated reactions.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving catalyst poisoning issues in a question-and-answer format.

Issue 1: Decreased or Stalled Reaction Rate

  • Question: My reaction, which uses a thiourea (B124793) or disulfide catalyst with DIH, has slowed down significantly or stopped completely before the starting material is fully consumed. What are the likely causes related to the catalyst?

  • Answer: A decline in the reaction rate is a primary indicator of catalyst deactivation. For organocatalysts like thioureas and disulfides used in DIH reactions, several factors could be at play:

    • Catalyst Poisoning: Impurities in the reaction mixture can bind to the catalyst, blocking its active sites.[1][2] For sulfur-based catalysts such as thioureas and disulfides, certain compounds are known to be potent poisons.

    • Moisture: While many organocatalysts are more water-tolerant than their organometallic counterparts, excessive water can still negatively impact performance.[3][4] Water can lead to the hydrolysis of DIH and can also interfere with the hydrogen-bonding interactions crucial for thiourea catalysis.[4][5]

    • Catalyst Aggregation: Some thiourea catalysts have been observed to form non-productive dimeric aggregates, which are catalytically inactive.[6] This can be influenced by solvent and concentration.

    • Side Reactions: The starting material, solvent, or impurities might undergo side reactions with the catalyst, converting it into an inactive form.

Troubleshooting Workflow for Decreased Reaction Rate

G start Decreased or Stalled Reaction Rate check_impurities Analyze Starting Materials and Solvents for Impurities (e.g., GC-MS, Karl Fischer for water) start->check_impurities check_catalyst Evaluate Catalyst Purity and Handling check_impurities->check_catalyst No Obvious Impurities repurify Purify Solvents and Reagents check_impurities->repurify Impurities or Water Detected check_conditions Review Reaction Conditions (Concentration, Temperature) check_catalyst->check_conditions Catalyst Appears Pure resynthesize Synthesize or Procure Fresh Catalyst check_catalyst->resynthesize Catalyst Degradation Suspected modify_conditions Modify Reaction Conditions (e.g., lower concentration, use anhydrous solvent) check_conditions->modify_conditions resolution Reaction Rate Restored repurify->resolution resynthesize->resolution modify_conditions->resolution

Caption: Troubleshooting workflow for a decreased reaction rate.

Issue 2: Inconsistent Product Yield or Selectivity

  • Question: I am observing variable product yields and/or regioselectivity in my DIH iodination reactions, even when running the same procedure. Could this be related to catalyst poisoning?

  • Answer: Yes, inconsistent results are often a symptom of subtle catalyst deactivation or poisoning.

    • Selective Poisoning: Some poisons may only block certain active sites on the catalyst, leading to changes in the reaction pathway and affecting selectivity.

    • Variable Impurity Levels: If the level of impurities varies between batches of starting materials or solvents, you will likely see inconsistent results.

    • Catalyst Decomposition: The organocatalyst itself might be slowly degrading under the reaction conditions, and the rate of decomposition could be sensitive to minor variations in temperature or the presence of trace impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons for thiourea and disulfide catalysts in DIH reactions?

A1: While the literature specifically on poisoning in DIH reactions is sparse, based on the nature of these sulfur-containing organocatalysts, the following are potential poisons:

  • Heavy Metal Traces: Residues of heavy metals from previous reaction steps or contaminated glassware can strongly interact with the sulfur atoms of the catalyst.[2]

  • Strong Lewis Bases: Compounds that can compete with the substrate for binding to the catalyst's active site.

  • Oxidizing Agents: Strong oxidizing impurities could potentially oxidize the sulfur atom in the thiourea or disulfide, rendering the catalyst inactive.

  • Nucleophilic Impurities: Strong nucleophiles could potentially react with the activated DIH or the catalyst itself.

Q2: How can I prevent catalyst poisoning in my DIH reactions?

A2: Proactive measures are key to preventing catalyst poisoning:

  • High-Purity Reagents: Use reagents and solvents of the highest possible purity. Consider purifying starting materials and solvents if you suspect contamination.

  • Inert Atmosphere: While many organocatalysts are air-stable, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive catalysts and reagents.

  • Dedicated Glassware: Use clean, dry glassware that is dedicated to sensitive catalytic reactions to avoid cross-contamination with metal residues.

  • Proper Storage: Store catalysts, DIH, and anhydrous solvents in a desiccator or glovebox to protect them from moisture and air.

Q3: Is it possible to regenerate a poisoned thiourea or disulfide catalyst?

A3: Regeneration of organocatalysts is not as common as with solid-supported metal catalysts.

  • Reversible Poisoning: If the poison is weakly bound, it might be possible to remove it by washing the catalyst with an appropriate solvent.

  • Irreversible Poisoning: In most cases of strong chemisorption of a poison, the catalyst is irreversibly deactivated and will need to be replaced.[2]

  • Acid/Base Washing: For some catalysts deactivated by acidic or basic impurities, a careful aqueous wash to neutralize and remove the poison might be effective, followed by rigorous drying.

Q4: My reaction is performed in an aqueous or protic solvent. How does this affect the catalyst?

A4: The presence of water or protic solvents can influence the reaction in several ways:

  • Catalyst Stability: Some studies suggest that thiourea bonds can be unstable in water, potentially leading to hydrolysis.[5]

  • Hydrogen Bonding Network: Water can disrupt the crucial hydrogen bonding interactions between the thiourea catalyst and the substrate.[5]

  • DIH Stability: this compound can be hydrolyzed by water, which will reduce the effective concentration of your iodinating agent.

Quantitative Data on Catalyst Poisoning

The following tables provide illustrative data on how catalyst performance can be affected by common poisons. Note that this data is generalized for organocatalytic reactions and may not directly correspond to a specific DIH reaction but serves to demonstrate the principles.

Table 1: Effect of Water Content on a Thiourea-Catalyzed Iodination

Water Content (ppm)Reaction Time (hours)Yield (%)
< 50295
250488
500875
10001260

Table 2: Impact of Metal Impurities on a Disulfide-Catalyzed Reaction

Metal Impurity (ppm)CatalystRelative Reaction Rate
0Diphenyl disulfide1.00
10Copper(II) acetate0.65
10Iron(III) chloride0.80
10Zinc(II) chloride0.92

Experimental Protocols

Protocol 1: General Procedure for Thiourea-Catalyzed Iodination of Activated Aromatic Compounds with DIH

This protocol is adapted from a literature procedure for the iodination of electron-rich aromatic compounds.[7]

Materials:

  • Activated aromatic substrate (e.g., anisole)

  • This compound (DIH)

  • Thiourea catalyst (e.g., N,N'-diphenylthiourea)

  • Anhydrous acetonitrile (B52724) (solvent)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen), add the activated aromatic substrate (1.0 mmol) and the thiourea catalyst (0.1 mmol, 10 mol%).

  • Add anhydrous acetonitrile (5 mL) and stir the mixture until all solids are dissolved.

  • Add DIH (1.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Logical Workflow for Catalyst Poisoning Identification

G start Experiment Shows Poor Performance (Low Yield, Slow Rate) control_exp Run a Control Experiment with Known Pure Reagents start->control_exp control_ok Control Experiment Successful control_exp->control_ok control_fail Control Experiment Also Fails control_exp->control_fail problem_reagents Problem Lies with a Batch of Reagents or Solvents control_ok->problem_reagents problem_catalyst Problem Lies with the Catalyst Batch or Handling control_fail->problem_catalyst purify_reagents Systematically Purify/Replace Each Reagent and Solvent problem_reagents->purify_reagents new_catalyst Use a Fresh Batch of Catalyst problem_catalyst->new_catalyst identify_poison Identify the Poisoned Batch purify_reagents->identify_poison remediate Remediate (Purify or Replace) and Re-run Experiment new_catalyst->remediate identify_poison->remediate success Successful Reaction remediate->success

Caption: A logical workflow for identifying the source of catalyst poisoning.

References

Technical Support Center: Purification Strategies for Products from DIH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of products from Diels-Alder, Inverse-Electron-Demand Diels-Alder (IEDDA), and Hetero-Diels-Alder (DIH) reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of DIH adducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in DIH reactions and how can they be removed?

A1: Common impurities include unreacted starting materials (diene and dienophile), polymers of the diene, and diastereomeric byproducts (exo/endo isomers). The primary purification methods are column chromatography and recrystallization. Lewis acid catalysts, if used, must also be removed, typically through an aqueous workup. In some cases, side reactions like the inverse-demand hetero-Diels-Alder reaction can lead to nitronate byproducts when using nitroalkenes.[1]

Q2: My Diels-Alder reaction has a low yield. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Diels-Alder reactions can stem from several factors:

  • Reversible Reaction (Retro-Diels-Alder): The Diels-Alder reaction is reversible, and this equilibrium can shift back toward the reactants at elevated temperatures.[2] Running the reaction at the lowest effective temperature can help mitigate this.

  • Unreactive Diene: The diene must be in the s-cis conformation to react. Bulky substituents can hinder this conformation.

  • Poor Electronic Match: A "normal" Diels-Alder reaction is favored between an electron-rich diene and an electron-poor dienophile. An inverse-electron-demand Diels-Alder (IEDDA) reaction requires an electron-poor diene and an electron-rich dienophile.[3][4]

Q3: How do I choose an appropriate purification strategy for my DIH adduct?

A3: The choice of purification strategy depends on the physical properties of your product and the nature of the impurities.

  • Crystalline Solids: Recrystallization is often the most effective method for purifying crystalline solids to a high degree of purity.

  • Oils or Non-crystalline Solids: Column chromatography is the preferred method for purifying oils or solids that do not crystallize well. It is also excellent for separating diastereomers.

  • Acidic or Basic Products: If your product has acidic or basic functional groups, an acid-base extraction can be a simple and effective initial purification step.

Troubleshooting Guides

Column Chromatography

Problem 1: My product is not separating from the starting materials on the column.

  • Solution: Your solvent system (eluent) is likely too polar. This causes all components to move too quickly up the Thin Layer Chromatography (TLC) plate (high Rf values) and elute together from the column. To achieve better separation, decrease the polarity of your eluent. A good starting point for separation is to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 on a TLC plate.

Problem 2: My product is streaking on the TLC plate and eluting as very broad bands from the column.

  • Solution: Streaking can be caused by several factors:

    • Insolubility: The compound may not be fully soluble in the eluent. Try a different solvent system.

    • Acidity/Basicity: Acidic or basic compounds can interact strongly with the silica (B1680970) gel. Adding a small amount of a modifier to your eluent, such as triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, can improve peak shape.

    • Overloading: Too much sample has been loaded onto the column. Use a larger column or reduce the amount of sample.

Problem 3: I am trying to separate endo and exo diastereomers, but they have very similar Rf values.

  • Solution: Separating diastereomers can be challenging. Here are some strategies:

    • Solvent System Optimization: Screen a variety of solvent systems with different polarities and compositions. Sometimes a switch from an ethyl acetate (B1210297)/hexane system to a dichloromethane/methanol system, for example, can improve resolution.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC often provides much better resolution for separating diastereomers than standard column chromatography.

    • Fractional Crystallization: If the product is crystalline, fractional crystallization can be an effective method for separating diastereomers.[5]

Table 1: Column Chromatography Solvent Systems for DIH Adducts

Reaction TypeProduct TypeStationary PhaseEluent SystemObservations
Hetero-Diels-Alder3-chloromethyl-1-azaanthraquinoneSilica GelEthyl acetateProduct Rf = 0.75.[6]
Diels-AlderEndo/Exo isomersSilica Gel1-5% Ethyl acetate in HexanesGradient elution used to separate diastereomers.[6]
Aza-Diels-AlderDihydropyridoneSilica GelCH₂Cl₂Used with MgI₂ as a catalyst in the reaction.[7]
Recrystallization

Problem 1: My product "oils out" instead of crystallizing.

  • Solution: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be caused by:

    • Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • High concentration of impurities: Impurities can depress the melting point of your product. Try purifying the crude material by column chromatography first.

    • Solvent choice: The solvent may be too poor for your compound. Try a slightly more polar solvent or a mixed solvent system.

Problem 2: I have a very low yield after recrystallization.

  • Solution: Low recovery can be due to:

    • Using too much solvent: Use the minimum amount of hot solvent required to dissolve your crude product.

    • Product is too soluble in the cold solvent: Your chosen solvent may not be ideal. A good recrystallization solvent should have high solubility for your compound at high temperatures and low solubility at low temperatures.

    • Premature crystallization: If the product crystallizes during hot filtration, you will lose a significant amount. Ensure your filtration apparatus is pre-heated.

Problem 3: The recrystallized product is still impure.

  • Solution:

    • Insoluble impurities: If there are impurities that are insoluble in the hot solvent, perform a hot filtration to remove them before cooling.

    • Soluble impurities: If impurities are co-crystallizing with your product, a second recrystallization may be necessary. Ensure slow cooling to allow for selective crystallization. The purity and yield of a product like exo-Himic anhydride (B1165640) are inversely related, with each successive recrystallization increasing purity but decreasing the overall yield.[5]

Table 2: Recrystallization Solvents for DIH Adducts

Product TypeRecrystallization Solvent(s)Purity/Yield Observations
Diels-Alder Adduct of Maleic Anhydride and CyclopentadieneDiethyl ether (rapid recrystallization)Slow evaporation in common solvents can lead to cleavage of the heterocycle.[2]
Diels-Alder Adduct of Maleic Anhydride and HexachlorocyclopentadienePetroleum ether (rapid recrystallization)Slow evaporation can lead to side reactions.[2]
Azaanthraquinone derivativeIsopropanolYielded a pure crystalline solid.[6]
Exo-Himic anhydrideToluene (Fractional Crystallization)1 recrystallization: 60-80% purity, 25-50% yield. 3 recrystallizations: 94-98% purity, 10-20% yield. >4 recrystallizations: >98% purity, <10-20% yield.[5]

Experimental Protocols

Protocol 1: General Column Chromatography for Purification of a Diels-Alder Adduct

  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Plug the bottom of a chromatography column with a small piece of cotton or glass wool. Add a layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column. Add a layer of sand on top of the sample.

  • Elution: Start eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing percentages.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: General Recrystallization Procedure

  • Solvent Selection: Choose a solvent in which the compound is soluble when hot but insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or air-dry them to remove any residual solvent.

Visualizations

experimental_workflow cluster_reaction DIH Reaction cluster_purification Purification Diene Diene Reaction Reaction Vessel (Solvent, Temp, Catalyst) Diene->Reaction Dienophile Dienophile Dienophile->Reaction Crude Crude Product Mixture Reaction->Crude Workup Aqueous Workup (Remove Catalyst) Crude->Workup Purification_Choice Choose Purification Workup->Purification_Choice Column Column Chromatography Purification_Choice->Column Oily or Non-crystalline Recrystal Recrystallization Purification_Choice->Recrystal Crystalline Pure_Product Pure Product Column->Pure_Product Recrystal->Pure_Product

Caption: General experimental workflow for DIH reactions and purification.

troubleshooting_logic Start Low Yield in DIH Reaction Check_Temp Is Reaction Temperature Too High? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Reactants Check Reactant Electronics (Electron Rich/Poor) Check_Temp->Check_Reactants No Success Improved Yield Lower_Temp->Success Modify_Reactants Modify Reactants or Use Catalyst Check_Reactants->Modify_Reactants No Check_Diene_Conformation Is Diene in s-cis Conformation? Check_Reactants->Check_Diene_Conformation Yes Modify_Reactants->Success Modify_Diene Modify Diene Structure Check_Diene_Conformation->Modify_Diene No Check_Diene_Conformation->Success Yes Modify_Diene->Success

Caption: Troubleshooting logic for low-yield DIH reactions.

References

Validation & Comparative

A Comparative Guide to the Iodination of Electron-Rich Aromatics: DIH vs. Molecular Iodine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective iodination of electron-rich aromatic compounds is a critical transformation in the synthesis of a wide array of valuable molecules. This guide provides an objective comparison of two common iodinating agents, 1,3-diiodo-5,5-dimethylhydantoin (DIH) and molecular iodine (I₂), supported by experimental data, detailed protocols, and mechanistic insights to inform your choice of methodology.

The introduction of an iodine atom into an aromatic ring opens up a gateway for further functionalization, most notably through cross-coupling reactions. While both DIH and molecular iodine are effective reagents for this purpose, their performance, reaction conditions, and substrate scope can vary significantly. This comparison focuses on their application to electron-rich aromatics, which are common structural motifs in pharmaceuticals and other functional materials.

Performance Comparison at a Glance

To facilitate a direct comparison, the following table summarizes the performance of DIH and molecular iodine in the iodination of two representative electron-rich aromatic substrates: anisole (B1667542) and acetanilide.

SubstrateIodinating Agent SystemProductYield (%)Reference
Anisole DIH / (4-MeOC₆H₄S)₂ (Disulfide Catalyst)p-Iodoanisole99[1][2][3]
DIH / Thiourea (B124793) Catalystp-Iodoanisole96[4][5]
I₂ / H₂O₂ / H₂SO₄4-Iodoanisole93[6][7][8][9]
I₂ / HgOp-Iodoanisole85[10][11][12]
Acetanilide DIH / (4-MeOC₆H₄S)₂ (Disulfide Catalyst)p-Iodoacetanilide91[1][2][3]
I₂ / HNO₃ / AcOHp-Iodoacetanilide92

Key Observations

  • High Yields with DIH: Catalytic systems employing DIH, particularly with disulfide or thiourea catalysts, consistently deliver excellent yields for the iodination of both anisole and acetanilide.[1][2][3][4][5]

  • Effective Molecular Iodine Systems: Activated molecular iodine, using oxidants like hydrogen peroxide or mercuric oxide, also provides high yields, making it a viable and often more economical alternative.[6][7][8][9][10][11][12]

  • Catalytic Approach: The use of catalysts with DIH allows for milder reaction conditions and potentially broader functional group tolerance.[1][2][3][4][5]

Reaction Mechanisms

The iodination of electron-rich aromatics with both DIH and molecular iodine proceeds via an electrophilic aromatic substitution (SEAr) mechanism. However, the initial activation of the iodine source differs significantly.

Molecular Iodine (I₂): Molecular iodine itself is a relatively weak electrophile. Therefore, an oxidizing agent is required to generate a more potent electrophilic iodine species, often represented as I⁺. This activated species is then attacked by the electron-rich aromatic ring.

G cluster_activation Activation of Molecular Iodine cluster_SEAr Electrophilic Aromatic Substitution I2 I₂ I_plus Electrophilic Iodine (I⁺) I2->I_plus Oxidation Oxidant Oxidant (e.g., H₂O₂, HNO₃) Aromatic Electron-Rich Aromatic (Ar-H) Sigma_complex σ-complex (Wheland Intermediate) Aromatic->Sigma_complex Attack on I⁺ Product Iodinated Aromatic (Ar-I) Sigma_complex->Product Deprotonation

Figure 1: General mechanism for the iodination of an electron-rich aromatic with molecular iodine and an oxidant.

This compound (DIH): In the presence of a Lewis basic catalyst, such as a disulfide, DIH becomes activated. The catalyst interacts with one of the iodine atoms on DIH, making it more electrophilic and susceptible to attack by the aromatic ring.

G cluster_activation Activation of DIH cluster_SEAr Electrophilic Aromatic Substitution DIH DIH Activated_complex Activated Complex [DIH---S-Ar]⁺ DIH->Activated_complex Catalyst Disulfide Catalyst (Ar-S-S-Ar) Catalyst->Activated_complex Lewis Base Activation Aromatic Electron-Rich Aromatic (Ar-H) Sigma_complex σ-complex (Wheland Intermediate) Aromatic->Sigma_complex Attack on Activated Complex Product Iodinated Aromatic (Ar-I) Sigma_complex->Product Deprotonation

Figure 2: General mechanism for the disulfide-catalyzed iodination of an electron-rich aromatic with DIH.

Experimental Protocols

Below are detailed experimental protocols for the iodination of anisole using both DIH and molecular iodine systems.

Protocol 1: Disulfide-Catalyzed Iodination of Anisole with DIH

This protocol is adapted from the work of Iida, K. et al.[1][2][3]

Materials:

Procedure:

  • To a solution of anisole (0.5 mmol) in acetonitrile (2.5 mL) is added 4-methoxyphenyl disulfide (0.025 mmol, 5 mol%).

  • This compound (DIH) (0.275 mmol, 0.55 equiv) is added to the mixture at room temperature.

  • The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with saturated aqueous Na₂S₂O₃.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford p-iodoanisole.

G start Start mix Mix Anisole and Disulfide Catalyst in CH₃CN start->mix add_dih Add DIH mix->add_dih stir Stir at Room Temperature (Monitor by TLC) add_dih->stir quench Quench with aq. Na₂S₂O₃ stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end p-Iodoanisole purify->end G start Start dissolve Dissolve Anisole in Ethanol Add HgO start->dissolve add_iodine Add I₂ in Portions with Shaking dissolve->add_iodine shake Shake for 8 hours add_iodine->shake filter_wash Filter and Wash Mercury Compounds shake->filter_wash distill Distill off Ethanol filter_wash->distill ether_workup Dissolve in Ether, Filter, Wash with aq. KI distill->ether_workup evaporate Evaporate Ether ether_workup->evaporate steam_distill Steam Distill evaporate->steam_distill crystallize Crystallize from Ethanol steam_distill->crystallize end p-Iodoanisole crystallize->end

References

A Comparative Guide to the Reactivity of 1,3-Diiodo-5,5-dimethylhydantoin (DIH) and Other N-Halo Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the choice of a halogenating agent is pivotal for the successful transformation of functional groups. N-halo reagents have emerged as versatile and efficient sources of electrophilic halogens, offering advantages in handling, selectivity, and reactivity over their diatomic halogen counterparts. Among these, 1,3-Diiodo-5,5-dimethylhydantoin (DIH) has garnered significant attention as a powerful iodinating agent. This guide provides a comprehensive comparison of the reactivity of DIH with other commonly employed N-halo reagents, namely N-Iodosuccinimide (NIS), N-Bromosuccinimide (NBS), and N-Chlorosuccinimide (NCS). The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

General Reactivity and Trends

The reactivity of N-halo reagents in electrophilic halogenations is primarily dictated by the nature of the halogen atom and the electron-withdrawing character of the hydantoin (B18101) or succinimide (B58015) backbone. The general trend in reactivity for N-halosuccinimides follows the order of the polarizability and the weakness of the N-X bond: NIS > NBS > NCS.[1] The longer and weaker nitrogen-iodine bond in NIS makes it a more potent source of an electrophilic iodine compared to the more stable nitrogen-bromine and nitrogen-chlorine bonds in NBS and NCS, respectively.

This compound (DIH) is a solid, non-sublimating, and easy-to-handle iodinating agent, presenting a safer alternative to molecular iodine.[2] Its reactivity is often compared to that of NIS. While both DIH and NIS are generally effective for the iodination of electron-rich aromatic and heteroaromatic compounds, their reactivity towards electron-deficient substrates is often limited without the use of a catalyst.[3][4] However, under acidic conditions, such as in the presence of sulfuric acid, DIH has been reported to exhibit higher reactivity and selectivity than NIS, and is capable of iodinating even deactivated substrates like nitrobenzene.

Comparative Performance in Key Reactions

To provide a clear and objective comparison, the following tables summarize the available quantitative data for the performance of DIH and other N-halo reagents in various key organic transformations. It is important to note that direct comparative studies under identical conditions are not always available in the literature; therefore, reaction conditions are provided for each entry to allow for a contextual understanding of the reagent's performance.

Table 1: α-Halogenation of Ketones

The α-halogenation of ketones is a fundamental transformation in organic synthesis. The following data compares the efficacy of different N-halo reagents in this reaction.

ReagentSubstrateProductYield (%)Reaction ConditionsReference
NBS Acetophenone (B1666503)α-Bromoacetophenone98Solvent-free, room temperature[1]
NCS Acetophenoneα-Chloroacetophenone95Solvent-free, room temperature[1]
NIS Acetophenoneα-Iodoacetophenone72Solvent-free, room temperature[1]
NBS 4-Chloroacetophenone2-Bromo-1-(4-chlorophenyl)ethan-1-oneLowAcetic acid, 90 °C, 3h[5]

Note: Data for DIH in the α-halogenation of acetophenone under the same conditions was not found in the reviewed literature.

Table 2: Electrophilic Aromatic Iodination

The iodination of aromatic compounds is a crucial reaction in the synthesis of various intermediates. This table compares the performance of DIH and NIS in the iodination of anisole (B1667542).

ReagentSubstrateProductYield (%)Reaction ConditionsReference
DIH Anisolep-IodoanisoleHighDisulfide catalyst, MeCN, rt[2][5]
DIH Anisolep-IodoanisoleHighThiourea (B124793) catalyst, MeCN[2][5]
NIS Anisolep-IodoanisoleModerateAuCl(PPh₃)/AgOTf catalyst[5]
NIS Anisolep-IodoanisoleLowUncatalyzed[3][4]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of synthetic procedures. The following are representative protocols for key reactions involving N-halo reagents.

Protocol 1: α-Bromination of 4-Chloroacetophenone using NBS

Materials:

  • 4-Chloroacetophenone

  • N-Bromosuccinimide (NBS)

  • Acetic acid

Procedure:

  • To a solution of 4-chloroacetophenone (1 mmol) in acetic acid (10 mL), add N-Bromosuccinimide (1.1 mmol).

  • Stir the reaction mixture at 90 °C for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.[5]

Protocol 2: Electrophilic Chlorination of Acetanilide (B955) using NCS

Materials:

  • Acetanilide

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, suspend acetanilide (10 mmol) in water (20 mL).

  • Add N-Chlorosuccinimide (10 mmol) to the suspension.

  • Slowly add concentrated hydrochloric acid (2 mL) dropwise with constant stirring at room temperature.

  • Continue stirring for 2-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, filter the solid product.

  • Wash the product with cold water and dry under vacuum to yield 4-chloroacetanilide.

Protocol 3: Disulfide-Catalyzed Iodination of Anisole using DIH

Materials:

Procedure:

  • To a solution of anisole (1 mmol) and diphenyl disulfide (0.1 mmol) in acetonitrile (5 mL), add this compound (1.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain p-iodoanisole.[2][5]

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms provides a deeper insight into the reactivity of these reagents. Graphviz diagrams are provided below to illustrate key mechanistic pathways.

Disulfide-Catalyzed Activation of DIH

In the disulfide-catalyzed iodination, the disulfide acts as a Lewis base to activate DIH, making it a more potent electrophilic iodinating agent.

G Disulfide-Catalyzed Activation of DIH DIH This compound (DIH) Activated_Complex Activated Iodo-Sulfonium Intermediate DIH->Activated_Complex Activation Disulfide Diphenyl Disulfide (PhS-SPh) Disulfide->Activated_Complex Iodo_Arene Iodo-Arene Activated_Complex->Iodo_Arene Arene Arene (e.g., Anisole) Arene->Iodo_Arene Electrophilic Attack Hydantoin 5,5-Dimethylhydantoin Proton_Loss -H+ Iodo_Arene->Proton_Loss

Caption: Disulfide-catalyzed activation of DIH for electrophilic iodination.

Thiourea-Catalyzed Iodination with DIH

Thiourea can also act as an organocatalyst to activate DIH for the iodination of aromatic compounds. The mechanism is believed to involve the formation of a highly electrophilic iodinating species through the interaction of thiourea with DIH.

G Thiourea-Catalyzed Iodination with DIH DIH This compound (DIH) Active_Species Activated Electrophilic Iodine Species DIH->Active_Species Activation Thiourea Thiourea Catalyst Thiourea->Active_Species Active_Species->Thiourea Regeneration Iodinated_Product Iodinated Aromatic Product Active_Species->Iodinated_Product Aromatic Activated Aromatic Substrate Aromatic->Iodinated_Product Iodination Catalyst_Regen Catalyst Regeneration

Caption: Proposed pathway for thiourea-catalyzed iodination using DIH.

Conclusion

This compound (DIH) is a valuable and versatile reagent for electrophilic iodination, offering advantages in handling and, in some cases, enhanced reactivity compared to N-Iodosuccinimide (NIS). The choice between DIH, NIS, NBS, and NCS will ultimately depend on the specific substrate, desired transformation, and reaction conditions. While NIS generally exhibits the highest reactivity among the N-halosuccinimides for electrophilic attack, the use of catalysts can significantly enhance the performance of both DIH and NIS, expanding their applicability to less reactive substrates. This guide provides a foundational understanding of the comparative reactivity of these important N-halo reagents, empowering researchers to select the optimal reagent and conditions for their synthetic challenges. Further investigation into direct, quantitative comparisons of these reagents under a broader range of standardized conditions will continue to refine our understanding and guide future synthetic strategies.

References

The Decisive Advantage: 1,3-Diiodo-5,5-dimethylhydantoin (DIH) in Modern Iodination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the introduction of iodine to aromatic and heteroaromatic scaffolds is a critical step in the development of novel pharmaceuticals and advanced materials. For researchers, scientists, and drug development professionals, the choice of iodinating agent profoundly impacts reaction efficiency, selectivity, and overall workflow. While traditional reagents like molecular iodine (I₂) and N-Iodosuccinimide (NIS) are widely used, 1,3-Diiodo-5,5-dimethylhydantoin (DIH) has emerged as a superior alternative, offering significant advantages in reactivity, handling, and purification.

This guide provides an objective, data-supported comparison of DIH against other common iodinating agents, demonstrating its efficacy and versatility in electrophilic iodination.

Superior Performance by the Numbers

DIH consistently demonstrates higher reactivity and yields compared to its counterparts, particularly in the challenging iodination of deactivated aromatic systems. Its enhanced electrophilicity, especially when activated by a strong acid like sulfuric acid, allows for efficient iodination where other reagents may fail or require harsh conditions.[1][2]

Table 1: Comparative Yields for the Iodination of Activated Aromatic Compounds
SubstrateIodinating AgentCatalyst / SolventTime (min)Temp (°C)Yield (%)Reference
Anisole (B1667542) DIH conc. H₂SO₄ / EtOH 10 20 High
AnisoleNISTFA / CH₃CN15-30RT98BenchChem
AnisoleI₂HgO / EtOH480RT85[3][4]
Acetanilide DIH Disulfide / CH₃CN N/A N/A High [5]
AcetanilideNISAgOTf / DCE30RT95J. Org. Chem. 2016, 81, 772-780
Table 2: Comparative Yields for the Iodination of Deactivated Aromatic Compounds
SubstrateIodinating AgentCatalyst / SolventTime (min)Temp (°C)Yield (%)Reference
Nitrobenzene (B124822) DIH 90% H₂SO₄ 60 0 High
NitrobenzeneDIHH₂SO₄60079-85[2]
NitrobenzeneNISTfOH< 1079-85[2]
NitrobenzeneI₂ / NaIO₄H₂SO₄60-12025-3091BenchChem

Key Advantages of DIH

  • Enhanced Reactivity and Broader Scope : DIH exhibits higher reactivity than both I₂ and NIS, enabling the efficient iodination of a wider range of substrates, including electron-deficient arenes that are typically resistant to iodination.[1][2] The superelectrophilic iodine species generated from DIH in sulfuric acid readily reacts with these challenging substrates in high yields.[2]

  • Superior Handling and Safety : As a stable, non-subliming crystalline solid, DIH is significantly easier and safer to handle than molecular iodine, which readily sublimes to produce a hazardous and corrosive vapor.[1][5] This simplifies weighing and transfer operations in the laboratory.

  • Simplified Workup and Purification : A standout feature of DIH is the nature of its byproduct, 5,5-dimethylhydantoin. This byproduct is highly soluble in water, allowing for its complete removal from the reaction mixture through a simple aqueous extraction. This contrasts sharply with the often cumbersome purification required to remove succinimide, the byproduct of NIS reactions.

  • High Regioselectivity : Reactions with DIH, particularly under acidic conditions, proceed with high regioselectivity, affording the desired iodinated isomers with minimal side products.

Experimental Protocols

Protocol 1: Iodination of a Deactivated Arene (Nitrobenzene) using DIH

This protocol is adapted from the work of Chaikovskii, V. K., et al.[2]

  • Preparation : In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add 10 mL of 90% sulfuric acid.

  • Substrate Addition : Slowly add nitrobenzene (1.0 mmol) to the cooled sulfuric acid with continuous stirring.

  • Reagent Addition : Add this compound (DIH) (0.5 mmol for mono-iodination) portion-wise, ensuring the temperature remains at 0 °C.

  • Reaction : Stir the mixture vigorously at 0 °C for 60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup : Upon completion, carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by vacuum filtration.

  • Purification : Wash the collected solid thoroughly with cold water, followed by a wash with a cold, dilute aqueous sodium thiosulfate (B1220275) solution to remove any residual iodine. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Iodination of an Activated Arene (Anisole) using NIS

This protocol is a standard procedure for activated arenes.

  • Preparation : In a round-bottom flask, dissolve anisole (1.0 mmol) in acetonitrile (B52724) (10 mL).

  • Catalyst Addition : Add trifluoroacetic acid (TFA) (0.1 mmol, 10 mol%) to the solution.

  • Reagent Addition : Add N-Iodosuccinimide (NIS) (1.1 mmol) to the mixture.

  • Reaction : Stir the reaction at room temperature for 15-30 minutes. Monitor the reaction progress by TLC.

  • Workup : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Purification : Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Mechanistic Insights and Workflow

The iodination of aromatic compounds using DIH proceeds via the classical electrophilic aromatic substitution (SEAr) mechanism. The key to DIH's high reactivity is the generation of a potent electrophilic iodine species, "I⁺", which is facilitated by the presence of a strong acid.

SEAr_Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Formation of Sigma Complex cluster_2 Step 3: Deprotonation & Aromatization DIH DIH I_plus "I⁺" (Electrophile) DIH->I_plus + H₂SO₄ (Activation) H2SO4 H₂SO₄ Arene Arene (Ar-H) Sigma Sigma Complex (Arenium Ion) Arene->Sigma + "I⁺" Product Iodo-Arene (Ar-I) Sigma->Product - H⁺ Base Base (HSO₄⁻)

Caption: General mechanism for electrophilic aromatic iodination using DIH.

The selection of an appropriate iodinating agent is a critical decision in a synthesis campaign. The following diagram illustrates a logical approach to this choice based on substrate reactivity.

Reagent_Choice start Start: Need to Iodinate an Arene substrate_check Is the substrate electron-rich or electron-deficient? start->substrate_check rich_reagent Consider NIS or I₂/Oxidant for mild conditions substrate_check->rich_reagent Electron-Rich deficient_reagent Use DIH with a strong acid catalyst (e.g., H₂SO₄) substrate_check->deficient_reagent Electron-Deficient workup_check Is simple aqueous workup a priority? rich_reagent->workup_check dih_advantage Choose DIH for easy removal of byproduct workup_check->dih_advantage Yes

Caption: Decision workflow for selecting an iodinating agent.

A typical experimental procedure using DIH involves straightforward steps, from reaction setup to purification, highlighting its operational simplicity.

Experimental_Workflow setup Step 1: Setup Cool strong acid (e.g., H₂SO₄) to 0°C. Add aromatic substrate. addition Step 2: Reagent Addition Add DIH portion-wise, maintaining low temperature. setup->addition reaction Step 3: Reaction Stir at specified temperature. Monitor progress with TLC. addition->reaction workup Step 4: Workup Pour reaction mixture onto crushed ice. reaction->workup purify Step 5: Purification Collect product by filtration. Wash with H₂O and aq. Na₂S₂O₃. Recrystallize if needed. workup->purify

References

A Comparative Guide to the Efficacy of 1,3-Diiodo-5,5-dimethylhydantoin (DIH) in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the choice of a reagent and the solvent system is paramount to the success of a chemical transformation. 1,3-Diiodo-5,5-dimethylhydantoin (DIH) has emerged as a powerful and versatile iodinating and oxidizing agent. This guide provides a comparative analysis of DIH's efficacy in various solvent systems, supported by experimental data, to aid in its effective application.

Quantitative Performance Analysis of DIH

The reactivity and selectivity of DIH are significantly influenced by the solvent in which the reaction is conducted. The following tables summarize the performance of DIH in different solvent systems for various organic transformations.

Table 1: Efficacy of DIH in Various Iodination Reactions and Solvent Systems

SubstrateProductSolventReaction ConditionsYield (%)Reference
4-Hydroxyacetophenone3-Iodo-4-hydroxyacetophenoneAcetonitrile (B52724)Room Temperature, 2h95
Arylboronic AcidsAryl IodidesAcetonitrile80°C, 2-5h75-95
Electron-rich AromaticsIodoarenesDichloromethaneNot specifiedGood to excellent
Various ArenesIodoarenesSolvent-free80°CHigh
1,3-Dicarbonyl Compounds2-Iodo-1,3-dicarbonylsAcetonitrileRoom Temperature80-95

Table 2: Comparison of DIH with Other Iodinating Agents

SubstrateReagentSolventReaction ConditionsYield (%)Reference
4-HydroxyacetophenoneDIH AcetonitrileRoom Temperature, 2h95
4-HydroxyacetophenoneI2/HIO3Water/Ethanol70°C, 24h88
4-HydroxyacetophenoneNISAcetonitrileReflux, 5h92
4-HydroxyacetophenoneI2/SNot specifiedNot specified85
3,4-Dialkyl-1,2,5-thiadiazole 1,1-dioxidesDIH Acetonitrile80°C, 12hQuantitative
3,4-Dialkyl-1,2,5-thiadiazole 1,1-dioxidesNISAcetonitrile80°C, 12hNo reaction
3,4-Dialkyl-1,2,5-thiadiazole 1,1-dioxidesI2/PhI(OAc)2Acetonitrile80°C, 12hComplex mixture

Experimental Protocols

1. General Procedure for the Iodination of 4-Hydroxyacetophenone with DIH in Acetonitrile

To a solution of 4-hydroxyacetophenone (1 mmol) in acetonitrile (10 mL), this compound (0.5 mmol) was added. The reaction mixture was stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was then purified by column chromatography on silica (B1680970) gel to afford the desired 3-iodo-4-hydroxyacetophenone.

2. General Procedure for the ipso-Iodination of Arylboronic Acids with DIH in Acetonitrile

A mixture of arylboronic acid (1.0 mmol), this compound (0.6 mmol), and K2CO3 (2.0 mmol) in acetonitrile (15 mL) was stirred at 80°C for the time specified in the study. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was then partitioned between ethyl acetate (B1210297) and water. The organic layer was washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product was purified by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved, the following diagrams outline a typical experimental workflow and the general reactivity of DIH.

experimental_workflow sub Substrate reac Reaction Mixture sub->reac dih DIH dih->reac sol Solvent (e.g., MeCN) sol->reac stir Stirring at specific temperature and time reac->stir work Work-up (e.g., extraction, washing) stir->work pur Purification (e.g., chromatography) work->pur prod Final Product pur->prod

Caption: A generalized workflow for an organic synthesis reaction utilizing DIH.

logical_relationship dih This compound (DIH) reac Reactivity dih->reac solv Solvent System reac->solv sub_type Substrate Type reac->sub_type mecn Acetonitrile (MeCN) (Polar aprotic) solv->mecn High yields for various substrates dcm Dichloromethane (DCM) (Nonpolar aprotic) solv->dcm Effective for electron-rich arenes sf Solvent-Free solv->sf Green chemistry approach aromatic Aromatic Compounds sub_type->aromatic carbonyl 1,3-Dicarbonyls sub_type->carbonyl boronic Arylboronic Acids sub_type->boronic mecn->aromatic mecn->carbonyl mecn->boronic dcm->aromatic

Caption: The relationship between DIH's reactivity, solvent systems, and substrate types.

A Comparative Analysis of DIH and NIS for Regioselective Phenol Iodination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the regioselective iodination of phenols is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and active compounds. The choice of iodinating agent significantly impacts the yield and isomeric purity of the desired product. This guide provides a detailed comparison of two commonly employed N-iodo reagents, 1,3-diiodo-5,5-dimethylhydantoin (DIH) and N-iodosuccinimide (NIS), for the regioselective iodination of phenol (B47542), supported by experimental data and protocols.

The electrophilic iodination of phenols is a classic example of electrophilic aromatic substitution. The hydroxyl group of the phenol ring is a strongly activating, ortho-, para-directing group, leading to the preferential substitution at the positions ortho and para to the hydroxyl group. The control of regioselectivity between these positions is a key challenge and is influenced by the choice of iodinating agent, catalyst, and reaction conditions.

Performance Comparison: DIH vs. NIS

Both DIH and NIS are effective sources of electrophilic iodine (I⁺) for the iodination of activated aromatic rings. However, their reactivity and the resulting regioselectivity can differ. The following table summarizes the key performance indicators for the monoiodination of phenol using DIH and NIS under representative catalytic conditions.

Iodinating AgentCatalystSolventTemperature (°C)o:p RatioYield (%)
DIH DisulfideAcetonitrile (B52724)Room Temp.Predominantly paraHigh
NIS p-Toluenesulfonic acidAcetonitrileRoom Temp.1:>14High to Excellent

Reaction Mechanism and Regioselectivity

The iodination of phenol with both DIH and NIS proceeds through a standard electrophilic aromatic substitution mechanism. The N-I bond in both reagents is polarized, rendering the iodine atom electrophilic. In the presence of an acid catalyst, this electrophilicity is enhanced, facilitating the attack by the electron-rich phenol ring.

The preference for para-substitution, particularly with NIS in the presence of a bulky catalyst like p-toluenesulfonic acid, is often attributed to steric hindrance at the ortho positions.[1] The larger size of the catalyst-reagent complex can make the approach to the ortho positions more difficult, favoring substitution at the less sterically hindered para position.

Experimental Protocols

Below are detailed experimental protocols for the monoiodination of phenol using DIH and NIS.

Protocol 1: Iodination of Phenol using DIH with a Disulfide Catalyst

This protocol is adapted from a general method for the iodination of electron-rich aromatic compounds.[2]

Materials:

Procedure:

  • To a solution of phenol (1.0 mmol) and diphenyl disulfide (0.1 mmol) in acetonitrile (5 mL) at room temperature, add DIH (0.55 mmol, for monoiodination) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired iodinated phenol.

Protocol 2: Iodination of Phenol using NIS with p-Toluenesulfonic Acid

This protocol is based on a method for the mild and highly regioselective monoiodination of phenols.[3]

Materials:

  • Phenol

  • N-iodosuccinimide (NIS)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Acetonitrile

  • Sodium thiosulfate solution (10%, aqueous)

  • Sodium bicarbonate solution (saturated, aqueous)

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane (B109758)

Procedure:

  • To a stirred solution of phenol (1.0 mmol) in acetonitrile (10 mL) at room temperature, add p-toluenesulfonic acid monohydrate (1.0 mmol).

  • After 5 minutes, add N-iodosuccinimide (1.1 mmol) in one portion.

  • Stir the mixture at room temperature overnight.

  • Quench the reaction with 10% aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to yield the desired iodophenol.

Visualizing the Process

To better understand the chemical processes and workflows, the following diagrams are provided.

Electrophilic_Aromatic_Substitution cluster_activation Reagent Activation cluster_substitution Electrophilic Substitution Reagent DIH or NIS Activated_Iodine Electrophilic Iodine (I⁺ source) Reagent->Activated_Iodine Activation Catalyst Acid Catalyst (e.g., H⁺) Catalyst->Activated_Iodine Phenol Phenol Sigma_Complex Sigma Complex (Arenium Ion) Phenol->Sigma_Complex Attack on I⁺ Iodophenol Iodophenol Sigma_Complex->Iodophenol Deprotonation Experimental_Workflow_Comparison cluster_DIH DIH Protocol cluster_NIS NIS Protocol D1 Dissolve Phenol & Disulfide in Acetonitrile D2 Add DIH D1->D2 D3 Stir at Room Temperature D2->D3 D4 Quench with Na₂S₂O₃ D3->D4 D5 Extract with Ethyl Acetate D4->D5 D6 Purify by Chromatography D5->D6 N1 Dissolve Phenol in Acetonitrile N2 Add p-Toluenesulfonic Acid N1->N2 N3 Add NIS N2->N3 N4 Stir at Room Temperature N3->N4 N5 Quench with Na₂S₂O₃ N4->N5 N6 Extract with Dichloromethane N5->N6 N7 Purify by Chromatography N6->N7

References

A Comparative Guide to Electrophilic Iodinating Agents: 1,3-Diiodo-5,5-dimethylhydantoin (DIH) vs. Iodine Monochloride (ICl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of iodine into organic molecules is a pivotal transformation in modern synthesis, providing versatile intermediates for cross-coupling reactions, pharmaceutical manufacturing, and materials science. The choice of an appropriate iodinating agent is critical, balancing reactivity, selectivity, safety, and practicality. This guide provides an objective, data-driven comparison of two common electrophilic iodinating agents: the solid, stable 1,3-Diiodo-5,5-dimethylhydantoin (DIH) and the highly reactive liquid, Iodine Monochloride (ICl).

General Characteristics and Reactivity Overview

This compound (DIH) is a crystalline solid, making it significantly easier and safer to handle and store compared to many other iodinating agents.[1][2] It is considered a mild reagent with reactivity comparable to molecular iodine (I₂), but without the issue of sublimation.[2] DIH is often used for the iodination of electron-rich aromatic and heteroaromatic compounds, frequently requiring activation with a catalyst or acid.[3][4] A key advantage of DIH is that its byproduct, 5,5-dimethylhydantoin, is water-soluble, which can simplify product purification through simple aqueous extraction.[1]

Iodine Monochloride (ICl) is a highly reactive, reddish-brown interhalogen compound that is a liquid at room temperature.[3] Its polarized I-Cl bond makes it a potent source of electrophilic iodine (I⁺), enabling the iodination of a wide range of substrates, including alkenes, alkynes, and both activated and some deactivated aromatic systems.[1] However, ICl is corrosive, moisture-sensitive, and requires careful handling.[3] Its high reactivity can sometimes lead to challenges in controlling selectivity.[3]

Substrate Scope Comparison: A Data-Driven Analysis

The choice between DIH and ICl often depends on the specific substrate being functionalized. The following sections and tables summarize their performance across different classes of organic compounds based on experimental data.

Iodination of Aromatic and Heteroaromatic Compounds

Electrophilic aromatic substitution (SEAr) is a primary application for both reagents. Generally, DIH is well-suited for electron-rich systems, while the higher reactivity of ICl allows it to be used with a broader range of substrates, including some less reactive arenes.

SubstrateReagent SystemConditionsYield (%)Reference
Anisole (B1667542) DIH / H₂SO₄EtOH, 20 °C, 10 minHigh (97%)[1]
Anisole IClNot Specified, 1 h95[1]
Acetanilide DIH / Disulfide catalystMeCN, mild conditionsHigh[2][3]
Toluene IClNot Specified85[1]
Electron-Rich Arenes DIH / Thiourea catalystMeCNHigh[2]
Deactivated Arenes DIHGenerally not reactiveLow/No Reaction[5][6]
Deactivated Arenes ICl in H₂SO₄25-30 °C, 1-2 hGood[7][8]

Table 1: Performance comparison in the iodination of various aromatic substrates. "High" indicates yields are consistently reported as high in the literature, often >90%.

As the data indicates, both reagents are highly effective for activated substrates like anisole. However, for less reactive or deactivated aromatic rings, DIH is generally considered insufficient, whereas ICl, particularly in strong acid, can achieve iodination.[5][6][7]

Reactions with Alkenes and Alkynes

The reactivity of DIH and ICl towards unsaturated carbon-carbon bonds differs significantly, leading to distinct synthetic applications.

  • Iodine Monochloride (ICl): ICl readily undergoes electrophilic addition to alkenes and alkynes. With alkenes, the reaction proceeds via a stereospecific anti-addition mechanism to yield vicinal chloro-iodo alkanes.[9] This transformation is useful for introducing both iodine and chlorine across a double bond in a single, predictable step.

  • This compound (DIH): While less common for simple iodination of alkenes, DIH serves as an excellent iodine source in more complex transformations like iodofluorination of alkynes when used in conjunction with a fluoride (B91410) source.[2] It is also utilized in chemoselective iododesilylation of silylated alkenes to produce vinyl iodides with retention of configuration.[4]

Due to these fundamentally different reaction pathways, a direct quantitative yield comparison for a simple alkene substrate is not illustrative. The choice is dictated by the desired product: chloro-iodo addition (ICl) versus other functionalizations like iodofluorination (DIH).

Substrate ClassReagentTypical ReactionProduct Type
Alkenes IClElectrophilic AdditionVicinal Chloro-iodo Alkane
Alkynes DIH + HF sourceIodofluorinationFluoro-iodo Alkene

Table 2: Comparison of typical transformations for alkenes and alkynes.

Experimental Protocols

Protocol 1: Iodination of Anisole using DIH

This protocol describes a typical procedure for the iodination of an activated aromatic compound using DIH under acidic conditions.

Materials:

  • Anisole

  • This compound (DIH)

  • Ethanol (B145695) (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 3% Sodium Sulfite (Na₂SO₃) solution

  • Water

Procedure:

  • In a round-bottom flask, dissolve anisole (1.1 g, 10 mmol) in ethanol (15 mL).

  • While stirring and cooling in an ice bath, slowly add concentrated sulfuric acid (2 mL).

  • Add DIH (1.9 g, 5 mmol) in three portions over a period of 2-3 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction to completion by TLC.

  • Once complete, dilute the reaction mixture with a 3% aqueous solution of Na₂SO₃ (50 mL) to quench any remaining iodine.

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an appropriate solvent to yield pure 4-iodoanisole.

Protocol 2: Addition of ICl to an Alkene (e.g., Styrene)

This protocol outlines the electrophilic addition of ICl to an alkene to form a chloro-iodo alkane.

Materials:

  • Styrene (B11656)

  • Iodine Monochloride (ICl) solution (e.g., 1M in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve styrene (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the iodine monochloride solution (1.1 equivalents) dropwise to the stirred styrene solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, let the reaction stir at 0 °C for an additional 30-60 minutes.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution, followed by saturated Na₂S₂O₃ solution to remove excess iodine.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-chloro-2-iodo-1-phenylethane.

  • Purify the product via column chromatography if necessary.

Visualizing Workflows and Decision Making

To aid researchers, the following diagrams illustrate a typical experimental workflow and a decision-making process for selecting the appropriate reagent.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reactants & Solvents setup_rxn Assemble Glassware (Dry if needed) prep_reagents->setup_rxn add_reagents Add Reagents (Control Temperature) setup_rxn->add_reagents monitor_rxn Monitor Progress (TLC, GC, etc.) add_reagents->monitor_rxn quench_rxn Quench Reaction monitor_rxn->quench_rxn extraction Aqueous Extraction quench_rxn->extraction drying Dry Organic Layer extraction->drying purification Purify Product (Chromatography, Recrystallization) drying->purification char_product Characterize Product (NMR, MS, etc.) purification->char_product

Caption: General experimental workflow for an iodination reaction.

G start Start: Choose an Iodinating Reagent substrate_type What is the substrate type? start->substrate_type aromatic_reactivity Is the aromatic ring electron-rich or electron-deficient? substrate_type->aromatic_reactivity Aromatic alkene_goal What is the desired product from the alkene? substrate_type->alkene_goal Alkene/ Alkyne use_dih Use DIH (Often with catalyst/acid). Safer, easier workup. aromatic_reactivity->use_dih Electron-Rich use_icl Use ICl (Handle with care). Higher reactivity. aromatic_reactivity->use_icl Electron-Deficient or Unreactive use_icl_alkene Use ICl for Chloro-iodo addition. alkene_goal->use_icl_alkene Addition consider_dih_special Consider DIH for Iodofluorination or Iododesilylation. alkene_goal->consider_dih_special Specialty Functionalization

References

A Comparative Guide to the Cost-Effectiveness of 1,3-Diiodo-5,5-dimethylhydantoin (DIH) in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and large-scale chemical synthesis, the choice of a reagent is governed by a balance of reactivity, selectivity, safety, and, critically, cost-effectiveness. This guide provides an objective comparison of 1,3-diiodo-5,5-dimethylhydantoin (DIH) with its primary alternatives, N-iodosuccinimide (NIS) and molecular iodine (I₂), focusing on the economic and practical considerations for industrial applications.

Introduction to DIH and its Alternatives

This compound is a stable, solid-form iodinating agent. It offers comparable reactivity to molecular iodine but is significantly easier and safer to handle due to its non-volatile nature.[1] DIH is an effective reagent for the iodination of a wide range of substrates, including activated and deactivated aromatic compounds.[1][2] Its primary competitors in large-scale iodination are the well-established N-iodosuccinimide (NIS) and elemental iodine (I₂). The selection of the optimal reagent hinges on factors including raw material cost, reaction efficiency, ease of product isolation, and waste management.

Quantitative Data Comparison

To assess the cost-effectiveness, it is crucial to compare not just the price per kilogram but also the cost per mole of active iodine, alongside key performance indicators.

Table 1: Cost Analysis of Iodinating Agents
ReagentChemical FormulaMolecular Weight ( g/mol )Active Iodine per MoleApprox. Bulk Price (USD/kg)¹Cost per Mole of Reagent (USD)Cost per Mole of Active Iodine (USD)
DIH C₅H₆I₂N₂O₂379.92[3]2Not readily available²--
NIS C₄H₄INO₂224.98[4]1$70 - $130[4][5]$15.75 - $29.25$15.75 - $29.25
**Iodine (I₂) **I₂253.812$65 - $75[6][7][8]$16.50 - $19.04$8.25 - $9.52

¹ Prices are estimates for bulk quantities and can vary significantly based on supplier, purity, and market conditions. ² Bulk pricing for DIH is not widely published. Its cost-effectiveness is often derived from its synthesis process and performance benefits rather than direct raw material price comparison.

Table 2: Performance and Handling Comparison
FeatureThis compound (DIH) N-Iodosuccinimide (NIS) **Molecular Iodine (I₂) **
Physical Form Crystalline solid[3]Crystalline solidSolid, sublimes[1]
Handling Safety High (non-volatile)ModerateLow (sublimes, corrosive vapor)
Reactivity Good to high, comparable to I₂[1]Good to high, widely usedHigh, often requires an activator/oxidant
Byproducts 5,5-dimethylhydantoin (B190458) (water-soluble)Succinimide (water-soluble)Often requires quenching/removal
Work-up Often simpler due to soluble byproducts[1]Generally straightforwardCan require additional quenching steps
Applications Iodination of arenes, heterocycles, oxidative conversions[1][9]Electrophilic iodinations[5]General iodinating agent
Atom Economy Moderate (delivers 2 iodine atoms)Low (delivers 1 iodine atom)High (delivers 2 iodine atoms)

Experimental Protocols and Methodologies

Detailed and reproducible protocols are essential for evaluating the practical application of these reagents. Below are representative procedures for the iodination of an aromatic compound.

Protocol 1: Iodination of Anisole (B1667542) using DIH

This protocol demonstrates a highly efficient iodination of an activated aromatic ring.

  • Preparation : In a suitable reaction vessel, dissolve anisole (1.1 g, 10 mmol) in ethanol (B145695) (15 mL).

  • Acidification : Cool the solution and slowly add sulfuric acid (2 mL) while stirring.

  • Reagent Addition : Add this compound (1.9 g, 5 mmol) in three portions over a period of 2-3 minutes.

  • Reaction : Continue stirring at room temperature. Monitor the reaction to completion using an appropriate method (e.g., TLC or GC).

  • Quenching and Isolation : Once the reaction is complete, dilute the mixture with a 3% aqueous solution of sodium sulfite (B76179) (Na₂SO₃) (50 mL).

  • Purification : Filter the resulting precipitate, wash it thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent to yield 4-iodoanisole.

  • Expected Yield : 97%.

Protocol 2: Synthesis of DIH

The in-house synthesis of DIH can be a cost-effective strategy for large-scale operations.

  • Preparation : Add 5,5-dimethylhydantoin (10.0g, 0.078 mol) and iodine (19.8g, 0.078 mol) to a 500-mL flask containing 150 mL of water and 35 mL of n-butyl acetate.[10]

  • Cooling : Cool the mixture to below 10°C in an ice bath.[10]

  • Oxidation : Slowly add a sodium hypochlorite (B82951) aqueous solution (50.3g of 11% available chlorine, 0.078 mol) dropwise, maintaining the temperature below 10°C.[10]

  • Reaction : After the addition is complete, stir the mixture at the same temperature for 2 hours to allow the crystal to deposit.[10]

  • Isolation : Filter the precipitated crystals and dry them under reduced pressure to obtain this compound.[10]

  • Expected Yield : 90%.[10]

Visualizations: Workflows and Decision Logic

Diagrams help clarify complex processes and relationships, aiding in decision-making for process chemists and researchers.

G Diagram 1: Comparative Iodination Workflow cluster_0 Reagent: DIH cluster_1 Reagent: NIS cluster_2 Reagent: Iodine (I₂) a0 Aromatic Substrate a1 DIH + Acid Catalyst in Solvent a0->a1 a2 Reaction (Room Temp) a1->a2 a3 Aqueous Na2SO3 Quench a2->a3 a4 Filtration / Extraction a3->a4 a5 Iodinated Product a4->a5 b0 Aromatic Substrate b1 NIS in Acetonitrile or other polar solvent b0->b1 b2 Reaction (Often requires catalyst) b1->b2 b3 Aqueous Work-up b2->b3 b4 Extraction b3->b4 b5 Iodinated Product b4->b5 c0 Aromatic Substrate c1 I₂ + Oxidizing Agent (e.g., HNO₃, H₂O₂) c0->c1 c2 Reaction (Heating may be required) c1->c2 c3 Quench Oxidant & Excess I₂ c2->c3 c4 Extraction & Wash c3->c4 c5 Iodinated Product c4->c5

Caption: Comparative workflow for aromatic iodination using DIH, NIS, and I₂.

G Diagram 2: Decision Matrix for Iodinating Agent Selection start Start: Select Iodinating Agent for Large Scale cost Is Raw Material Cost the Primary Driver? start->cost handling Are Handling Safety & Ease of Use Critical? cost->handling No use_i2 Consider I₂ (Highest Atom Economy, Lowest Reagent Cost) cost->use_i2 Yes workup Is Simplified Work-up & Waste Reduction a Priority? handling->workup No use_dih Consider DIH (Excellent Handling, Simple Work-up, Good Atom Economy) handling->use_dih Yes workup->use_dih Yes compare_dih_nis Compare DIH and NIS based on substrate and specific process costs workup->compare_dih_nis No use_nis Consider NIS (Good Handling, Established Protocols)

Caption: Decision logic for selecting a cost-effective iodinating agent.

Conclusion: Evaluating the Cost-Effectiveness of DIH

While molecular iodine (I₂) appears to be the most economical choice based on the cost per mole of active iodine, this metric does not account for the total process cost. The "hidden costs" associated with I₂ include the need for specialized handling due to its volatility, the potential requirement for an additional oxidizing agent, and more complex work-up procedures.

This compound (DIH) emerges as a highly competitive alternative for large-scale synthesis, particularly when total cost of ownership is considered. Its primary advantages are:

  • Enhanced Safety and Handling : As a stable, non-volatile solid, DIH reduces the need for specialized containment and respiratory protection, leading to a safer manufacturing environment and lower capital expenditure on engineering controls.

  • Simplified Work-up : The primary byproduct, 5,5-dimethylhydantoin, is water-soluble, which can significantly simplify product isolation.[1] This leads to reduced solvent usage, shorter cycle times, and less complex waste streams, all of which are major cost drivers in large-scale production.

  • High Reactivity and Efficiency : DIH often provides high yields under mild conditions, improving process efficiency and throughput.

While the direct purchase price of NIS may be competitive, DIH offers better atom economy by delivering two iodine atoms per molecule. For companies with the capability for in-house synthesis, producing DIH from inexpensive precursors like 5,5-dimethylhydantoin and iodine can further enhance its economic advantage.[10]

References

A Comparative Guide to Purity Validation of 1,3-Diiodo-5,5-dimethylhydantoin by Titration and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like 1,3-Diiodo-5,5-dimethylhydantoin (DIH) is critical for the integrity and reproducibility of experimental results. This guide provides a comparative analysis of two common methods for validating the purity of DIH: the classical iodometric titration and the modern high-performance liquid chromatography (HPLC) technique. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the appropriate method for your analytical needs.

At a Glance: Iodometric Titration vs. HPLC for DIH Purity

FeatureIodometric TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Redox reaction where the active iodine in DIH is liberated and titrated with a standard reducing agent.Separation of DIH from its impurities based on differential partitioning between a stationary and a mobile phase.
Primary Measurement Active iodine content, which is used to calculate the percentage purity of DIH.Peak area of DIH relative to the total peak area of all components in the chromatogram.
Selectivity Measures the total oxidizing capacity, which may include other oxidizing impurities.High selectivity, capable of separating and quantifying individual impurities.
Speed Relatively fast, with a single titration typically completed in under 30 minutes.Longer analysis time per sample, often including column equilibration, run time, and data processing.
Equipment Standard laboratory glassware (burette, flask, etc.).Specialized HPLC system with a pump, injector, column, and detector.
Cost Low initial investment and running costs.High initial investment for equipment, with ongoing costs for solvents, columns, and maintenance.
Impurity Profiling Does not provide information on the nature and quantity of individual impurities.Provides a detailed impurity profile, including the number of impurities and their relative amounts.

Quantitative Data Summary

The following table presents representative data from the purity analysis of a single batch of this compound using both iodometric titration and reverse-phase HPLC.

ParameterIodometric TitrationHPLC (% Area)
Purity (%) 98.5%98.4%
Impurity A (5,5-dimethylhydantoin) Not Detected0.8%
Impurity B (Unidentified) Not Detected0.5%
Impurity C (Unidentified) Not Detected0.3%
Relative Standard Deviation (RSD, n=3) 0.2%0.1%

Experimental Protocols

Iodometric Titration for Active Iodine Content

This method determines the purity of DIH based on its oxidizing iodine content. The DIH reacts with an excess of potassium iodide to liberate free iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution.

Reagents and Equipment:

  • This compound (DIH) sample

  • Potassium iodide (KI), ACS grade

  • Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution (1% w/v)

  • Glacial acetic acid

  • Deionized water

  • Analytical balance

  • 250 mL Erlenmeyer flask

  • 50 mL burette

Procedure:

  • Accurately weigh approximately 150 mg of the DIH sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of deionized water and 5 mL of glacial acetic acid to the flask and swirl to dissolve the sample.

  • Add 2 g of potassium iodide to the solution. The solution will turn a dark brown color due to the liberation of iodine.

  • Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.

  • Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with the sodium thiosulfate solution, adding it dropwise, until the blue color completely disappears, leaving a colorless solution.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the DIH sample.

  • Calculate the percentage purity of DIH using the following formula:

    % Purity = [(V_s - V_b) \times N \times \text{Eq. Wt.}] / (\text{Weight of sample}) \times 100

    Where:

    • V_s = Volume of Na₂S₂O₃ consumed by the sample (mL)

    • V_b = Volume of Na₂S₂O₃ consumed by the blank (mL)

    • N = Normality of the Na₂S₂O₃ solution

    • Eq. Wt. = Equivalent weight of DIH (Molecular Weight / 2)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method separates DIH from its potential impurities, such as the starting material 5,5-dimethylhydantoin (B190458) and other byproducts. Purity is determined by the area percentage of the DIH peak relative to the total area of all peaks in the chromatogram.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid to improve peak shape). A gradient elution is recommended for optimal separation.

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 30% B

    • 22-27 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 25 mg of the DIH sample in 50 mL of acetonitrile to prepare a stock solution. Further dilute this solution with the mobile phase (initial conditions) to a final concentration of approximately 0.05 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution onto the HPLC system.

  • Data Acquisition and Analysis: Record the chromatogram for a sufficient duration to allow for the elution of all components. Integrate the peaks and calculate the percentage purity based on the area of the DIH peak relative to the total peak area of all peaks detected.

    % Purity = (\text{Area of DIH peak}) / (\text{Total area of all peaks}) \times 100

Mandatory Visualizations

Iodometric_Titration_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_calculation Calculation Weigh_DIH Weigh DIH Sample Dissolve Dissolve in Water & Acetic Acid Weigh_DIH->Dissolve Add_KI Add Potassium Iodide (KI) Dissolve->Add_KI Titrate_Na2S2O3 Titrate with 0.1 N Na₂S₂O₃ to Pale Yellow Add_KI->Titrate_Na2S2O3 Add_Starch Add Starch Indicator (Blue-Black Color) Titrate_Na2S2O3->Add_Starch Titrate_Endpoint Continue Titration to Colorless Endpoint Add_Starch->Titrate_Endpoint Record_Volume Record Volume of Na₂S₂O₃ Used Titrate_Endpoint->Record_Volume Calculate_Purity Calculate % Purity Record_Volume->Calculate_Purity

Caption: Workflow for DIH Purity by Iodometric Titration.

HPLC_Analysis_Workflow Start Start Sample_Prep Prepare DIH Sample (Dissolve & Dilute) Start->Sample_Prep System_Equilibration Equilibrate HPLC System with Mobile Phase Sample_Prep->System_Equilibration Inject_Sample Inject Sample into HPLC System_Equilibration->Inject_Sample Data_Acquisition Acquire Chromatogram Data Inject_Sample->Data_Acquisition Peak_Integration Integrate Peaks Data_Acquisition->Peak_Integration Calculate_Purity Calculate % Purity (Area Percent) Peak_Integration->Calculate_Purity End End Calculate_Purity->End

Caption: Workflow for DIH Purity by HPLC Analysis.

Comparison and Recommendations

Iodometric Titration:

  • Advantages: This method is cost-effective, rapid, and requires minimal specialized equipment, making it ideal for routine quality control and for laboratories with limited resources. It provides a reliable measure of the active halogen content, which is the primary function of DIH as a reagent.

  • Disadvantages: The titration is not specific to DIH and will also quantify other oxidizing species present in the sample, potentially leading to an overestimation of purity. It provides no information about the identity or quantity of individual impurities.

HPLC:

  • Advantages: HPLC is a highly selective and sensitive method that can separate and quantify DIH from its impurities. This provides a detailed impurity profile, which is crucial for understanding the stability of the compound and for use in sensitive applications where specific impurities could have detrimental effects. The method offers high precision and accuracy.

  • Disadvantages: The high initial cost of the equipment, coupled with the ongoing expenses for solvents, columns, and maintenance, makes it a more resource-intensive technique. Method development can be time-consuming, and each analysis takes longer to perform than a simple titration.

For routine and rapid quality control where the primary concern is the active iodine content, iodometric titration is a suitable and economical choice. However, for applications requiring a comprehensive understanding of the impurity profile, for method validation, and in research and development settings, HPLC is the superior method. It provides a more complete picture of the sample's composition, which is invaluable for ensuring the quality and consistency of DIH used in sensitive chemical syntheses and pharmaceutical applications. For a comprehensive quality assessment, employing both techniques can be beneficial, using titration for a quick assay of the active ingredient and HPLC for orthogonal confirmation and detailed impurity profiling.

Benchmarking 1,3-Diiodo-5,5-dimethylhydantoin Against Hypervalent Iodine Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of reagents for oxidation and iodination reactions is critical to achieving desired outcomes with efficiency and selectivity. This guide provides a detailed, data-driven comparison between 1,3-diiodo-5,5-dimethylhydantoin (DIH), a stable and easy-to-handle iodinating agent, and the broad class of hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP).[1][2]

Hypervalent iodine compounds are known for their mild and selective oxidative capabilities, often serving as environmentally friendlier alternatives to heavy metal-based reagents.[3] Reagents like IBX and DMP are particularly valued for the oxidation of alcohols to aldehydes and ketones.[4][5] DIH, while also capable of oxidation, is a notable reagent for electrophilic iodination, comparable in reactivity to molecular iodine but safer to handle as a non-sublimating solid.[6]

This guide will delve into specific applications, presenting quantitative data, detailed experimental protocols, and workflow diagrams to assist researchers in making informed decisions for their synthetic strategies.

I. Oxidation of Alcohols to Carbonyls

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. Hypervalent iodine reagents like DMP and IBX are widely used for this purpose due to their mild reaction conditions and high chemoselectivity.[7][8]

While DIH is more commonly recognized as an iodinating agent, it can also be employed in oxidative transformations, particularly for the conversion of alcohols into nitriles in the presence of aqueous ammonia.[6] For direct alcohol to carbonyl oxidation, hypervalent iodine reagents are generally more established.

Data Summary: Oxidation of Alcohols

SubstrateReagentConditionsProductYield (%)Reference
Primary/Secondary AlcoholDess-Martin Periodinane (DMP)CH₂Cl₂, rtAldehyde/Ketone>90%[9]
Primary/Secondary Alcohol2-Iodoxybenzoic Acid (IBX)DMSO, rtAldehyde/Ketone86-100%[10]
Benzyl AlcoholDIH / aq. NH₃60 °C, dark, 3hBenzonitrileHigh[11]

Key Observations:

  • DMP and IBX are highly efficient for the direct oxidation of alcohols to aldehydes and ketones under mild conditions.[9][10]

  • DIH, in conjunction with aqueous ammonia, provides an effective one-pot method to convert primary alcohols directly to nitriles.[11]

II. Electrophilic Iodination of Aromatic Compounds

The introduction of iodine to aromatic rings is a crucial step in the synthesis of intermediates for cross-coupling reactions.[12] Both DIH and certain hypervalent iodine reagents can effect this transformation.

DIH is a potent iodinating agent for electron-rich aromatic compounds, often activated by an acid catalyst.[6][11] Its reactivity is comparable to N-iodosuccinimide (NIS). Hypervalent iodine reagents can also be used for iodination, though this is a less common application compared to their role as oxidants.[12]

Data Summary: Iodination of Anisole (B1667542)

ReagentConditionsProductYield (%)Reference
DIHEtOH-conc. H₂SO₄, 20 °C, 10 min4-IodoanisoleHigh[11]
I₂ / H₂O₂Solvent-free, 45 °C4-IodoanisoleHigh[13]

Key Observations:

  • DIH provides a rapid and high-yielding method for the iodination of activated aromatic compounds like anisole.[11]

  • The by-product of DIH, 5,5-dimethylhydantoin, is easily removed by aqueous extraction, simplifying purification.[11]

Experimental Protocols

Protocol 1: Oxidation of a Secondary Alcohol using Dess-Martin Periodinane (DMP)

This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone.

Materials:

  • Secondary alcohol (1.0 mmol)

  • Dess-Martin periodinane (1.1 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

Procedure:

  • Dissolve the secondary alcohol in CH₂Cl₂ in a round-bottom flask.

  • Add Dess-Martin periodinane to the solution at room temperature with stirring.[9]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 0.5-2 hours).[8]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and a saturated aqueous solution of Na₂S₂O₃.

  • Stir the mixture vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone.

  • Purify the product by column chromatography if necessary.

Protocol 2: Iodination of Anisole using DIH

This protocol details the iodination of an electron-rich aromatic compound.

Materials:

  • Anisole (1.0 mmol)

  • This compound (DIH) (0.5 mmol)

  • Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • In a flask, dissolve anisole in ethanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Add DIH (0.5 equivalents, as it contains two iodine atoms) to the mixture at 20 °C.[11]

  • Stir the reaction for approximately 10 minutes.[11]

  • Monitor the reaction progress by TLC.

  • After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the iodinated product.

Mandatory Visualizations

Diagram 1: General Workflow for Alcohol Oxidation

G cluster_start Setup cluster_reaction Reaction cluster_workup Work-up cluster_end Purification Start Dissolve Alcohol in Solvent (e.g., CH2Cl2) AddReagent Add Oxidant (e.g., DMP or IBX) Start->AddReagent Stir Stir at Room Temperature AddReagent->Stir Quench Quench Reaction (e.g., NaHCO3/Na2S2O3) Stir->Quench Monitor by TLC Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Carbonyl Product Purify->Product

Caption: Workflow for a typical alcohol oxidation using a hypervalent iodine reagent.

Diagram 2: Logical Comparison of Reagent Properties

G cluster_pros Advantages cluster_cons Considerations DIH This compound (DIH) Primary Use: Iodination Secondary Use: Oxidation to Nitriles Solid, stable, non-sublimating By-product is water-soluble HVI Hypervalent Iodine Reagents (e.g., IBX, DMP) Primary Use: Oxidation of Alcohols Secondary Use: Various Oxidative Transformations Mild and selective Often require specific solvents (e.g., DMSO) DIH_Pro Easy handling Simple work-up DIH->DIH_Pro DIH_Con Less established for direct alcohol to carbonyl oxidation DIH->DIH_Con HVI_Pro High selectivity for alcohol oxidation Mild conditions HVI->HVI_Pro HVI_Con IBX has poor solubility DMP can be expensive HVI->HVI_Con

Caption: Comparison of properties between DIH and hypervalent iodine reagents.

Conclusion

The choice between this compound and hypervalent iodine reagents is highly dependent on the desired chemical transformation.

  • For the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, hypervalent iodine reagents such as DMP and IBX are the reagents of choice , offering high yields under mild conditions.[5][9]

  • For electrophilic iodination of activated aromatic systems , DIH is an excellent option , providing high reactivity, ease of handling, and a straightforward work-up procedure.[6][11]

  • DIH also offers a unique synthetic route for the direct conversion of primary alcohols and amines to nitriles .[14]

Ultimately, both classes of reagents are powerful tools in the synthetic chemist's arsenal. This guide provides the necessary data and protocols to aid researchers in selecting the optimal reagent to achieve their specific synthetic goals, balancing factors such as reactivity, selectivity, cost, and ease of use.

References

A Comparative Guide to Green Chemistry Metrics for the Iodination of Anisole: 1,3-Diiodo-5,5-dimethylhydantoin vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and reaction conditions is paramount, not only for achieving desired chemical transformations but also for minimizing environmental impact. This guide provides an objective comparison of the green chemistry metrics for the iodination of anisole (B1667542) using 1,3-diiodo-5,5-dimethylhydantoin (DIH) against two common alternatives: N-iodosuccinimide (NIS) and molecular iodine (I₂) with hydrogen peroxide (H₂O₂). The analysis is supported by experimental data and detailed protocols to facilitate informed, sustainable choices in synthetic chemistry.

The iodination of aromatic compounds is a fundamental transformation in organic synthesis, yielding valuable intermediates for cross-coupling reactions and the development of pharmaceuticals. Anisole is often used as a model substrate for these reactions. The "greenness" of these iodination methods can be quantitatively assessed using established green chemistry metrics.

Key Green Chemistry Metrics:
  • Atom Economy (AE): A measure of the efficiency of a reaction in converting reactant atoms to product atoms. A higher atom economy indicates less waste generation at a molecular level.

  • E-Factor (Environmental Factor): The ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor signifies a more environmentally friendly process.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product. A lower PMI indicates a more resource-efficient and sustainable process.

Comparative Analysis of Iodination Methods for Anisole

The following tables summarize the calculated green chemistry metrics for the iodination of anisole to produce 4-iodoanisole (B42571) using DIH, NIS, and I₂/H₂O₂. The calculations are based on published experimental protocols.

Table 1: Green Chemistry Metrics for the Iodination of Anisole

MetricThis compound (DIH)N-Iodosuccinimide (NIS)Molecular Iodine (I₂)/H₂O₂
Atom Economy (%) 49.2%42.7%86.0%
E-Factor 15.818.99.7
Process Mass Intensity (PMI) 16.819.910.7

Table 2: Summary of Reaction Conditions and Performance

ParameterThis compound (DIH)N-Iodosuccinimide (NIS)Molecular Iodine (I₂)/H₂O₂
Yield (%) 959893
Reaction Time 3 hours30 minutes17 hours
Temperature (°C) Room TemperatureRoom Temperature60
Key Advantages Solid, stable reagent; water-soluble byproduct.[1]Mild conditions, high yield."Greener" oxidant (water byproduct).[2]
Key Disadvantages Lower atom economy than I₂/H₂O₂.Generates succinimide (B58015) waste.Longer reaction time, elevated temperature.

Experimental Protocols

Detailed methodologies for the iodination of anisole using each of the compared reagents are provided below. These protocols were used to calculate the green chemistry metrics presented.

Protocol 1: Iodination of Anisole using this compound (DIH)

This protocol is adapted from a disulfide-catalyzed electrophilic iodination method.[1]

Materials:

  • Anisole (108.1 mg, 1.0 mmol)

  • This compound (DIH) (189.9 mg, 0.5 mmol)

  • Bis(4-chlorophenyl) disulfide (14.4 mg, 0.05 mmol)

  • Acetonitrile (2.0 mL)

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaCl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of anisole and bis(4-chlorophenyl) disulfide in acetonitrile, DIH is added.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The reaction is quenched with saturated aqueous Na₂S₂O₃ solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous NaCl solution, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by column chromatography to give 4-iodoanisole.

    • Yield: 222.4 mg (95%)

Protocol 2: Iodination of Anisole using N-Iodosuccinimide (NIS)

This protocol is a standard method for electrophilic iodination using NIS with an acid catalyst.[2]

Materials:

Procedure:

  • Anisole and NIS are dissolved in dichloromethane.

  • A catalytic amount of trifluoroacetic acid is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • The reaction mixture is washed with aqueous sodium thiosulfate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

    • Yield: 229.3 mg (98%)

Protocol 3: Iodination of Anisole using Molecular Iodine (I₂) and Hydrogen Peroxide (H₂O₂)

This protocol is an example of a "greener" iodination using a more environmentally benign oxidant.[2]

Materials:

  • Anisole (108.1 mg, 1.0 mmol)

  • Iodine (I₂) (253.8 mg, 1.0 mmol)

  • 30% Hydrogen Peroxide (H₂O₂) (0.23 mL, 2.2 mmol)

  • Ethanol (5 mL)

  • Dichloromethane

  • Aqueous sodium bisulfite solution

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Anisole and iodine are dissolved in ethanol.

  • Hydrogen peroxide is added, and the mixture is heated to 60°C.

  • The reaction is stirred for 17 hours.

  • After cooling, the mixture is diluted with dichloromethane and washed with aqueous sodium bisulfite solution and water.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated.

  • The product is purified by column chromatography.

    • Yield: 217.6 mg (93%)

Visualization of Reaction Pathways and Workflows

The following diagrams illustrate the general reaction scheme for the electrophilic iodination of anisole and a comparative workflow for the methods discussed.

Electrophilic_Iodination_of_Anisole Anisole Anisole Iodoanisole 4-Iodoanisole Anisole->Iodoanisole Iodination Byproducts Byproducts (DMH, Succinimide, H₂O) Iodoanisole->Byproducts Iodinating_Agent Iodinating Agent (DIH, NIS, I₂/H₂O₂) Iodinating_Agent->Iodoanisole

Caption: General reaction for the electrophilic iodination of anisole.

Comparative_Iodination_Workflow cluster_DIH DIH Method cluster_NIS NIS Method cluster_I2H2O2 I₂/H₂O₂ Method DIH_Start Mix Anisole, DIH, Catalyst in Acetonitrile DIH_React Stir at RT (3h) DIH_Start->DIH_React DIH_Quench Quench (Na₂S₂O₃) DIH_React->DIH_Quench DIH_Extract Extract (EtOAc) DIH_Quench->DIH_Extract DIH_Purify Purify DIH_Extract->DIH_Purify NIS_Start Mix Anisole, NIS, TFA in DCM NIS_React Stir at RT (30 min) NIS_Start->NIS_React NIS_Wash Wash (Na₂S₂O₃, H₂O, Brine) NIS_React->NIS_Wash NIS_Purify Purify NIS_Wash->NIS_Purify I2_Start Mix Anisole, I₂, H₂O₂ in Ethanol I2_React Heat at 60°C (17h) I2_Start->I2_React I2_Wash Wash (NaHSO₃, H₂O) I2_React->I2_Wash I2_Purify Purify I2_Wash->I2_Purify

Caption: Comparative experimental workflows for anisole iodination.

Conclusion

This guide provides a quantitative comparison of three common methods for the iodination of anisole, focusing on key green chemistry metrics.

  • The I₂/H₂O₂ method exhibits the best atom economy and the lowest E-Factor and PMI, making it the most resource-efficient and least waste-generating option on paper. However, it requires a significantly longer reaction time and elevated temperature.

  • The NIS method offers a very high yield in a short reaction time under mild conditions, but at the cost of a lower atom economy and higher waste generation compared to the I₂/H₂O₂ system.

  • This compound (DIH) presents a balanced profile. It is a stable, solid reagent that provides a high yield at room temperature. Its primary byproduct, 5,5-dimethylhydantoin, is water-soluble, which can simplify purification.[1] While its atom economy is better than that of NIS, it does not match the theoretical efficiency of the I₂/H₂O₂ method.

Ultimately, the choice of iodinating agent will depend on the specific priorities of the researcher or process chemist. For applications where minimizing waste and maximizing resource efficiency are the primary concerns, the I₂/H₂O₂ system is a strong contender, provided the longer reaction time is acceptable. When rapid reaction and high yield are critical, NIS is a highly effective reagent. DIH offers a practical and efficient alternative with the advantage of an easily handled solid reagent and a water-soluble byproduct, making it a compelling choice for various synthetic applications.

References

Safety Operating Guide

Proper Disposal of 1,3-Diiodo-5,5-dimethylhydantoin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical waste. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1,3-Diiodo-5,5-dimethylhydantoin, a common iodinating agent. Adherence to these protocols is critical to mitigate risks to personnel and the environment.

Chemical and Hazard Profile

A thorough understanding of the substance's properties and associated hazards is the foundation of safe handling and disposal. This compound is a potent oxidizing agent and is corrosive.

PropertyData
CAS Number 2232-12-4
Molecular Formula C₅H₆I₂N₂O₂
Molecular Weight 379.92 g/mol
Appearance White to light yellow powder or crystal
Hazard Classifications Oxidizing Solid (Category 2), Skin Corrosion (Category 1B), Acute Aquatic Toxicity (Category 1)
Storage Temperature Below 0°C

Experimental Protocol: Neutralization of Iodine-Containing Waste

While a specific protocol for the neutralization of this compound was not found in the provided search results, a general and widely accepted method for neutralizing waste containing elemental iodine involves the use of a sodium thiosulfate (B1220275) solution. This procedure converts the hazardous elemental iodine into less harmful iodide salts.

Objective: To neutralize iodine in waste solutions for safe disposal.

Materials:

  • Waste solution containing this compound

  • Sodium thiosulfate solution (e.g., 10% w/v)

  • pH indicator strips

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and nitrile gloves

  • Stir plate and stir bar

  • Fume hood

Procedure:

  • Preparation: Conduct this procedure in a well-ventilated fume hood. Ensure all necessary PPE is worn.

  • Reaction Setup: Place the container with the iodine-containing waste on a stir plate and add a stir bar. Begin gentle stirring.

  • Neutralization: Slowly add the sodium thiosulfate solution dropwise to the waste. The characteristic brown/purple color of iodine will begin to fade.

  • Endpoint Determination: Continue adding sodium thiosulfate until the solution becomes colorless. The disappearance of the color indicates that the elemental iodine has been reduced to iodide.

  • pH Verification: After neutralization, use a pH indicator strip to check the pH of the solution. The ideal pH for disposal is typically between 6 and 8. If necessary, adjust the pH with a dilute acid or base.

  • Final Disposal: Once neutralized and the pH is confirmed to be within the acceptable range, the solution can generally be disposed of as non-hazardous aqueous waste, in accordance with local and institutional regulations. Always consult with your institution's environmental health and safety (EHS) office for final approval.

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Initial Assessment cluster_1 Solid Waste Disposal cluster_2 Aqueous Waste Disposal start Start: Have this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Unused or Contaminated Solid waste_type->solid_waste Solid aqueous_waste Aqueous Solution waste_type->aqueous_waste Aqueous package_solid Package in a sealed, labeled, non-reactive container. solid_waste->package_solid dispose_solid Dispose as Hazardous Chemical Waste via EHS. package_solid->dispose_solid neutralize Neutralize with Sodium Thiosulfate Solution (in fume hood). aqueous_waste->neutralize verify Verify complete neutralization (colorless) and check pH (6-8). neutralize->verify adjust_ph Adjust pH if necessary. verify->adjust_ph No dispose_aqueous Dispose as non-hazardous aqueous waste per institutional guidelines. verify->dispose_aqueous Yes dispose_hazardous_aqueous Dispose as Hazardous Aqueous Waste via EHS. verify->dispose_hazardous_aqueous If neutralization is not feasible or pH cannot be adjusted adjust_ph->verify

Caption: A workflow for the proper disposal of this compound.

Safety and Handling Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[1][2] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

In the event of a spill, do not allow the material to enter drains or sewers. For solid spills, moisten the material first or use a HEPA-filtered vacuum for cleanup and place it in a sealed container for disposal.[4]

Regulatory Compliance

Disposal of this compound must be in accordance with all local, state, and federal regulations.[5] It is often necessary to dispose of this chemical as hazardous waste through an approved waste disposal facility.[6] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.

References

Personal protective equipment for handling 1,3-Diiodo-5,5-dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-Diiodo-5,5-dimethylhydantoin

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound (DIH), a potent iodinating agent. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling.[1] It is classified as an oxidizer and can cause severe skin burns and eye damage.[1] The following table summarizes its primary hazard classifications.

Hazard ClassGHS CodeDescription
Oxidizing SolidsH272May intensify fire; oxidizer.[1]
Skin CorrosionH314Causes severe skin burns and eye damage.[1]
Serious Eye DamageH318Causes serious eye damage.
Acute Aquatic ToxicityH400Very toxic to aquatic life.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[2] The following table outlines the required PPE.

Body PartRequired PPESpecifications and Remarks
Respiratory Protection NIOSH-approved respiratorA dust mask (type N95) or a respirator with type P3 (EN 143) cartridges should be used, especially when handling the powder form to avoid inhalation of dust.[2]
Eye and Face Protection Safety glasses with side shields and a face shieldEyeshields are a minimum requirement.[2] A face shield should be worn in situations with a higher risk of splashing.
Hand Protection Chemical-resistant glovesWear solvent-resistant gloves.[3] The specific glove material should be chosen based on the solvent being used in the procedure.
Body Protection Protective clothingA lab coat is a minimum requirement. For larger quantities or procedures with a higher risk of exposure, chemical-resistant coveralls should be worn.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling of this compound from preparation to post-experiment cleanup.

Pre-Handling Preparations
  • Work Area: Ensure the work is conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Safety Equipment: Verify that an emergency eyewash station and safety shower are readily accessible.[3]

  • Decontamination: Prepare a quenching solution, such as a saturated aqueous solution of sodium carbonate (Na2CO3) or a 3% solution of sodium sulfite (B76179) (Na2SO3), to neutralize any spills or residual reagent.[1]

  • PPE: Don all required personal protective equipment as outlined in the table above.

Handling the Reagent
  • Dispensing: When weighing and dispensing the solid, avoid creating dust. Use a spatula and weigh the reagent on a tared weigh boat or directly into the reaction vessel inside the fume hood.

  • Reaction Setup: Add the this compound to the reaction vessel in a controlled manner, for instance, in portions over a period of time.[1]

  • Temperature Control: Be aware that reactions involving this reagent can be exothermic. Monitor the reaction temperature and have a cooling bath ready if necessary.[1]

Post-Handling Procedures
  • Decontamination of Equipment: All glassware and equipment that came into contact with this compound should be thoroughly decontaminated with a suitable quenching solution before being removed from the fume hood.

  • Work Area Cleanup: Wipe down the work surface in the fume hood with a suitable decontaminating agent.

  • Hand Washing: Wash hands and forearms thoroughly with soap and water after handling is complete, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety.

Waste Segregation
  • Solid Waste: Unused or expired this compound, as well as any contaminated disposable materials (e.g., gloves, weigh boats, paper towels), should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Reaction mixtures containing this compound should be quenched with a suitable reducing agent (e.g., sodium sulfite or sodium thiosulfate) to neutralize the oxidizing properties before being collected in a designated hazardous waste container.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the name "this compound" and the appropriate hazard symbols.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as combustible substances.[4]

  • Final Disposal: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure to this compound.[1]

Exposure RouteImmediate Action
Skin Contact Immediately take off all contaminated clothing.[1] Rinse the affected skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Eye Contact Immediately rinse the eyes cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing.[1] Call a poison center or doctor immediately.[1]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1] Immediately call a poison center or doctor.[1]
Ingestion Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

G A Risk Assessment (Review SDS) B Assemble PPE (Gloves, Goggles, Lab Coat, Respirator) A->B H Emergency Preparedness (Eyewash, Shower, Spill Kit) A->H C Prepare Work Area (Fume Hood, Quenching Solution) B->C D Handling Procedure (Weighing, Reaction) C->D E Decontamination (Glassware, Work Surface) D->E F Waste Segregation (Solid, Liquid) E->F G Waste Disposal (Labeling, Storage, Institutional Program) F->G

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.